(S)-blebbistatin
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aS)-3a-hydroxy-6-methyl-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-15-14(11-12)16(21)18(22)9-10-20(17(18)19-15)13-5-3-2-4-6-13/h2-8,11,22H,9-10H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXPYOBKSJSEX-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C3[C@](C2=O)(CCN3C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415329 | |
| Record name | (S)-(-)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856925-71-8 | |
| Record name | Blebbistatin, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856925718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-Blebbistatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 856925-71-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLEBBISTATIN, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WII7624I5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Blebbistatin's Mechanism of Action on Myosin II: An In-depth Technical Guide
This guide provides a comprehensive technical overview of the mechanism by which (S)-blebbistatin, a selective small-molecule inhibitor, modulates the function of myosin II. It is intended for researchers, scientists, and drug development professionals engaged in the study of cytoskeletal dynamics, cell motility, and the development of therapeutic agents targeting myosin motors.
Introduction: Myosin II, the Molecular Engine of Contraction and Motility
Myosin II is a crucial ATP-dependent molecular motor protein responsible for generating force and motion in eukaryotic cells through its interaction with actin filaments.[1] This function is fundamental to a wide array of physiological processes, including muscle contraction, cell division (cytokinesis), cell migration, and the maintenance of cell shape and cortical tension. The myosin II motor domain, or head, undergoes a cyclical interaction with actin, coupled to the hydrolysis of ATP. This process, known as the myosin ATPase cycle, involves a series of conformational changes that ultimately lead to the generation of force and movement. Understanding the intricacies of this cycle is paramount for elucidating the molecular basis of cellular mechanics and for the rational design of therapeutic interventions that target myosin II dysfunction.
This compound: A Specific and Potent Inhibitor of Myosin II
This compound is the active enantiomer of a chiral 1-phenyl-2-pyrrolidinone derivative that has emerged as an invaluable tool for the specific inhibition of myosin II.[2] Its high selectivity for myosin II isoforms over other myosin classes, such as myosin I and V, has made it a cornerstone in dissecting the cellular roles of myosin II.[3][4] However, it is important to note that the potency of blebbistatin can vary between different myosin II isoforms.[4][5]
This guide will delve into the precise molecular mechanism by which this compound exerts its inhibitory effect on myosin II, exploring its binding site, its influence on the kinetics of the ATPase cycle, and the conformational state it stabilizes. We will also provide detailed protocols for key in vitro assays used to characterize the interaction between this compound and myosin II.
The Core Mechanism: Trapping the Myosin-ADP-Pi Intermediate
The inhibitory action of this compound is not based on competitive inhibition at the ATP-binding site.[6][7][8] Instead, it allosterically inhibits the myosin II ATPase cycle by preferentially binding to and stabilizing a specific intermediate state: the myosin-ADP-Pi complex.[6][7][8] This stabilization effectively traps the myosin head in a conformation that has a low affinity for actin, thereby preventing the force-producing power stroke.[8]
The Binding Pocket: A Hydrophobic Cleft at the Apex of the 50 kDa Domain
X-ray crystallographic studies have revealed the precise binding site of blebbistatin on the myosin II motor domain. It binds within a hydrophobic pocket located at the apex of the 50 kDa cleft, a region that undergoes significant conformational changes during the ATPase cycle.[9] This binding site is distinct from the nucleotide-binding pocket, which is consistent with its non-competitive mode of inhibition. The specificity of blebbistatin for myosin II isoforms is attributed to subtle variations in the amino acid residues that line this hydrophobic pocket.
Impact on the Myosin II ATPase Cycle: Inhibition of Phosphate Release
The binding of this compound to the myosin-ADP-Pi complex has a profound effect on the kinetics of the ATPase cycle. Specifically, it dramatically slows down the rate of inorganic phosphate (Pi) release, which is the key step that triggers the power stroke and the transition to a strong actin-binding state.[6][7][8][10] By inhibiting Pi release, blebbistatin effectively stalls the cycle at a pre-power stroke state, preventing the myosin head from generating force.
The following diagram illustrates the myosin II ATPase cycle and the point of inhibition by this compound:
Caption: Myosin II ATPase cycle and the inhibitory point of this compound.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the myosin II ATPase activity by 50%. The IC50 values can vary depending on the specific myosin II isoform and the experimental conditions.
| Myosin II Isoform | IC50 (µM) | Reference |
| Non-muscle Myosin IIA | 0.5 - 5 | [4][5] |
| Non-muscle Myosin IIB | 0.5 - 5 | [4][5] |
| Striated Muscle Myosins | 0.5 - 5 | [4] |
| Smooth Muscle Myosin | ~80 | [5][6] |
The following table summarizes the effect of this compound on key kinetic parameters of the myosin II ATPase cycle, as determined by stopped-flow kinetic analysis.
| Kinetic Parameter | Without Blebbistatin | With Blebbistatin | Reference |
| Vmax (s-1) | 26 | 0.45 | [7] |
| KATPase (µM actin) | 24 | 11 | [7] |
| Pi release rate (s-1) | ~40 | Significantly reduced | [7] |
Experimental Protocols for Characterizing this compound's Mechanism of Action
A thorough understanding of the mechanism of action of this compound relies on a combination of biochemical and biophysical assays. Here, we provide detailed, step-by-step methodologies for key experiments.
Purification of Non-muscle Myosin II
High-quality, purified myosin II is a prerequisite for reliable in vitro studies. The following protocol is a general guideline for the purification of non-muscle myosin II from cell culture.
Workflow for Myosin II Purification:
Caption: General workflow for the purification of non-muscle myosin II.
Step-by-Step Protocol:
-
Cell Culture and Lysis: Culture a sufficient quantity of cells (e.g., human platelets, HeLa cells) expressing the desired non-muscle myosin II isoform. Harvest the cells and lyse them in a buffer containing a high concentration of salt (e.g., 0.6 M KCl) to depolymerize the actin and myosin filaments.[11]
-
Clarification: Centrifuge the cell lysate at high speed to pellet cellular debris. The supernatant, containing soluble myosin, is collected.
-
Actomyosin Precipitation: Lower the ionic strength of the supernatant by dialysis or dilution to induce the formation of actomyosin filaments.[11]
-
ATP-induced Dissociation: Resuspend the actomyosin pellet in a low-salt buffer containing ATP and MgCl2. ATP binding to myosin will cause its dissociation from actin.[11]
-
Separation of Myosin from Actin: Perform ultracentrifugation to pellet the F-actin, leaving the myosin in the supernatant.
-
Gel Filtration Chromatography: As a final purification step, subject the myosin-containing supernatant to gel filtration chromatography to separate myosin from any remaining contaminants and to exchange the buffer.[11]
-
Purity Assessment and Quantification: Analyze the purity of the myosin preparation by SDS-PAGE and determine the protein concentration using a standard method such as the Bradford assay.
NADH-Coupled ATPase Assay
This continuous, spectrophotometric assay is used to measure the steady-state ATPase activity of myosin II and to determine the IC50 of inhibitors like this compound. The assay couples the production of ADP by myosin to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Principle of the NADH-Coupled ATPase Assay:
Caption: Enzymatic reactions in the NADH-coupled ATPase assay.
Step-by-Step Protocol:
-
Prepare the Reaction Mixture: Prepare a reaction buffer containing HEPES or MOPS buffer, MgCl2, KCl, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).[12][13][14][15][16]
-
Prepare Myosin and Inhibitor: Dilute the purified myosin II to the desired concentration in the reaction buffer. Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Set up the Assay Plate: In a 96- or 384-well microplate, add the reaction mixture, followed by the myosin II. Add the different concentrations of this compound or DMSO (as a control) to the appropriate wells.
-
Initiate the Reaction: Start the reaction by adding a solution of ATP to all wells.
-
Monitor Absorbance: Immediately place the microplate in a spectrophotometer pre-set to 340 nm and record the absorbance at regular intervals for a specified period.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance versus time plot. The ATPase activity is directly proportional to this rate. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin II by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin. It is a powerful tool for assessing the effect of inhibitors on the speed and processivity of myosin-driven movement.
Step-by-Step Protocol:
-
Prepare the Flow Cell: Construct a flow cell by sandwiching a coverslip coated with nitrocellulose over a microscope slide.
-
Coat the Surface with Myosin: Introduce a solution of purified myosin II into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.
-
Block the Surface: Wash the flow cell with a blocking solution (e.g., bovine serum albumin) to prevent non-specific binding of actin filaments.
-
Introduce Labeled Actin: Introduce a solution of fluorescently labeled (e.g., with rhodamine-phalloidin) actin filaments into the flow cell.
-
Initiate Motility: To initiate movement, perfuse the flow cell with a motility buffer containing ATP and an oxygen-scavenging system to reduce photobleaching.[17]
-
Image Acquisition: Observe the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera. Record time-lapse image sequences.
-
Data Analysis: Track the movement of individual actin filaments using appropriate software to determine their velocity. Compare the velocities in the presence and absence of this compound.
Stopped-Flow Kinetic Analysis
Stopped-flow spectroscopy is a rapid-mixing technique that allows for the measurement of pre-steady-state kinetics of enzymatic reactions on the millisecond timescale.[18][19][20][21][22] It is instrumental in dissecting the individual steps of the myosin ATPase cycle and pinpointing the exact step affected by an inhibitor.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare solutions of purified myosin II, ATP (or a fluorescent ATP analog like mantATP), and this compound in the appropriate buffer.
-
Load the Syringes: Load one syringe of the stopped-flow instrument with the myosin II solution and the other with the ATP solution (with or without the inhibitor).
-
Rapid Mixing and Data Acquisition: The instrument rapidly mixes the contents of the two syringes, and the reaction is monitored in real-time by measuring changes in a spectroscopic signal, such as the intrinsic tryptophan fluorescence of myosin or the fluorescence of a labeled nucleotide.
-
Analyze Specific Steps:
-
ATP Binding: Mix myosin with mantATP and monitor the increase in mant fluorescence.
-
Phosphate Release: This is often measured indirectly by observing the conformational changes that follow Pi release. For example, changes in tryptophan fluorescence can be used to monitor this step.
-
ADP Release: Mix an acto-myosin-ADP complex with excess ATP and monitor the dissociation of ADP.
-
-
Data Fitting: Fit the kinetic traces to appropriate exponential equations to extract the rate constants for the individual steps of the ATPase cycle. Compare the rate constants in the presence and absence of this compound to identify the inhibited step.
Conclusion
This compound is a powerful and specific inhibitor of myosin II that has been instrumental in advancing our understanding of the role of this molecular motor in a multitude of cellular processes. Its mechanism of action is well-characterized: it binds to a hydrophobic pocket on the myosin head, stabilizing the myosin-ADP-Pi complex and thereby inhibiting the release of inorganic phosphate. This effectively traps the myosin in a low actin-affinity state, preventing force generation. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate details of myosin II function and to screen for and characterize novel myosin inhibitors with therapeutic potential.
References
- 1. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry and Use of Myosin II Inhibitor ( S)-Blebbistatin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mk-lab.org [mk-lab.org]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. A Semi-High-Throughput Adaptation of the NADH-Coupled ATPase Assay for Screening Small Molecule Inhibitors [jove.com]
- 13. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. lab.rockefeller.edu [lab.rockefeller.edu]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocols for Myosin and Actin-Myosin Assays Using Rapid, Stopped-Flow Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
Blebbistatin: A Deep Dive into its Discovery, Synthesis, and Application as a Myosin II Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Blebbistatin is a highly selective, cell-permeable small molecule inhibitor of non-muscle myosin II (NMII) ATPase activity. Since its discovery, it has become an indispensable tool in cell biology for dissecting the myriad roles of actomyosin contractility in processes such as cytokinesis, cell migration, and tissue morphogenesis. This guide provides an in-depth exploration of blebbistatin, from its initial discovery and isolation to its intricate chemical synthesis and its multifaceted applications in scientific research. We will delve into the mechanistic underpinnings of its inhibitory action and discuss both its utility and limitations as a research tool, offering insights for its effective application in the laboratory.
Part 1: The Discovery of a Potent Myosin II Inhibitor
Blebbistatin was identified through a high-throughput screen designed to find small molecule inhibitors of nonmuscle myosin IIA.[1][2] This screen utilized a purified protein complex of human nonmuscle myosin IIA and a fluorescence-based assay to measure its ATPase activity. From a library of thousands of compounds, blebbistatin emerged as a potent and specific inhibitor.
The compound was originally isolated from a culture of Aspergillus terreus, a fungus known for producing a diverse array of secondary metabolites. The name "blebbistatin" is derived from its dramatic effect on cultured cells, causing them to cease blebbing, a dynamic protrusion of the cell membrane often associated with apoptosis and cell movement.[3] This initial observation hinted at its powerful influence on the cell's contractile machinery.
Further characterization revealed that blebbistatin's inhibitory activity is highly specific to myosin II isoforms. It potently inhibits vertebrate nonmuscle myosin IIA and IIB, as well as several striated muscle myosins, with IC50 values in the low micromolar range.[2] Conversely, it shows significantly weaker inhibition of smooth muscle myosin and has little to no effect on other myosin classes, such as myosins I, V, and X.[2][4] This selectivity is a key attribute that has made blebbistatin a valuable tool for distinguishing the functions of different myosin isoforms within the cell.
Part 2: The Chemical Synthesis of Blebbistatin
The total synthesis of blebbistatin has been a subject of significant interest in the field of organic chemistry, aiming to provide a reliable and scalable source of this important research tool and to enable the creation of analogs with improved properties. The key challenge in the synthesis is the stereoselective construction of the chiral tertiary alcohol at the C3a position.
Optimized Enantioselective Synthetic Route
An established and effective synthetic route to (-)-blebbistatin, the active enantiomer, utilizes an asymmetric hydroxylation of a quinolone precursor.[5] This approach provides good yield and high enantiomeric excess.
Caption: Synthetic workflow for (-)-blebbistatin.
Experimental Protocol: Synthesis of (-)-Blebbistatin
The following protocol is a generalized procedure based on established synthetic routes.[5] Researchers should consult the primary literature for detailed reaction conditions and characterization data.
Step 1: Amidine Formation
-
To a solution of 1-phenyl-2-pyrrolidinone in dry dichloromethane (DCM), add phosphorus oxychloride (POCl₃) dropwise at room temperature and stir for 3 hours.
-
Add a solution of the appropriate methyl anthranilate in dry DCM to the reaction mixture.
-
Reflux the mixture for 16-72 hours, then cool to room temperature and concentrate in vacuo.
-
The crude product is purified by acid-base extraction and subsequent recrystallization or chromatography to yield the amidine intermediate.
Step 2: Quinolone Cyclization
-
Dissolve the amidine intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF dropwise.
-
Allow the reaction to warm to 0 °C over 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous phase with DCM, and the combined organic layers are dried and concentrated.
-
The crude quinolone is purified by column chromatography.
Step 3: Asymmetric Hydroxylation
-
Dissolve the quinolone precursor in dry THF and cool to -78 °C.
-
Add LiHMDS solution in THF dropwise and stir for 30 minutes.
-
Add a solution of a chiral oxaziridine (e.g., (-)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine) in dry THF via cannula.
-
Stir the reaction at -10 °C for 16 hours.
-
Quench the reaction with saturated aqueous ammonium iodide and diethyl ether, and allow it to warm to room temperature.
-
The product is extracted, and the combined organic layers are dried, concentrated, and purified by chromatography to yield (-)-blebbistatin.
Part 3: Mechanism of Action
Blebbistatin exerts its inhibitory effect by binding to a specific allosteric pocket on the myosin II motor domain. This binding site is located at the apex of the 50 kDa cleft, distinct from the ATP and actin-binding sites.[6]
The mechanism of inhibition is non-competitive with respect to ATP.[7][8] Blebbistatin preferentially binds to the myosin-ADP-Pi complex, which is an intermediate state in the myosin ATPase cycle.[7][9] This binding event traps the myosin head in a conformation with low affinity for actin, effectively preventing the power stroke and subsequent release of inorganic phosphate (Pi).[7][9] By stabilizing this pre-power stroke state, blebbistatin uncouples ATP hydrolysis from force production.
Caption: Blebbistatin's inhibition of the myosin ATPase cycle.
Part 4: Applications in Research and Drug Development
The high selectivity of blebbistatin for myosin II has made it an invaluable tool for probing the diverse functions of this motor protein in cellular processes.
Cell Biology Research
-
Cytokinesis: Blebbistatin treatment rapidly and reversibly inhibits the contraction of the cytokinetic ring, leading to the formation of binucleated cells. This has been instrumental in demonstrating the essential role of myosin II in the final stages of cell division.
-
Cell Migration: The role of myosin II in cell migration is complex and context-dependent. Blebbistatin has been used to show that while myosin II-driven contractility is crucial for the retraction of the cell's trailing edge, its inhibition can sometimes enhance migration in certain cell types or environments by promoting the formation of more persistent protrusions.[10]
-
Cardiac and Muscle Physiology: In cardiac myocytes, blebbistatin is used to uncouple excitation from contraction, allowing for the study of electrical properties without the interference of cellular movement. It has also been shown to improve the viability of cultured adult cardiac myocytes.
Drug Development
While blebbistatin itself has limitations for therapeutic use due to issues like cytotoxicity, phototoxicity, and poor water solubility, it serves as a crucial lead compound for the development of novel myosin II inhibitors. The blebbistatin scaffold is a starting point for medicinal chemists to design new analogs with improved pharmacological properties. These efforts aim to develop drugs that can target myosin II in diseases where its activity is dysregulated, such as cancer, fibrosis, and glaucoma.
Limitations and Development of Derivatives
Despite its widespread use, blebbistatin has several drawbacks:
-
Phototoxicity: Exposure to blue light can cause blebbistatin to become cytotoxic.[1]
-
Fluorescence: Blebbistatin is fluorescent, which can interfere with imaging experiments.[3]
-
Poor Solubility: Its low water solubility can make it difficult to work with in aqueous solutions.
To address these limitations, several derivatives have been synthesized. For example, para-nitroblebbistatin and para-aminoblebbistatin are photostable and non-fluorescent alternatives.[3] Other modifications to the blebbistatin scaffold have been explored to enhance potency and isoform selectivity.
Table 1: Properties of Blebbistatin and its Derivatives
| Compound | Key Features | Advantages | Disadvantages |
| (±)-Blebbistatin | Racemic mixture | Commercially available | Lower potency than (-)-enantiomer |
| (-)-Blebbistatin | Active enantiomer | High potency and selectivity for myosin II | Phototoxic, fluorescent, poor water solubility |
| (+)-Blebbistatin | Inactive enantiomer | Useful as a negative control | No inhibitory activity |
| para-Nitroblebbistatin | Photostable derivative | Not phototoxic, non-fluorescent | Lower potency than (-)-blebbistatin |
| para-Aminoblebbistatin | Water-soluble derivative | Improved water solubility, not phototoxic | Potency can be lower than (-)-blebbistatin |
Experimental Protocol: Inhibition of Cell Migration using a Wound Healing Assay
This protocol provides a general method for assessing the effect of blebbistatin on cell migration.
-
Cell Seeding: Plate cells (e.g., hepatic stellate cells) in a multi-well plate and grow to confluence.
-
Wound Creation: Create a "wound" or scratch in the confluent monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing the desired concentration of blebbistatin (typically 10-50 µM) or a vehicle control (e.g., DMSO).
-
Imaging: Acquire images of the wound at time zero and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration into the denuded area. A delay or acceleration in wound closure in the blebbistatin-treated wells compared to the control indicates an effect on cell migration.
Conclusion
Blebbistatin has revolutionized the study of myosin II, providing researchers with a powerful tool to dissect its function with a high degree of specificity. From its serendipitous discovery to the elegant chemical syntheses that have made it widely available, the story of blebbistatin is a testament to the synergy between biology and chemistry. While its inherent limitations have been a challenge, they have also spurred the development of a new generation of myosin II inhibitors with improved properties. As our understanding of the diverse roles of myosin II in health and disease continues to grow, blebbistatin and its derivatives will undoubtedly remain at the forefront of research and drug discovery efforts.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C-ring-modified blebbistatin derivatives and evaluation of their myosin II ATPase inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Stereospecific Inhibition of Myosin II by Blebbistatin
Abstract
Blebbistatin is a highly specific, cell-permeable, and reversible inhibitor of the class II myosin family of motor proteins. Its discovery has provided an invaluable molecular tool for dissecting the myriad cellular processes driven by actomyosin contractility, including cytokinesis, cell migration, and muscle contraction. A critical feature of blebbistatin is its stereoisomerism; it exists as a racemic mixture of two enantiomers with profoundly different biological activities. This guide provides an in-depth technical examination of the active enantiomer of blebbistatin, detailing its mechanism of action, the structural basis for its stereospecificity, and practical guidance for its application in research. We will elucidate why (-)-blebbistatin is a potent inhibitor while (+)-blebbistatin is largely inactive, a crucial consideration for rigorous experimental design.
The Enantiomers of Blebbistatin: A Tale of Two Mirror Images
Blebbistatin possesses a chiral center at the C3a position of its pyrrolo-quinolinone core, giving rise to two non-superimposable mirror-image forms, or enantiomers: (S)-(-)-blebbistatin and (R)-(+)-blebbistatin. Through extensive biochemical and cellular analysis, the inhibitory activity has been exclusively attributed to one of these forms.
-
The Active Enantiomer: (-)-Blebbistatin. Also known as the (S)-enantiomer, this is the biologically active form that potently inhibits the ATPase activity of myosin II.[1][2]
-
The Inactive Enantiomer: (+)-Blebbistatin. The (R)-enantiomer is effectively inactive, inhibiting myosin II ATPase by a maximum of only 10% even at high concentrations.[3] It serves as an essential negative control in experiments to distinguish the specific effects of myosin II inhibition from potential off-target or cytotoxic effects of the chemical scaffold.[3][4]
The existence of a potent active enantiomer and a near-inactive counterpart makes the blebbistatin system a paradigm for rigorous pharmacological studies, enabling researchers to control for non-myosin-related phenomena.
Mechanism of Action: Trapping Myosin in a Low-Affinity State
(-)-Blebbistatin functions as a non-competitive inhibitor of myosin II.[5] It does not bind to the ATP active site nor does it prevent actin from binding to myosin. Instead, its mechanism is more subtle, targeting a specific intermediate state within the myosin ATPase chemomechanical cycle.
The inhibitor preferentially binds to the myosin-ADP-Pi complex , a state that exists after ATP hydrolysis but before the release of inorganic phosphate (Pi) and the force-generating power stroke.[6][7][8] By binding to this complex, (-)-blebbistatin stabilizes it, effectively trapping the myosin head in a conformation that has a very low affinity for actin.[9] This action prevents the transition to a strongly bound, force-producing state and slows the rate of phosphate release, thereby arresting the ATPase cycle and inhibiting contraction.[7]
This mechanism makes blebbistatin a powerful tool for relaxing actomyosin filaments and has been instrumental in structural studies for its ability to stabilize the helical, relaxed state of myosin thick filaments.[3][5]
Figure 1: Myosin II ATPase cycle showing (-)-blebbistatin trapping the Myosin-ADP-Pi intermediate.
The Structural Basis for Enantiomeric Specificity
The profound difference in activity between the (-) and (+) enantiomers is not due to large-scale conformational changes but rather to precise, stereospecific interactions within a cryptic allosteric binding pocket on the myosin motor domain. The co-crystal structure of (-)-blebbistatin bound to the Dictyostelium discoideum myosin II motor domain provides a definitive explanation.[1][3]
(-)-Blebbistatin binds within a hydrophobic cleft at the apex of the 50 kDa domain, near the "phosphate tube" but distinct from the nucleotide-binding site.[1][10] The specificity of the active (S)-enantiomer is conferred by a critical hydrogen bonding network. The hydroxyl group at the C3a chiral center of (S)-(-)-blebbistatin is perfectly positioned to form a hydrogen bond with the main chain carbonyl oxygen of a leucine residue (Leu262 in Dictyostelium myosin II) and the main chain amide hydrogen of a glycine residue (Gly240).[3]
This specific three-point interaction stabilizes the binding of the inhibitor in the pocket. In contrast, the (R)-(+)-blebbistatin enantiomer presents its hydroxyl group in a different spatial orientation. This inverted stereochemistry prevents the formation of the same stabilizing hydrogen bond network, leading to a much weaker and non-productive interaction with the myosin motor domain. Therefore, while the inactive enantiomer may transiently associate with the pocket, it fails to bind with the affinity and orientation required to lock the myosin-ADP-Pi complex, rendering it biologically inert.
Figure 2: Logical diagram illustrating the stereospecific binding that differentiates the enantiomers.
Quantitative Analysis: Isoform Specificity
While blebbistatin is specific to the myosin II family, the potency of (-)-blebbistatin varies between different isoforms. It is a potent inhibitor of non-muscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins.[11] Interestingly, it is a much weaker inhibitor of smooth muscle myosin II.[4][11] This differential sensitivity is thought to arise from subtle sequence variations in and around the binding pocket that influence the pocket's dynamics and probability of opening.[4]
| Myosin II Isoform | (-)-Blebbistatin IC₅₀ (µM) | (+)-Blebbistatin Activity |
| Non-muscle Myosin IIA | ~3.58 | Inactive[3] |
| Non-muscle Myosin IIB | ~0.5 - 2.30 | Inactive[3] |
| Skeletal Muscle Myosin | ~0.5 - 2.0 | Inactive[3] |
| Cardiac Muscle Myosin | ~1.12 | Inactive[3] |
| Smooth Muscle Myosin | ~6.5 - 80 | Inactive[3] |
| Table 1: Comparative IC₅₀ values of (-)-blebbistatin for various myosin II isoforms. Data compiled from multiple sources.[3][11][12][13] |
Experimental Protocol: Cell Migration (Wound Healing) Assay
This protocol provides a validated methodology for assessing the impact of (-)-blebbistatin on collective cell migration using a scratch/wound healing assay. The inclusion of (+)-blebbistatin as a negative control is critical for data integrity.
Materials
-
Cells: Adherent cell line of interest (e.g., fibroblasts, epithelial cells).
-
Culture Medium: Appropriate complete medium for the cell line.
-
Reagents:
-
(-)-Blebbistatin (Active enantiomer)
-
(+)-Blebbistatin (Inactive control enantiomer)
-
Vehicle (e.g., DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Consumables: 12- or 24-well tissue culture plates, sterile P200 pipette tips.
-
Equipment: Inverted microscope with camera, cell culture incubator.
Step-by-Step Methodology
-
Cell Seeding: Seed cells into wells at a density that will form a 95-100% confluent monolayer within 24 hours.[11]
-
Monolayer Formation: Incubate cells at 37°C and 5% CO₂ until a confluent monolayer is achieved.
-
Pre-treatment (Optional but Recommended): To ensure the inhibitor has engaged its target, pre-incubate the cells for 1-2 hours with the final concentrations of blebbistatin or controls before making the wound.[14]
-
Creating the Wound:
-
Using a sterile P200 pipette tip, make a single, straight scratch down the center of each well. Apply consistent, firm pressure to ensure a clean, cell-free gap.[12]
-
Gently wash each well twice with sterile PBS to remove dislodged cells and debris.
-
-
Treatment Application:
-
Prepare fresh culture medium containing the desired treatments. A typical concentration range for (-)-blebbistatin is 10-50 µM .[2][14]
-
Group 1 (Vehicle Control): Medium + Vehicle (e.g., 0.1% DMSO).
-
Group 2 (Inactive Control): Medium + (+)-Blebbistatin (at the same concentration as the active enantiomer).
-
Group 3 (Active Inhibitor): Medium + (-)-Blebbistatin.
-
Add the appropriate treatment medium to each well.
-
-
Imaging and Incubation (Time-Lapse):
-
Immediately place the plate on the microscope stage and acquire the initial (T=0) images for each well.
-
Return the plate to the incubator.
-
Acquire subsequent images of the same wound area at regular intervals (e.g., every 4, 8, or 12 hours) for a total duration of 24-48 hours, or until wound closure is observed in the control group.[2][15]
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the area or width of the cell-free gap at each time point for each condition.
-
Calculate the percentage of wound closure relative to the T=0 image.
-
Compare the migration rate between the vehicle control, inactive (+)-blebbistatin control, and active (-)-blebbistatin treated groups. A significant reduction in wound closure in the (-)-blebbistatin group compared to both controls indicates an effect due to specific myosin II inhibition.
-
Figure 3: Standard experimental workflow for a wound healing assay using blebbistatin.
Critical Considerations and Limitations
While a powerful tool, blebbistatin has limitations that researchers must consider for proper data interpretation.
-
Phototoxicity and Instability: Standard blebbistatin is notoriously unstable when exposed to blue light (e.g., 450-490 nm wavelengths common in fluorescence microscopy).[3][16] This illumination can lead to the generation of reactive oxygen species, causing significant phototoxicity, and also inactivates the compound.[16] For live-cell imaging experiments involving fluorescence, the use of photostable derivatives such as para-nitroblebbistatin or para-aminoblebbistatin is strongly recommended.
-
Solubility: Blebbistatin has poor aqueous solubility (around 10 µM).[3] Stock solutions are typically made in DMSO, but care must be taken as the compound can precipitate in aqueous media over time, especially at higher concentrations.[8] Freshly prepared dilutions should be used.
-
Cytotoxicity: Independent of its myosin-inhibitory and phototoxic effects, long-term incubation with blebbistatin can induce cytotoxicity.[3] This underscores the importance of using the lowest effective concentration and including the (+)-blebbistatin inactive control to parse specific versus non-specific toxic effects.
Conclusion
The stereospecificity of blebbistatin is a textbook example of precise molecular recognition in pharmacology. The active enantiomer, (S)-(-)-blebbistatin , leverages a specific hydrogen bonding network within an allosteric pocket to trap myosin II in an inactive, low-actin-affinity state. Its inactive counterpart, (R)-(+)-blebbistatin , is unable to form these critical interactions, rendering it an ideal negative control. By understanding this structural and mechanistic basis, and by employing rigorous experimental design that accounts for the compound's limitations, researchers can confidently utilize blebbistatin to uncover the fundamental roles of myosin II in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structural basis of blebbistatin inhibition and specificity for myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Computational Insights into a Blebbistatin-Bound Myosin•ADP Complex with Characteristics of an ADP-Release Conformation along the Two-Step Myosin Power Stoke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Myosin II Activity Is Selectively Needed for Migration in Highly Confined Microenvironments in Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Micro-environmental control of cell migration – myosin IIA is required for efficient migration in fibrillar environments through control of cell adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Wound healing assay | Abcam [abcam.com]
(S)-Blebbistatin: A Technical Guide to its Biochemical and Physical Properties for the Research Professional
Abstract
(S)-Blebbistatin has emerged as an indispensable molecular probe in cell biology, offering a means to dissect the multifaceted roles of non-muscle myosin II (NMII). This technical guide provides a comprehensive overview of the biochemical and physical properties of this compound, tailored for researchers, scientists, and drug development professionals. We delve into its specific mechanism of action, stereoselectivity, and isoform specificity, supported by quantitative data. Crucially, this document also addresses the compound's significant limitations, including poor aqueous solubility, phototoxicity, and photoinactivation, offering field-proven insights and protocols to mitigate these challenges. By synthesizing technical data with practical experimental considerations, this guide aims to empower researchers to design robust, self-validating experiments and accurately interpret their findings.
Introduction: The Advent of a Selective Myosin II Inhibitor
The discovery of blebbistatin, a small molecule identified in a screen for inhibitors of non-muscle myosin IIA, marked a significant milestone in cytoskeletal research. This chiral tetrahydropyrroloquinolinone provided a powerful tool for the rapid and reversible inhibition of myosin II, enabling researchers to probe its functions in complex cellular processes like cytokinesis, cell migration, and adhesion.
Subsequent studies quickly established that the biological activity resides almost exclusively in the (S)-(-)-enantiomer, hereafter referred to as this compound. The corresponding (R)-(+)-enantiomer is largely inactive, making it an ideal negative control for experiments to distinguish specific myosin II inhibition from off-target or cytotoxic effects. This compound's utility is rooted in its high selectivity for class II myosins, allowing for the targeted disruption of their motor function without broadly affecting other components of the cellular machinery.
The Molecular Mechanism of Myosin II Inhibition
Understanding the precise mechanism of this compound is critical for interpreting experimental outcomes. Unlike competitive ATPase inhibitors, this compound does not block the nucleotide-binding pocket of myosin. Instead, it binds to a hydrophobic pocket at the apex of the 50-kDa cleft, a region that is crucial for the conformational changes required for force generation.
The inhibitory action targets a specific step in the myosin ATPase cycle. This compound preferentially binds to the myosin-ADP-Pi intermediate complex. This binding event traps the myosin head in a state that has a low affinity for actin and slows the rate of phosphate (Pi) release. By preventing the release of phosphate, this compound effectively blocks the "power stroke"—the force-generating conformational change—and stalls the motor protein in an actin-detached state, leading to muscle relaxation and cessation of contractile activity.
Figure 1: The Myosin II ATPase Cycle and the inhibitory action of this compound.
Biochemical Properties and Isoform Selectivity
This compound exhibits selectivity for class II myosins, though its potency varies between isoforms. It is a potent inhibitor of non-muscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins. In contrast, it is a poor inhibitor of smooth muscle myosin and shows little to no activity against myosins from other classes, such as I, V, and X.
| Property | Value | Source(s) |
| Chemical Name | (3aS)-(-)-1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |
| Molecular Formula | C₁₈H₁₆N₂O₂ | |
| Molecular Weight | 292.33 g/mol | |
| Appearance | Yellow solid | |
| CAS Number | 856925-71-8 | |
| Purity | ≥98% (typically by HPLC) |
Table 1: Core Physical and Chemical Properties of this compound.
| Myosin Isoform | Typical IC₅₀ Value (μM) | Source(s) |
| Non-muscle Myosin IIA | ~0.5 - 5 | |
| Non-muscle Myosin IIB | ~0.5 - 5 | |
| Non-muscle Myosin IIC | 1.57 | |
| Skeletal Muscle Myosin II | ~1 - 5 | |
| Cardiac Muscle Myosin II | ~1 - 3 | |
| Smooth Muscle Myosin II | ~80 | |
| Myosin I, V, X | No significant inhibition |
Table 2: Inhibitory Potency (IC₅₀) of this compound Across Myosin Isoforms.
Physicochemical Limitations and Experimental Caveats
While a powerful tool, this compound possesses several physicochemical properties that can confound experimental results if not properly managed.
Solubility
This compound has very poor solubility in aqueous solutions (<10 µM). It is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) at concentrations up to 100 mM. For cellular experiments, it is imperative to prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous culture medium immediately before use. Aqueous solutions should not be stored, as the compound can precipitate.
Phototoxicity and Photoinactivation
This is arguably the most significant limitation of this compound.
-
Photoinactivation: Exposure to blue light (e.g., 450-490 nm) or UV light (365 nm) rapidly degrades the molecule, rendering it pharmacologically inactive. This means its inhibitory effect can be lost during routine fluorescence microscopy.
-
Phototoxicity: The byproducts of this light-induced degradation are toxic to cells, causing dose-dependent cell death. Furthermore, upon illumination, the photoreacted compound can covalently bind to cellular proteins, introducing significant artifacts.
Expert Insight: Due to these photochemical liabilities, it is critical to avoid excitation wavelengths below 500 nm when performing live-cell imaging on this compound-treated samples. If imaging with GFP or other blue-light-excited fluorophores is necessary, researchers should consider using photostable derivatives like para-nitroblebbistatin or para-aminoblebbistatin, which were specifically designed to overcome these issues.
Intrinsic Fluorescence and Cytotoxicity
This compound is a fluorophore, absorbing around 420-430 nm and emitting in the 490-560 nm range, which can interfere with imaging of common reporters like GFP. Additionally, long-term incubation, even in the dark, can result in cytotoxicity that is independent of its myosin-inhibiting activity.
Recommended Experimental Protocols
Adherence to validated protocols is essential for obtaining reproducible and reliable data with this compound.
Protocol: Preparation of Stock Solutions
-
Objective: To prepare a highly concentrated, stable stock solution for subsequent dilution into experimental media.
-
Materials: (S)-(-)-Blebbistatin (solid powder), anhydrous DMSO.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to achieve a high concentration (e.g., 50-100 mM). The molecular weight is 292.34 g/mol . For example, to make a 100 mM stock from 1 mg of solid: 1 mg / 292.34 g/mol = 3.42 µmol. 3.42 µmol / 100 mM = 34.2 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear and yellow.
-
Aliquot the stock solution into small, single-use volumes in light-protective tubes.
-
Store aliquots at -20°C, protected from light. The DMSO stock is stable for at least two years under these conditions.
-
Expert Insight: Using anhydrous DMSO and preparing single-use aliquots minimizes water contamination and freeze-thaw cycles, both of which can degrade the compound or cause it to precipitate from solution.
Workflow: A Typical Cell-Based Inhibition Assay
This workflow outlines the key steps and controls for an experiment investigating the effect of this compound on cell migration.
Figure 2: A self-validating workflow for a cell-based assay using this compound.
Trustworthiness through Self-Validation:
-
Vehicle Control (DMSO): This control accounts for any effects of the solvent on the cells.
-
Inactive Enantiomer Control ((R)-Blebbistatin): This is the most critical control. An effect observed with this compound but not with (R)-blebbistatin
An In-depth Technical Guide to the (S)-blebbistatin Binding Site on the Myosin Head
This guide provides a comprehensive technical overview of the binding interaction between (S)-blebbistatin and the myosin motor domain. It is intended for researchers, scientists, and drug development professionals engaged in the study of cytoskeletal dynamics, motor proteins, and the development of novel therapeutics targeting myosin isoforms. We will delve into the structural basis of this interaction, the mechanism of inhibition, and the experimental methodologies used to elucidate these details.
Introduction: Myosin II, the Molecular Motor, and its Selective Inhibitor, Blebbistatin
Myosin II is a crucial molecular motor responsible for a myriad of cellular processes, including muscle contraction, cell division (cytokinesis), and cell migration.[1] It functions by converting the chemical energy derived from ATP hydrolysis into mechanical force along actin filaments.[1] Given its central role, myosin II has emerged as a significant target for therapeutic intervention in various diseases, including cancer, cardiovascular disorders, and fibrotic conditions.
This compound is a highly selective, cell-permeable small molecule inhibitor of non-muscle myosin II ATPase activity.[2] It has become an invaluable tool in cell biology to probe the functions of myosin II.[3][4] Unlike other inhibitors, blebbistatin does not compete with ATP for its binding site, but rather binds to an allosteric pocket, trapping the myosin in a specific, low-affinity state for actin.[2][5][6] Understanding the precise location and nature of the this compound binding site is paramount for leveraging its inhibitory properties for both research and drug design.
The Myosin Head: A Finely Tuned Molecular Machine
The myosin head, or motor domain (also known as subfragment-1 or S1), is a complex structure composed of several key functional regions that work in concert to produce force.[1][7] These include:
-
The Nucleotide-Binding Pocket: This region binds and hydrolyzes ATP, fueling the conformational changes necessary for the power stroke.
-
The Actin-Binding Cleft: This surface interacts with actin filaments, allowing the myosin head to anchor and exert force.
-
The Relay Helix and Converter Domain: These structural elements act as a mechanical transducer, amplifying the small conformational changes at the nucleotide-binding site into a large-scale rotation of the lever arm.[1][7][8][9]
-
The Lever Arm: This elongated domain, stabilized by light chains, swings to produce the power stroke, the fundamental force-generating event.[1][7]
The intricate interplay between these domains is governed by the cyclical binding and hydrolysis of ATP, known as the myosin ATPase cycle.
The this compound Binding Pocket: A Cryptic Allosteric Site
This compound binds to a hydrophobic, allosteric pocket located at the apex of the 50-kDa cleft of the myosin motor domain.[10][11][12][13] This site is distinct from the nucleotide-binding pocket and is situated strategically between the actin-binding interface and the key mechanical elements of the motor.[3][5][6] Structural studies, primarily X-ray crystallography, have been instrumental in revealing the precise architecture of this binding site.[10][11][14]
The formation of the blebbistatin binding pocket is a dynamic event. In the absence of the inhibitor, this pocket is often in a "closed" or cryptic state.[15] The binding of this compound is thought to stabilize an "open" conformation of this pocket.[12][15]
Key Interacting Residues
The specificity of this compound for certain myosin II isoforms is dictated by the amino acid residues that line this allosteric pocket.[11][12][16] While the exact residues can vary slightly between isoforms, a consensus set of interactions has been identified through structural and mutagenesis studies.
| Interacting Residue (Dictyostelium Myosin II) | Interaction Type | Role in Binding |
| Gly240 | Hydrogen Bond (main chain) | Stabilizes the hydroxyl group of the (S)-enantiomer.[17] |
| Leu262 | Hydrogen Bond (main chain) & Hydrophobic | Forms a hydrogen bond with the chiral hydroxyl group and contributes to the hydrophobic pocket.[12][17] |
| Tyr261, Phe466, Glu467, Val630 | Hydrophobic | Enclose the benzyl ring of blebbistatin.[12] |
| Ser456, Ile471 | Hydrophobic | Interact with the tetrahydropyrrolo ring.[12] |
| Tyr634, Gln637, Leu641 | Hydrophobic | Enclose the methylquinolinone component.[12] |
Table 1: Key amino acid residues in the Dictyostelium discoideum myosin II motor domain that interact with this compound. The specific residues may differ in other myosin isoforms but highlight the chemical nature of the binding pocket.
The stereospecificity of the interaction, with the (S)-enantiomer being the active inhibitor, is largely attributed to the hydrogen bonds formed between the chiral hydroxyl group of blebbistatin and the main chain atoms of Gly240 and Leu262.[17]
Mechanism of Inhibition: Trapping a Pre-Power Stroke State
The binding of this compound allosterically inhibits the myosin ATPase cycle by trapping the motor domain in a specific conformation. This mechanism prevents the necessary structural transitions required for force production.
The key steps in the inhibitory mechanism are:
-
Binding to the Myosin-ADP-Pi Complex: Blebbistatin preferentially binds to the myosin head when ADP and inorganic phosphate (Pi) are in the nucleotide-binding pocket.[2][5][6][18] This is the state immediately following ATP hydrolysis.
-
Inhibition of Phosphate Release: The binding of blebbistatin slows down the rate of phosphate release from the active site.[2][5][6] The release of Pi is a critical step that triggers the power stroke.
-
Stabilization of a Weak Actin-Binding State: By preventing Pi release, blebbistatin locks the myosin head in a conformation that has a low affinity for actin.[2][6][18] This prevents the strong binding to actin that is required for force generation.
-
Prevention of Lever Arm Swing: Consequently, the lever arm is prevented from swinging, and no force is produced. The myosin head remains detached from the actin filament, effectively uncoupling ATP hydrolysis from mechanical work.
Figure 1: The inhibitory mechanism of this compound on the myosin ATPase cycle.
Experimental Workflows for Characterizing the Binding Site
The elucidation of the this compound binding site and its mechanism of action has been made possible through a combination of structural, biochemical, and biophysical techniques.
Structural Determination via X-ray Crystallography and Cryo-Electron Microscopy
Objective: To obtain high-resolution structural information of the myosin-blebbistatin complex.
Methodology:
-
Protein Expression and Purification:
-
The myosin motor domain (S1 fragment) is typically expressed in a suitable system, such as Dictyostelium discoideum or insect cells (using a baculovirus system), which allows for high yields of functional protein.
-
The expressed protein is purified using a series of chromatographic steps, including affinity chromatography (e.g., nickel-NTA for His-tagged proteins) and size-exclusion chromatography, to ensure homogeneity.
-
-
Complex Formation:
-
The purified myosin S1 is incubated with a molar excess of this compound and a non-hydrolyzable ATP analog (e.g., ADP and vanadate or ADP and aluminum fluoride) to trap the desired pre-power stroke state.[11]
-
-
Crystallization (for X-ray Crystallography):
-
The myosin-blebbistatin complex is subjected to extensive crystallization screening using various precipitants, buffers, and additives to obtain well-ordered crystals.
-
Crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
-
Data Collection and Structure Solution:
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement with a known myosin structure as a search model, and the electron density map is used to build and refine the model of the complex, including the bound blebbistatin.[11]
-
-
Cryo-Electron Microscopy (Cryo-EM):
Figure 2: Workflow for the structural determination of the myosin-blebbistatin complex.
Kinetic Analysis using Fluorescence Spectroscopy
Objective: To measure the effect of this compound on the kinetics of the myosin ATPase cycle.
Methodology:
-
Steady-State ATPase Assays:
-
The rate of ATP hydrolysis by myosin in the presence and absence of actin is measured using an NADH-coupled enzymatic assay.[2][22] This assay links the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
-
Varying concentrations of this compound are added to determine the IC50 value, the concentration at which 50% of the enzymatic activity is inhibited.[2]
-
-
Transient Kinetics (Stopped-Flow Fluorescence):
-
This technique allows for the measurement of individual steps in the ATPase cycle.
-
ATP Binding: The binding of fluorescent ATP analogs (e.g., mant-ATP) to myosin results in a change in fluorescence intensity, allowing the measurement of the binding rate constant.
-
Phosphate Release: The release of phosphate can be monitored using a phosphate-binding protein that exhibits a change in fluorescence upon binding to Pi. The slowing of this signal in the presence of blebbistatin provides direct evidence for the inhibition of this step.
-
Actin Dissociation: The rate of ATP-induced dissociation of myosin from pyrene-labeled actin can be measured by the increase in pyrene fluorescence.[22]
-
In Vitro Motility Assays
Objective: To directly visualize the effect of this compound on the motor function of myosin.
Methodology:
-
Sliding Filament Assay:
-
Myosin molecules are adhered to a glass surface.
-
Fluorescently labeled actin filaments are added in the presence of ATP.
-
The movement of the actin filaments is observed using fluorescence microscopy.[23]
-
The addition of this compound leads to a dose-dependent decrease in the sliding velocity of the actin filaments, with complete cessation of movement at saturating concentrations.[24]
-
-
Single-Molecule Assays (TIRF Microscopy):
Implications for Research and Drug Development
A thorough understanding of the this compound binding site has several important implications:
-
Rational Drug Design: The detailed structural information of the binding pocket allows for the rational design of new, more potent, and isoform-specific myosin inhibitors. By modifying the chemical structure of blebbistatin to better fit the pocket of a target myosin isoform, it is possible to improve its therapeutic index and reduce off-target effects.
-
A Versatile Research Tool: this compound remains an indispensable tool for dissecting the cellular roles of myosin II. Its well-characterized mechanism of action allows for confident interpretation of experimental results.
-
Understanding Myosin Function: Studying how blebbistatin allosterically modulates myosin function provides deeper insights into the fundamental mechanochemical coupling of this molecular motor.
Conclusion
The this compound binding site on the myosin head is a prime example of a cryptic allosteric site that can be targeted for potent and specific inhibition of a molecular motor. Through a combination of structural biology, biochemistry, and biophysics, a detailed picture of this interaction has emerged, revealing the molecular basis for its inhibitory mechanism. This knowledge not only enhances our understanding of myosin function but also provides a solid foundation for the development of the next generation of myosin-targeted therapeutics.
References
- 1. Converter domain mutations in myosin alter structural kinetics and motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. Blebbistatin Stabilizes the Helical Order of Myosin Filaments by Promoting the Switch 2 Closed State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. The myosin converter domain modulates muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The structural basis of blebbistatin inhibition and specificity for myosin II | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effects of myosin inhibitors on the X-ray diffraction patterns of relaxed and calcium-activated rabbit skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and Computational Insights into a Blebbistatin-Bound Myosin•ADP Complex with Characteristics of an ADP-Release Conformation along the Two-Step Myosin Power Stoke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains | eLife [elifesciences.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Cryo-EM structures reveal specialization at the myosin VI-actin interface and a mechanism of force sensitivity | eLife [elifesciences.org]
- 20. researchgate.net [researchgate.net]
- 21. High-resolution cryo-EM structures of actin-bound myosin states reveal the mechanism of myosin force sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. 4.10 Single Molecule Fluorescence Techniques for Myosin [ouci.dntb.gov.ua]
The Architect of Cellular Form and Function: A Technical Guide to Non-Muscle Myosin II
Foreword
In the intricate and dynamic world of the cell, the ability to generate force and orchestrate movement is paramount. At the heart of many of these fundamental processes lies a molecular motor of profound importance: non-muscle myosin II (NMII). This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, more technical understanding of NMII's multifaceted roles in cellular biology. We will move beyond a mere description of its functions to explore the mechanistic underpinnings of its regulation and the experimental strategies employed to dissect its complex contributions to cellular life. This document is structured not as a rigid manual, but as a narrative that follows the logic of scientific inquiry, from fundamental properties to complex cellular behaviors and the methodologies to investigate them.
The Non-Muscle Myosin II Engine: Structure and Isoform Diversity
Non-muscle myosin II is a hexameric protein complex, a marvel of molecular engineering designed to convert chemical energy from ATP hydrolysis into mechanical force.[1][2] It is composed of two heavy chains (HCs), two essential light chains (ELCs), and two regulatory light chains (RLCs).[3][4] The heavy chains possess a globular head domain containing the actin-binding site and the ATPase activity, a neck region that binds the light chains, and a long coiled-coil tail domain that facilitates self-assembly into bipolar filaments.[3][5] It is these bipolar filaments that act as the functional units, pulling on actin filaments to generate contractile forces.[5]
Mammalian cells express three distinct isoforms of the NMII heavy chain, encoded by different genes: NMIIA (MYH9), NMIIB (MYH10), and NMIIC (MYH14).[6][7] While sharing a basic structural framework, these isoforms exhibit crucial differences in their enzymatic activity, filament dynamics, and cellular localization, which in turn dictate their specialized functions.[7][8]
| Isoform | Key Characteristics | Primary Cellular Roles |
| NMIIA | Fastest motor activity, dynamic filament assembly.[8] | Cell adhesion, leading-edge dynamics in migration, cytokinesis.[9][10] |
| NMIIB | Slower motor activity, more stable filaments, higher duty ratio (spends more time bound to actin).[8] | Maintaining cell polarity, stabilizing focal adhesions, cytokinesis in specific cell types.[11][12] |
| NMIIC | Less well-characterized, often expressed at lower levels. | Appears to play roles in tensional homeostasis and specialized cell types.[8] |
The co-expression and even co-assembly of these isoforms into heterotypic filaments within a single cell allows for a nuanced and highly regulated generation of contractile forces, tailored to the specific needs of different cellular compartments and processes.
The Regulatory Nexus: Orchestrating NMII Activity
The function of NMII is not constitutive; it is exquisitely controlled by a complex network of signaling pathways that converge to regulate its activity in a spatially and temporally precise manner.[13] The primary mechanism of NMII activation involves the phosphorylation of the regulatory light chains (RLCs) on serine 19 (Ser19) and, to a lesser extent, threonine 18 (Thr18).[2][14] This phosphorylation event induces a conformational change in the myosin heavy chains, promoting the assembly of NMII monomers into functional bipolar filaments and increasing their ATPase activity.[2][15]
The master regulator of this process is the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[2][16][17] The RhoA-ROCK pathway plays a central role in a multitude of cellular processes by controlling actomyosin contractility.[14][18] ROCK directly phosphorylates the RLC, and it also phosphorylates and inactivates the myosin light chain phosphatase (MLCP), thereby preventing the dephosphorylation of the RLC and promoting a sustained contractile state.[14][16]
The Cellular Choreography: NMII in Action
The contractile forces generated by NMII are fundamental to a vast array of cellular processes, acting as a master regulator of cell shape, movement, and division.
Cell Adhesion and Migration
Cell migration is a complex, multi-step process that requires the coordinated interplay of protrusion at the leading edge, adhesion to the extracellular matrix (ECM), and retraction of the cell rear.[5][10] NMII plays a critical role in each of these steps.[9][19] At the leading edge, NMIIA-mediated contractility helps to mature nascent adhesions into stable focal adhesions.[10][19] In the cell body, NMII generates the traction forces necessary to pull the cell forward.[5] At the rear of the cell, NMII-driven contraction is essential for the detachment of adhesions and the retraction of the trailing edge.[10] The differential localization and activity of NMIIA and NMIIB contribute to the polarity of migrating cells, with NMIIA being more prominent at the front and NMIIB at the rear.[8]
Cytokinesis: The Final Cut
Cytokinesis, the final stage of cell division, culminates in the physical separation of two daughter cells.[20][21] This process is driven by the formation and constriction of a contractile actomyosin ring at the cell's equator.[21][22] NMII is an essential component of this ring, where its motor activity generates the force required to pinch the cell in two.[20][23] While both NMIIA and NMIIB are often involved, studies have shown that in some cell types, one isoform may play a more dominant and non-redundant role.[11] For instance, NMIIB is essential for cytokinesis during male meiosis.[11] The precise regulation of NMII assembly and activity at the cleavage furrow is critical for the successful completion of cell division.[22]
Tissue Morphogenesis and Development
During embryonic development, the coordinated changes in cell shape and arrangement that give rise to tissues and organs are heavily reliant on the contractile forces generated by NMII.[24][25][26] NMII-driven apical constriction, a process where the apical surface of a cell contracts, is a fundamental mechanism for the invagination and folding of epithelial sheets, as seen in neural tube formation.[24][26] The differential activity of NMII isoforms contributes to the precise sculpting of developing tissues.[26] For example, in zebrafish brain development, NMIIA and NMIIB have distinct roles in regulating cell shape changes at the midbrain-hindbrain boundary.[26]
The Investigator's Toolkit: Methodologies for Studying NMII
A diverse array of experimental techniques is available to probe the function and regulation of NMII. The choice of methodology depends on the specific scientific question being addressed.
Pharmacological Inhibition: The Power of Blebbistatin
Blebbistatin is a highly specific, cell-permeable inhibitor of NMII ATPase activity.[27][28][29][30] It binds to a pocket on the myosin head, trapping it in a low-affinity state for actin and preventing the power stroke.[27][31] This makes blebbistatin an invaluable tool for acutely inhibiting NMII function in living cells and observing the resulting phenotypic changes.[32][33] However, it is important to be aware of its limitations, such as its photosensitivity and potential off-target effects at high concentrations.[27][28]
Visualizing NMII: Immunofluorescence Microscopy
Immunofluorescence microscopy is a powerful technique for visualizing the subcellular localization of NMII isoforms.[34][35] By using specific antibodies against the different heavy chains, researchers can gain insights into how each isoform is distributed within the cell during various processes.
Protocol: Immunofluorescence Staining for NMII
-
Cell Culture and Fixation: Grow cells on glass coverslips to the desired confluency. Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash again with PBS and block non-specific antibody binding by incubating in 5% normal goat serum (or serum from the host of the secondary antibody) in PBS for 1 hour at room temperature.[34]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the NMII isoform of interest (e.g., anti-NMIIA or anti-NMIIB) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature in the dark.[34]
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain with a nuclear stain like DAPI, if desired. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Quantifying NMII Activity: Western Blotting for RLC Phosphorylation
The level of RLC phosphorylation serves as a biochemical readout of NMII activity.[36][37] Western blotting with phospho-specific antibodies can be used to quantify the relative amounts of phosphorylated RLC (pRLC) and total RLC.[38]
Protocol: Western Blotting for pRLC
-
Sample Preparation: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. Determine the total protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[39]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[39]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[39]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RLC (e.g., anti-pSer19-RLC) or total RLC overnight at 4°C.[38]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[40]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[40]
-
Quantification: Densitometry analysis can be used to quantify the band intensities for pRLC and total RLC. The ratio of pRLC to total RLC provides a measure of NMII activity.
Advanced Techniques: Live-Cell Imaging and FRET-Based Sensors
The advent of advanced imaging techniques has revolutionized the study of NMII dynamics. Live-cell imaging of fluorescently tagged NMII isoforms allows for the visualization of filament assembly, movement, and disassembly in real-time.[33] Furthermore, the development of Förster resonance energy transfer (FRET)-based tension sensors for NMII is beginning to allow for the direct measurement of forces generated by myosin within living cells, providing unprecedented insights into the mechanics of the cytoskeleton.[41][42]
Future Directions and Therapeutic Implications
The central role of NMII in a wide range of cellular processes makes it a compelling target for therapeutic intervention in various diseases.[1][6] Dysregulation of NMII activity is implicated in cancer metastasis, fibrosis, and certain genetic disorders.[6][12] A deeper understanding of the specific roles of each NMII isoform and the signaling pathways that regulate them will be crucial for the development of targeted therapies that can modulate NMII function with high specificity. The continued development of sophisticated imaging and biochemical tools will undoubtedly uncover new layers of complexity in the regulation and function of this essential molecular motor, opening up new avenues for both fundamental research and clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Non-muscle myosin II activation: adding a classical touch to ROCK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct and redundant roles of the non-muscle myosin II isoforms and functional domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Mammalian Nonmuscle Myosin II Comes in Three Flavors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct roles of nonmuscle myosin II isoforms for establishing tension and elasticity during cell morphodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-muscle myosin II takes centre stage in cell adhesion and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Non-muscle myosin IIB is essential for cytokinesis during male meiotic cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. annualreviews.org [annualreviews.org]
- 14. Rho-kinase regulates tissue morphogenesis via non-muscle myosin and LIM-kinase during Drosophila development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-muscle myosin 2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signal transduction by G-proteins, Rho-kinase and protein phosphatase to smooth muscle and non-muscle myosin II - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Rho kinases I and II regulate different aspects of myosin II activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Non-muscle myosin II and the plasticity of 3D cell migration [frontiersin.org]
- 20. pnas.org [pnas.org]
- 21. Frontiers | Comparative Analysis of the Roles of Non-muscle Myosin-IIs in Cytokinesis in Budding Yeast, Fission Yeast, and Mammalian Cells [frontiersin.org]
- 22. molbiolcell.org [molbiolcell.org]
- 23. Crosslinking activity of non-muscle myosin II is not sufficient for embryonic cytokinesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The role of vertebrate nonmuscle Myosin II in development and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Drosophila nonmuscle myosin II has multiple essential roles in imaginal disc and egg chamber morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Non-muscle myosin IIA and IIB differentially regulate cell shape changes during zebrafish brain morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Blebbistatin - Wikipedia [en.wikipedia.org]
- 28. Blebbistatin: use as inhibitor of muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Myosin Inhibitor Blebbistatin Stabilizes the Super-Relaxed State in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 30. journals.physiology.org [journals.physiology.org]
- 31. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Functions of Nonmuscle Myosin II in Assembly of the Cellular Contractile System - PMC [pmc.ncbi.nlm.nih.gov]
- 33. preserve.lehigh.edu [preserve.lehigh.edu]
- 34. usbio.net [usbio.net]
- 35. researchgate.net [researchgate.net]
- 36. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. protein.bio.msu.ru [protein.bio.msu.ru]
- 39. novateinbio.com [novateinbio.com]
- 40. resources.novusbio.com [resources.novusbio.com]
- 41. Myosin II tension sensors visualize force generation within the actin cytoskeleton in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 42. journals.biologists.com [journals.biologists.com]
(S)-Blebbistatin's Modulation of Actin-Myosin Interaction: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of (S)-blebbistatin, a selective and potent small-molecule inhibitor of class II myosins. We delve into the molecular mechanisms by which this compound disrupts the actin-myosin cross-bridge cycle, with a focus on its stereospecificity and its impact on the ATPase activity of myosin. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mode of action and its application as a powerful tool in dissecting myosin II-dependent cellular processes. We will further discuss the practical considerations for its use, including its inherent limitations and the development of next-generation derivatives with improved properties.
Introduction: The Actin-Myosin Interaction - A Fundamental Engine of Cellular Function
The dynamic interplay between actin filaments and myosin motor proteins is the fundamental force-generating mechanism underpinning a vast array of cellular processes. This interaction is central to muscle contraction, cell division (cytokinesis), cell migration, and the maintenance of cell shape and polarity[1]. Myosin II, the conventional two-headed myosin, is the primary motor responsible for these contractile events. Its activity is powered by the hydrolysis of ATP, a process that drives a cyclical series of conformational changes in the myosin head, leading to its movement along actin filaments.
The critical role of myosin II in both normal physiology and pathological conditions, such as cancer metastasis and heart disease, has made it a compelling target for therapeutic intervention and a subject of intense research. The development of specific inhibitors that can acutely and reversibly perturb myosin II function has been instrumental in advancing our understanding of its cellular roles. This compound has emerged as a cornerstone tool in this endeavor, offering a high degree of selectivity for myosin II isoforms.
This compound: A Stereospecific Inhibitor of Myosin II
Blebbistatin is a chiral molecule, and its inhibitory activity resides almost exclusively in the (S)-enantiomer[2]. The (R)-enantiomer is largely inactive, making it an excellent negative control for experiments to distinguish myosin II-specific effects from off-target cytotoxicity. This stereospecificity underscores the precise nature of the interaction between this compound and its binding pocket on the myosin motor domain.
Specificity Profile
This compound exhibits a strong preference for inhibiting non-muscle myosin IIA and IIB, as well as striated muscle myosins (skeletal and cardiac).[3][4] It is a poor inhibitor of smooth muscle myosin and does not significantly affect other myosin classes, such as myosin I, V, and X.[3][5] This selectivity makes it an invaluable tool for dissecting the specific functions of myosin II in complex cellular environments where multiple myosin isoforms are present.
| Myosin Isoform | IC50 (µM) | Source |
| Non-muscle Myosin IIA | 0.5 - 5 | [2][4] |
| Non-muscle Myosin IIB | 0.5 - 5 | [4] |
| Skeletal Muscle Myosin II | 0.5 - 5 | [2][4] |
| β-Cardiac Myosin | 1.12 | [6] |
| Myh7b | 0.36 | [6] |
| Smooth Muscle Myosin | ~80 | [4][5] |
Table 1: Inhibitory Potency (IC50) of this compound Against Various Myosin II Isoforms. The half-maximal inhibitory concentration (IC50) values demonstrate the selectivity of this compound for non-muscle and striated muscle myosin II isoforms over smooth muscle myosin.
Mechanism of Action: Arresting the Cross-Bridge Cycle
This compound exerts its inhibitory effect by directly interfering with the actin-myosin ATPase cycle. It does not compete with ATP for binding to the myosin active site. Instead, it allosterically inhibits the ATPase activity by trapping the myosin head in a specific conformational state.
The Actin-Myosin ATPase Cycle
The actin-myosin ATPase cycle is a coordinated series of biochemical events that couple ATP hydrolysis to force production. The cycle can be broadly summarized in the following steps:
-
ATP Binding and Detachment: ATP binding to the myosin head causes a conformational change that dramatically reduces its affinity for actin, leading to detachment from the actin filament.
-
ATP Hydrolysis: The bound ATP is hydrolyzed to ADP and inorganic phosphate (Pi), which remain in the active site. This hydrolysis "cocks" the myosin head into a high-energy, pre-power stroke conformation.
-
Actin Rebinding: The myosin-ADP-Pi complex rebinds to actin, albeit weakly at first.
-
Phosphate Release and Power Stroke: The release of Pi from the active site triggers the "power stroke," a major conformational change in the myosin head that pulls the actin filament. This is the primary force-generating step.
-
ADP Release: Following the power stroke, ADP is released, leaving the myosin head in a tightly bound "rigor" state.
-
Cycle Restart: The binding of a new ATP molecule initiates the next cycle by causing the detachment of myosin from actin.
This compound's Point of Intervention
Kinetic studies have revealed that this compound preferentially binds to the myosin-ADP-Pi intermediate.[1][7] This binding stabilizes the complex and significantly slows the rate of phosphate release. By inhibiting Pi release, this compound effectively traps the myosin head in a pre-power stroke state with a low affinity for actin.[5] This prevents the execution of the power stroke and the generation of force, leading to the relaxation of actomyosin filaments.[3]
Figure 1: this compound's Inhibition of the Actin-Myosin ATPase Cycle. This diagram illustrates the key steps of the ATPase cycle and highlights how this compound binds to the Myosin-ADP-Pi complex, preventing phosphate release and the subsequent power stroke.
The this compound Binding Pocket
X-ray crystallography studies have elucidated the structural basis for this compound's inhibitory activity. It binds to a hydrophobic pocket on the myosin motor domain, located at the apex of the 50 kDa cleft, distinct from the nucleotide-binding site. This binding pocket is formed by residues from the upper 50 kDa domain and the transducer region. The binding of this compound stabilizes an open conformation of the actin-binding cleft, which is incompatible with strong actin binding and subsequent force generation.
Cellular Consequences of Myosin II Inhibition by this compound
The inhibition of myosin II's motor function by this compound has profound and well-documented effects on a variety of cellular processes.
Inhibition of Cytokinesis
Cytokinesis, the final stage of cell division, requires the formation and constriction of a contractile ring composed of actin and non-muscle myosin II. This compound treatment effectively blocks the contraction of this ring without preventing its assembly, leading to the formation of multinucleated cells.[8] This has made it an indispensable tool for studying the mechanics and regulation of cytokinesis.
Disruption of Cell Migration
Cell migration is a complex process that relies on the coordinated activities of the cytoskeleton. Non-muscle myosin II plays a crucial role in generating the contractile forces necessary for cell body translocation and retraction of the cell rear. By inhibiting myosin II, this compound can either inhibit or, in some contexts, paradoxically promote cell migration, depending on the cell type and the mode of migration.[9][10][11] For instance, in mesenchymal migration, which relies on strong adhesions and contractile forces, blebbistatin is inhibitory. However, in amoeboid migration, which is less dependent on strong adhesions, the relaxation of the cell cortex by blebbistatin can sometimes enhance motility.
Practical Considerations and Experimental Protocols
While this compound is a powerful research tool, its use is accompanied by several practical challenges that researchers must be aware of.
Phototoxicity and Photostability
A significant limitation of this compound is its phototoxicity upon exposure to blue or UV light (wavelengths below 500 nm).[12][13][14] Illumination at these wavelengths can lead to the generation of reactive oxygen species (ROS), causing cellular damage and apoptosis.[14][15] This phototoxicity is accompanied by the photodegradation of the blebbistatin molecule, rendering it inactive.[13]
Mitigation Strategies:
-
Avoid Blue/UV Light: When performing live-cell imaging with this compound, it is crucial to use excitation wavelengths above 500 nm.
-
Use Photostable Derivatives: Several derivatives of blebbistatin have been developed to overcome the issue of phototoxicity. para-Nitroblebbistatin and para-aminoblebbistatin are photostable and non-phototoxic alternatives with similar inhibitory profiles to the parent compound.[16][17][18]
Solubility
This compound has poor aqueous solubility, which can be a limiting factor in some experimental setups. It is typically dissolved in DMSO to create a stock solution. para-Aminoblebbistatin offers significantly improved water solubility.[3]
Experimental Protocols
This assay measures the rate of ATP hydrolysis by myosin by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Figure 2: Workflow for an NADH-Coupled Myosin ATPase Assay. This diagram outlines the key steps for measuring the effect of this compound on myosin's ATPase activity.
Step-by-Step Methodology:
-
Prepare Assay Buffer: A typical assay buffer contains MOPS or imidazole buffer at pH 7.0, MgCl2, and KCl. The regenerating system components, pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH, are added to this buffer.
-
Prepare Myosin and Actin: Purified myosin (often the S1 fragment) and F-actin are prepared and their concentrations determined.
-
Incubation with this compound: In a multi-well plate or cuvette, add the assay buffer, myosin, and F-actin. Add varying concentrations of this compound (or DMSO as a control) and incubate for a short period to allow for binding.
-
Initiate the Reaction: The reaction is initiated by the addition of ATP.
-
Monitor Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.
-
Calculate ATPase Activity: The rate of ATP hydrolysis is calculated from the rate of change in absorbance using the extinction coefficient of NADH. The IC50 value for this compound can be determined by plotting the ATPase activity against the inhibitor concentration.[19][20]
This assay directly visualizes the movement of fluorescently labeled actin filaments over a surface coated with myosin motors.
Step-by-Step Methodology:
-
Prepare Flow Cell: A flow cell is constructed by attaching a coverslip to a microscope slide. The surface of the coverslip is coated with nitrocellulose.
-
Adsorb Myosin: A solution of heavy meromyosin (HMM) or myosin S1 is introduced into the flow cell and allowed to adsorb to the nitrocellulose-coated surface.
-
Block Non-specific Binding: The surface is then blocked with bovine serum albumin (BSA) to prevent non-specific binding of actin filaments.
-
Introduce Actin and ATP: A solution containing fluorescently labeled actin filaments, ATP, and an oxygen-scavenging system is introduced into the flow cell. In the experimental condition, this compound at the desired concentration is included in this solution.
-
Visualize and Record Motility: The movement of the actin filaments is observed and recorded using fluorescence microscopy.
-
Analyze Filament Velocity: The velocities of the moving filaments are determined using tracking software. The effect of this compound is quantified by comparing the filament velocities in its presence and absence.[1][21][22]
The Next Generation: Improved Blebbistatin Derivatives
The limitations of this compound, particularly its phototoxicity and poor solubility, have spurred the development of several derivatives with improved physicochemical properties.
-
para-Nitroblebbistatin: This derivative is photostable and non-phototoxic, making it suitable for live-cell imaging experiments that require blue light.[16][17] It retains a similar myosin II inhibitory profile to this compound.
-
para-Aminoblebbistatin: In addition to being photostable and non-phototoxic, para-aminoblebbistatin exhibits significantly higher aqueous solubility than this compound.[3]
-
(S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: These D-ring modified analogs also show improved water solubility while maintaining potent myosin II inhibition.[23]
The availability of these improved derivatives has expanded the utility of blebbistatin-based myosin II inhibition, enabling more robust and reliable experimental designs, particularly in the context of live-cell fluorescence microscopy.
Conclusion
This compound has revolutionized the study of myosin II-dependent cellular processes. Its high selectivity and well-characterized mechanism of action have provided researchers with a powerful tool to dissect the intricate roles of this essential motor protein. By understanding its mode of action, its cellular effects, and its practical limitations, researchers can effectively leverage this compound and its improved derivatives to gain deeper insights into the fundamental mechanisms of cellular contractility and motility. The continued development of novel myosin inhibitors, building on the foundation laid by blebbistatin, promises to further illuminate the diverse functions of the myosin superfamily and may pave the way for new therapeutic strategies targeting myosin-related diseases.
References
- 1. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-(-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting temporal and spatial control of cytokinesis with a myosin II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of pancreatic adenocarcinoma cellular invasiveness by blebbistatin: a novel myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mk-lab.org [mk-lab.org]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-Blebbistatin: The Archetypal Myosin II Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-Blebbistatin is a highly selective, cell-permeable small molecule that has become an indispensable tool in cell biology and physiology research.[1][2][3] As a well-characterized inhibitor of non-muscle myosin II ATPase activity, it allows for the acute and reversible disruption of actomyosin-dependent processes.[4] This guide provides a comprehensive overview of the molecular structure, mechanism of action, and practical applications of this compound, offering researchers the foundational knowledge required for its effective use. Unlike its inactive (R)-enantiomer, the (S)-form provides potent inhibition, making stereochemical purity a critical factor for experimental success.[5]
Molecular Identity and Physicochemical Properties
This compound is a chiral tetrahydropyrroloquinolinone.[2][6][7] Its specific stereoconfiguration is essential for its biological activity.
-
Molecular Formula: C₁₈H₁₆N₂O₂[8]
-
IUPAC Name: (3aS)-(-)-1,2,3,3a-Tetrahydro-3a-hydroxy-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one
-
Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below, which are critical for its handling and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 292.34 g/mol | |
| CAS Number | 856925-71-8 | |
| Appearance | Crystalline solid | [9] |
| Solubility | Soluble in DMSO (up to 100 mM) and DMF. Sparingly soluble in aqueous buffers. | [9] |
| Storage | Store solid at +4°C or -20°C. Protect from light. | [9] |
| Purity | Typically ≥98% (by HPLC) |
The Critical Role of Stereochemistry
Blebbistatin possesses a chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers: this compound and (R)-blebbistatin.
-
(S)-(-)-Blebbistatin: This is the biologically active enantiomer . It is a potent inhibitor of myosin II ATPase activity with an IC₅₀ value in the low micromolar range (approximately 0.5–5 µM).[1]
-
(R)-(+)-Blebbistatin: This enantiomer is considered inactive , inhibiting myosin II ATPase activity by a maximum of only 10%.[5] It serves as an ideal negative control in experiments to distinguish the specific effects of myosin II inhibition from potential off-target or compound-related toxic effects.[5]
-
(±)-Blebbistatin: This is a racemic mixture containing equal parts of the (S) and (R) enantiomers.[9] While commercially available and effective, using the pure (S)-enantiomer allows for more precise dose-response calculations and reduces the total chemical load on cells.
The distinct biological activities of the enantiomers underscore the highly specific, three-dimensional interaction between this compound and its binding pocket on the myosin II motor domain.
Mechanism of Action: Halting the Myosin II Power Stroke
This compound exerts its inhibitory effect by selectively targeting the ATPase activity of myosin II. It does not compete with ATP for its binding site.[10][11][12] Instead, its mechanism is more nuanced, locking the motor protein in a state that is unproductive for force generation.
The Binding Site: this compound binds to a hydrophobic pocket located at the apex of the 50 kDa cleft in the myosin motor domain.[13][14] This site is distinct from the nucleotide-binding pocket.[10][11]
The Inhibitory Action: The key to its mechanism is its preferential binding to a specific intermediate state in the myosin ATPase cycle: the myosin-ADP-Pᵢ complex .[4][10][11][12]
-
Binding and Stabilization: this compound binds to and stabilizes the myosin-ADP-Pᵢ state.
-
Inhibition of Phosphate Release: This binding event significantly slows the rate of inorganic phosphate (Pᵢ) release, which is the rate-limiting step for the power stroke in many myosins.[10][11][12]
-
Low Actin Affinity: By trapping the myosin head in this pre-power stroke conformation, blebbistatin prevents it from transitioning to a strongly actin-bound state. The myosin head remains in a products complex with low affinity for actin.[10][11][12]
-
No Effect on ATP Binding or Dissociation: The inhibitor does not interfere with the initial binding of ATP to the actomyosin complex or the subsequent ATP-induced dissociation of the myosin head from actin.[10][11]
Essentially, this compound uncouples the ATPase cycle from mechanical force production, effectively silencing the motor activity of myosin II.
Caption: The myosin II ATPase cycle and the inhibitory point of this compound.
Experimental Protocols and Critical Considerations
Proper handling and application are paramount for obtaining reliable and reproducible data with this compound.
Preparation of Stock Solutions
Due to its poor aqueous solubility, this compound must be dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[9]
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add high-purity, anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10-100 mM).
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming may be required.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -20°C for long-term stability (up to 3 years).[4] Avoid repeated freeze-thaw cycles.
General Protocol for Cell-Based Assays
This workflow outlines the use of this compound to study its effect on cell migration in a wound-healing (scratch) assay.
Caption: A typical experimental workflow for a cell migration assay using this compound.
Critical Experimental Considerations
Several properties of this compound require careful attention during experimental design to avoid artifacts.[2][6][7]
-
Phototoxicity and Fluorescence: Standard blebbistatin is phototoxic and fluorescent, particularly when exposed to blue light (450-490 nm).[5][6][9] This can lead to the generation of cytotoxic intermediates and interfere with fluorescent imaging (e.g., GFP). For live-cell imaging, it is crucial to minimize light exposure or use photostable derivatives.[5]
-
Use of Controls: Always include a vehicle control (e.g., 0.1% DMSO) to account for solvent effects and, importantly, an inactive enantiomer control ((R)-blebbistatin) to confirm that the observed phenotype is due to specific myosin II inhibition.[5]
-
Reversibility: The inhibitory effects of blebbistatin are generally rapid and reversible. To test for reversibility, cells can be washed with fresh, drug-free medium, which should lead to the restoration of normal cell morphology and function over time.[15]
-
Working Concentration: The effective concentration can vary between cell types and experimental conditions. A dose-response curve (e.g., 1 µM to 100 µM) is recommended to determine the optimal concentration for a specific application.[15][16]
Key Research Applications
The ability to acutely inhibit myosin II has made this compound a cornerstone tool in dissecting numerous cellular processes:
-
Cytokinesis: It was instrumental in demonstrating the essential role of the myosin II-driven contractile ring in cell division. Treatment with blebbistatin blocks cleavage furrow contraction without affecting mitosis, leading to the formation of large, multinucleated cells.
-
Cell Migration: It is widely used to study the role of actomyosin contractility in cell motility, wound healing, and cancer cell invasion.[16][17]
-
Muscle Contractility: While less potent against smooth and skeletal muscle myosin II, it is still used to probe the mechanics of muscle contraction and has been shown to stabilize the super-relaxed state of myofilaments.[5][18]
-
Cell Shape and Adhesion: It helps in studying the formation of stress fibers, focal adhesions, and the maintenance of cell shape and tension.[15]
Limitations and Next-Generation Analogs
Despite its utility, this compound has several drawbacks that have prompted the development of improved analogs.[2][6][7]
| Compound | Key Limitations / Improvements |
| This compound (Parent) | Limitations: Low aqueous solubility, phototoxicity, fluorescence interference, moderate potency (µM).[2][6][7] |
| (S)-nitro-Blebbistatin | Improvement: Increased photostability and reduced fluorescence, making it more suitable for live-cell imaging.[5] Limitation: Significantly lower potency (IC₅₀ ≈ 27 µM).[5] |
| para-Aminoblebbistatin | Improvement: High water solubility (~400 µM), non-fluorescent, photostable, and non-phototoxic. Ideal for in vivo applications.[5] Limitation: Slightly weaker potency than the parent compound.[5] |
The choice of inhibitor should be guided by the specific requirements of the experiment, particularly concerning imaging, solubility, and the need for in vivo application.
Conclusion
This compound remains a foundational research tool for the study of myosin II-dependent cellular functions. Its high selectivity and well-documented mechanism of action provide a reliable method for interrogating processes ranging from cell division to tissue mechanics. By understanding its molecular properties, its stereospecific activity, and its experimental limitations, researchers can confidently employ this compound and its derivatives to generate robust and insightful data, continuing to unravel the complexities of the actomyosin cytoskeleton.
References
- 1. glycoprotein-b.com [glycoprotein-b.com]
- 2. Medicinal Chemistry and Use of Myosin II Inhibitor ( S)-Blebbistatin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Blebbistatin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Blebbistatin S enantiomer [sobekbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Mechanism of Blebbistatin Inhibition of Myosin II* | Semantic Scholar [semanticscholar.org]
- 13. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Characterization of Blebbistatin Inhibition of Smooth Muscle Myosin and Nonmuscle Myosin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pharmacology of (S)-Blebbistatin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Blebbistatin has emerged as an indispensable tool in cell biology and muscle physiology, offering a relatively specific means to probe the function of myosin II.[1][2][3] This guide provides a comprehensive overview of the in vitro pharmacology of this compound, delving into its mechanism of action, isoform selectivity, and the practicalities of its use in common experimental assays. As a selective inhibitor of myosin II ATPase activity, this compound has been instrumental in dissecting the roles of myosin II in fundamental cellular processes such as cytokinesis, cell migration, and muscle contraction.[1][2][3] However, its utility is not without challenges. Issues such as poor water solubility, phototoxicity, and intrinsic fluorescence necessitate careful experimental design and consideration of more stable and less toxic derivatives.[1][4][5] This document aims to equip researchers with the necessary knowledge to effectively utilize this compound and its analogs, ensuring data integrity and fostering innovative applications.
Introduction: The Significance of a Selective Myosin II Inhibitor
Myosin II is a motor protein crucial for generating force and movement in a wide array of biological processes, from muscle contraction to cell division.[6] The discovery of this compound, a cell-permeable small molecule, provided a powerful tool for the temporal and spatial inhibition of myosin II activity, allowing researchers to investigate its function with unprecedented precision.[1][3][7] Unlike genetic knockout models, this compound offers acute and reversible inhibition, making it ideal for studying dynamic cellular events.[8] Its selectivity for myosin II over other myosin isoforms, such as myosins I, V, and X, further enhances its value as a specific molecular probe.[4][8][9]
Mechanism of Action: Arresting the Power Stroke
This compound exerts its inhibitory effect by targeting the ATPase activity of the myosin II motor domain.[1][4] It does not compete with ATP for binding to the active site.[8][10] Instead, it allosterically binds to a hydrophobic pocket located between the nucleotide-binding pocket and the actin-binding cleft.[4][7][10]
This binding event stabilizes a specific conformation of the myosin head: the myosin-ADP-Pi complex, which has a low affinity for actin.[8][10] By trapping myosin in this pre-power stroke state, this compound effectively prevents the release of inorganic phosphate (Pi), a critical step that precedes the force-generating power stroke.[6][8][10][11] This leads to an accumulation of myosin heads detached from actin filaments, resulting in muscle relaxation and the inhibition of actomyosin-based contractility.[4][6]
Figure 1: Mechanism of this compound Inhibition of the Myosin II ATPase Cycle.
Isoform Selectivity and Potency
This compound exhibits a notable degree of selectivity for myosin II isoforms. It potently inhibits nonmuscle myosin IIA and IIB, as well as striated muscle myosins, with IC50 values typically in the low micromolar range (0.5-5 µM).[3][8][9][12][13][14] Interestingly, its inhibitory effect on smooth muscle myosin is significantly weaker, with a much higher IC50 of approximately 80 µM.[8][9][12][14] This differential potency is attributed to subtle differences in the amino acid residues lining the blebbistatin-binding pocket among myosin II isoforms.[15] this compound does not significantly inhibit other myosin classes, including myosin I, V, and X.[4][8][9]
| Myosin Isoform | IC50 (µM) | References |
| Nonmuscle Myosin IIA | 0.5 - 5 | [8][9][12][14] |
| Nonmuscle Myosin IIB | 0.5 - 5 | [8][12][14] |
| Skeletal Muscle Myosin II | ~5 | [13] |
| Cardiac Myosin II | Potently Inhibited | [4][16] |
| Smooth Muscle Myosin | ~80 | [8][9][12][14] |
| Dictyostelium Myosin II | Potently Inhibited | [8][9] |
| Acanthamoeba Myosin II | Poorly Inhibited | [8][9] |
| Myosin I, V, X | Not Inhibited | [4][8][9] |
Note: The inactive enantiomer, (R)-blebbistatin, exhibits minimal to no inhibitory activity and serves as an excellent negative control in experiments to account for any non-myosin related effects.[4]
In Vitro Experimental Protocols
Actin-Activated Mg²⁺-ATPase Assay
This assay is a cornerstone for quantifying the inhibitory potency of compounds like this compound. It measures the rate of ATP hydrolysis by myosin in the presence of actin.
Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured, often using a colorimetric method such as a malachite green-based assay. The rate of Pi release is proportional to the ATPase activity of myosin.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 20 mM MOPS pH 7.0, 5 mM MgCl₂, 100 mM KCl, 0.1 mM EGTA).[17]
-
Prepare serial dilutions of this compound in the assay buffer. A DMSO stock solution is typically used, ensuring the final DMSO concentration is consistent across all samples.[8]
-
Prepare solutions of purified myosin II (often as subfragment-1 or heavy meromyosin) and F-actin at desired concentrations.
-
-
Assay Execution:
-
In a 96-well plate, combine the reaction buffer, F-actin, and myosin II.
-
Add the various concentrations of this compound to the respective wells. Include a DMSO-only control for 100% activity.
-
Pre-incubate the plate for 10-15 minutes at a constant temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.[18]
-
Initiate the reaction by adding ATP to all wells.
-
-
Detection and Data Analysis:
-
After a predetermined incubation time (within the linear range of the reaction), stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration and normalize the data to the DMSO control.
-
Plot the percentage of myosin ATPase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
-
Figure 2: General Workflow for an Actin-Activated Mg²⁺-ATPase Assay.
In Vitro Motility Assay
This assay directly visualizes the motor activity of myosin by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Principle: Myosin heads bound to a glass surface cyclically interact with actin filaments, causing them to glide. The velocity of this movement is a measure of myosin's motor function.
Step-by-Step Methodology:
-
Flow Cell Preparation:
-
Construct a flow cell using a glass slide and a coverslip.
-
Coat the inner surface of the flow cell with nitrocellulose.
-
-
Myosin and Actin Preparation:
-
Introduce a solution of heavy meromyosin (HMM) into the flow cell and allow it to adhere to the nitrocellulose-coated surface.
-
Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Prepare fluorescently labeled actin filaments (e.g., with phalloidin-rhodamine).
-
-
Motility Observation:
-
Introduce the fluorescent actin filaments into the flow cell.
-
Add the motility buffer containing ATP and an ATP-regenerating system.
-
Introduce different concentrations of this compound into the flow cell.
-
Observe and record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera.
-
-
Data Analysis:
Critical Considerations and Best Practices
While a powerful tool, this compound has several properties that require careful consideration in experimental design.
Phototoxicity and Photo-instability
A significant drawback of this compound is its phototoxicity upon exposure to blue light (around 450-490 nm) and UV light (around 365 nm).[4][5][21][22] Illumination at these wavelengths leads to the degradation of blebbistatin into cytotoxic products and a loss of its inhibitory activity.[4][5][12][22] This is a critical consideration for live-cell imaging experiments.
Mitigation Strategies:
-
Minimize exposure to blue and UV light. Use longer wavelength fluorophores for imaging when possible.[5][22]
-
Perform experiments in the dark or under red light conditions.[23]
-
Utilize photostable derivatives of blebbistatin.
Intrinsic Fluorescence
This compound is a fluorescent molecule, with excitation peaks around 340 nm and 420 nm, and emission around 410 nm and 560 nm, respectively, depending on the solvent environment.[4][11][24] This intrinsic fluorescence can interfere with the detection of other fluorophores, particularly those in the blue-green spectrum.
Mitigation Strategies:
-
Use fluorophores with emission spectra that do not overlap with that of blebbistatin.
-
Employ non-fluorescent derivatives of blebbistatin.
Poor Water Solubility
This compound has low aqueous solubility, which can lead to precipitation in aqueous buffers and cellular media, potentially causing artifacts and misinterpretation of data.[1][16][25]
Mitigation Strategies:
-
Prepare stock solutions in a suitable organic solvent like DMSO.
-
Ensure complete solubilization before adding to aqueous solutions.
-
Consider using more water-soluble derivatives.
The Next Generation: Blebbistatin Derivatives
To overcome the limitations of this compound, several derivatives have been developed with improved physicochemical properties.
-
(S)-nitroblebbistatin: This derivative is more photostable than this compound and has reduced fluorescence, making it more suitable for live-cell imaging.[4][12] However, it has a lower affinity for myosin II (IC50 for nonmuscle myosin IIA is ~27 µM).[4]
-
para-Nitroblebbistatin: This analog is photostable and non-cytotoxic, offering a significant advantage for in vivo and long-term cell culture experiments.[14][26][27]
-
para-Aminoblebbistatin: A water-soluble derivative that is also non-fluorescent, photostable, and neither cytotoxic nor phototoxic.[4][28]
-
Azidoblebbistatin: A photoreactive derivative that can be covalently crosslinked to myosin upon UV irradiation.[25][29][30][31] This creates an irreversible inhibition, which can be advantageous for certain applications and helps overcome the limitations of low affinity and solubility.[25][29]
Conclusion: A Versatile Tool with Evolving Potential
This compound remains a cornerstone for investigating the diverse roles of myosin II in cellular and physiological processes. Its specific mechanism of action and well-characterized in vitro pharmacology provide a solid foundation for its use as a molecular probe. However, a thorough understanding of its limitations, particularly its phototoxicity and poor solubility, is paramount for designing robust and reproducible experiments. The development of next-generation blebbistatin derivatives with improved properties is expanding the experimental possibilities and paving the way for more sophisticated in vitro and in vivo applications. As our understanding of the myosin superfamily grows, so too will the innovative applications of this invaluable class of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-(-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 4. Blebbistatin - Wikipedia [en.wikipedia.org]
- 5. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cytokinetics.com [cytokinetics.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mk-lab.org [mk-lab.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 26. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties. | Semantic Scholar [semanticscholar.org]
- 28. researchgate.net [researchgate.net]
- 29. Azidoblebbistatin, a photoreactive myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereospecificity of Blebbistatin Enantiomers
<
Introduction: The Criticality of Chirality in Myosin II Inhibition
Blebbistatin, a small molecule inhibitor, has become an indispensable tool in cell biology and muscle physiology for its selective inhibition of class II myosins.[1][2][3] It is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(-)-blebbistatin and (R)-(+)-blebbistatin.[1] This stereochemistry is not a trivial structural detail; it is the absolute determinant of the molecule's biological activity. This guide provides an in-depth exploration of the stereospecificity of blebbistatin, detailing the mechanistic basis for the differential effects of its enantiomers, providing field-proven experimental protocols, and offering insights for researchers, scientists, and drug development professionals.
The profound difference in the biological activity of these enantiomers underscores a fundamental principle in pharmacology: the three-dimensional structure of a molecule dictates its interaction with its biological target.[4] In the case of blebbistatin, only the (S)-(-) enantiomer, hereafter referred to as (-)-blebbistatin, is the active inhibitor of myosin II.[5] The (R)-(+) enantiomer, or (+)-blebbistatin, is largely inactive, inhibiting the ATPase activity of myosin by a mere 10% at concentrations where its counterpart is highly potent.[1] This makes (+)-blebbistatin an ideal negative control in experiments, allowing researchers to distinguish the specific effects of myosin II inhibition from potential off-target or cytotoxic effects of the chemical scaffold.[1]
Part 1: The Mechanistic and Structural Basis of Stereospecific Inhibition
The selective inhibition of myosin II by (-)-blebbistatin is a consequence of its specific binding to a transient intermediate in the myosin ATPase cycle. (-)-Blebbistatin preferentially binds to the myosin-ADP-Pi complex, a state with low affinity for actin.[5][6][7][8][9][10] By stabilizing this complex, the inhibitor effectively traps the myosin head, preventing the release of inorganic phosphate (Pi) and subsequent transition to the force-generating, strongly actin-bound state.[6][8][10]
The Binding Pocket: A Lock for a Specific Key
Structural studies have pinpointed the binding site of blebbistatin to a hydrophobic pocket at the apex of the 50-kDa cleft in the myosin motor domain.[7][11][12][13][14] This site is distinct from the nucleotide-binding pocket and the actin-binding interface.[6][8][10][12][13] The stereospecificity arises from the precise three-dimensional arrangement of amino acid residues within this pocket, which can only accommodate the (S)-(-) enantiomer in an orientation that leads to potent inhibition. Although molecular docking simulations have shown that both enantiomers can physically fit into the binding pocket, the subtle difference in their spatial arrangement dictates the efficacy of inhibition.[8][12]
The diagram below illustrates the myosin ATPase cycle and the specific point of intervention by (-)-blebbistatin.
Differential Potency Across Myosin II Isoforms
While (-)-blebbistatin is a potent inhibitor of non-muscle myosin IIA and IIB, as well as striated muscle myosins, its efficacy varies across different isoforms.[1][2][15][16] For instance, it is a poor inhibitor of smooth muscle myosin II.[2][15][16][17] This differential sensitivity is attributed to subtle variations in the amino acid residues that form the binding pocket.[13]
| Myosin Isoform | Species | Assay Type | (-)-Blebbistatin IC50 (µM) | Reference |
| Non-muscle Myosin IIA | Multiple | Actin-activated MgATPase | 0.5 - 5.0 | [2][15][16] |
| Non-muscle Myosin IIB | Multiple | Actin-activated MgATPase | 0.5 - 5.0 | [2][15][16] |
| Fast Skeletal Muscle Myosin | Rabbit | Actin-activated MgATPase | ~0.5 | [2] |
| Cardiac Muscle Myosin | Human β-cardiac | Actin-activated MgATPase | ~1.12 | [18] |
| Smooth Muscle Myosin | Turkey | Actin-activated MgATPase | ~80 | [2][16][17] |
| Dictyostelium Myosin II | Dictyostelium discoideum | Basal ATPase | ~2.96 - 4.9 | [1] |
Part 2: Experimental Design and Protocols
The unique properties of the blebbistatin enantiomers necessitate careful experimental design. The use of (+)-blebbistatin as a negative control is paramount to ensure that any observed cellular effects are due to the specific inhibition of myosin II and not to off-target effects or cytotoxicity.[1]
Critical Consideration: Phototoxicity and Photoinactivation
A significant caveat in the use of blebbistatin is its phototoxicity and photoinactivation upon exposure to blue and UV light.[1][19][20][21] Illumination at wavelengths between 365 and 490 nm can lead to the generation of reactive oxygen species, causing cell death, and can also inactivate the inhibitory properties of the molecule.[9][20][21] This is a critical consideration for live-cell imaging experiments. To mitigate these effects, researchers should:
-
Work under red-shifted or dim light conditions.
-
Use imaging wavelengths above 500 nm where possible.[21]
-
Consider using photostable derivatives such as para-nitroblebbistatin or para-aminoblebbistatin for fluorescence microscopy applications.[1]
The following workflow diagram outlines a typical experiment to assess the stereospecific effects of blebbistatin on cell migration.
Protocol 1: Preparation of Blebbistatin Stock Solutions
Causality: Blebbistatin has poor aqueous solubility and is prone to degradation.[1] Proper preparation and storage of stock solutions are critical for experimental reproducibility. DMSO is the solvent of choice.
Materials:
-
(-)-Blebbistatin powder
-
(+)-Blebbistatin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber vials or tubes
Procedure:
-
Accurately weigh the desired amount of blebbistatin powder.
-
Dissolve the powder in anhydrous DMSO to a stock concentration of 10-50 mM. Gentle warming (to 37°C) or brief sonication can aid dissolution.[22]
-
Aliquot the stock solution into small, single-use volumes in amber vials to protect from light.[22]
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.[22]
Protocol 2: In Vitro Motility Assay
Causality: This assay directly measures the effect of blebbistatin enantiomers on the motor activity of purified myosin II, providing a direct assessment of inhibition.
Materials:
-
Purified myosin II or heavy meromyosin (HMM)
-
Rhodamine-phalloidin labeled actin filaments
-
Motility buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP regeneration system (e.g., creatine kinase, phosphocreatine)
-
Oxygen scavenger system (e.g., glucose oxidase, catalase, glucose)
-
(-)-Blebbistatin and (+)-blebbistatin diluted to final concentrations in motility buffer
-
Nitrocellulose-coated coverslips
-
Fluorescence microscope with a temperature-controlled stage
Procedure:
-
Adsorb myosin to the nitrocellulose-coated coverslip.
-
Block non-specific binding sites with bovine serum albumin (BSA).
-
Introduce the desired concentration of (-)-blebbistatin, (+)-blebbistatin, or vehicle control and incubate.
-
Add rhodamine-phalloidin labeled actin filaments.
-
Initiate motility by adding ATP and the oxygen scavenger system.
-
Record the movement of actin filaments using time-lapse fluorescence microscopy.
-
Analyze the velocity of filament sliding. A significant reduction in velocity in the presence of (-)-blebbistatin, but not (+)-blebbistatin, confirms stereospecific inhibition.
Protocol 3: Cell Contraction Assay in a 3D Collagen Matrix
Causality: This cell-based assay provides a physiologically relevant context to assess the impact of myosin II inhibition on cell-mediated matrix remodeling, a process highly dependent on actomyosin contractility.
Materials:
-
Fibroblasts or other contractile cells
-
Type I collagen solution
-
Cell culture medium
-
(-)-Blebbistatin and (+)-blebbistatin
-
24-well tissue culture plates
Procedure:
-
Prepare a cell-collagen suspension on ice.
-
Add (-)-blebbistatin, (+)-blebbistatin, or vehicle control to the desired final concentration.
-
Pipette the cell-collagen mixture into 24-well plates and allow to polymerize at 37°C.
-
After polymerization, gently detach the gels from the sides of the wells.
-
Add culture medium (containing the respective inhibitors or vehicle) on top of the gels.
-
Image the gels at regular intervals (e.g., every 12 hours for 48 hours).
-
Quantify the area of the collagen gels over time. A significant inhibition of gel contraction in the (-)-blebbistatin-treated group compared to the (+)-blebbistatin and vehicle control groups demonstrates stereospecific inhibition of cell contractility.
Conclusion: A Precisely Honed Tool for Myosin II Research
The stereospecificity of blebbistatin is a clear demonstration of the structure-function relationship in pharmacology. The (S)-(-) enantiomer is a potent and specific inhibitor of myosin II, while the (R)-(+) enantiomer serves as an essential negative control. Understanding the mechanistic basis of this stereospecificity, coupled with careful experimental design that accounts for factors such as phototoxicity, allows researchers to wield blebbistatin as a precise tool to dissect the myriad cellular processes driven by myosin II. The continued development of derivatives with improved properties, such as photostability and aqueous solubility, will further enhance the utility of this remarkable molecule in advancing our understanding of the cytoskeleton in health and disease.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Specificity of blebbistatin, an inhibitor of myosin II - ProQuest [proquest.com]
- 3. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mk-lab.org [mk-lab.org]
- 11. The structural basis of blebbistatin inhibition and specificity for myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Blebbistatin Stabilizes the Helical Order of Myosin Filaments by Promoting the Switch 2 Closed State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stemcell.com [stemcell.com]
- 16. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Potent inhibition of arterial smooth muscle tonic contractions by the selective myosin II inhibitor, blebbistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cellron.com [cellron.com]
An In-depth Technical Guide on the Effect of (S)-Blebbistatin on the ATPase Activity of Myosin
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Blebbistatin is a highly selective, cell-permeable inhibitor of class II myosins, making it an indispensable tool in the study of cytoskeletal dynamics, cell division, and muscle contractility. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound inhibits the ATPase activity of myosin. We will delve into the intricacies of the myosin ATPase cycle, pinpoint the specific kinetic step targeted by the inhibitor, and present detailed protocols for quantifying its effects. This document is intended to serve as a foundational resource for researchers employing this compound, offering both theoretical understanding and practical, field-proven methodologies.
Introduction: The Myosin II ATPase Cycle - A Molecular Engine
Myosin II is a molecular motor protein that converts chemical energy from ATP hydrolysis into mechanical force, driving processes such as muscle contraction and cell motility.[1] The function of myosin is fundamentally dictated by its interaction with actin filaments, a process tightly regulated by a cyclical series of conformational changes fueled by ATP binding, hydrolysis, and product release (ADP and inorganic phosphate, Pi). This sequence of events is known as the myosin ATPase cycle.
The cycle can be simplified into several key states:
-
Rigor State: In the absence of ATP, the myosin head is tightly bound to an actin filament.
-
ATP Binding: The binding of an ATP molecule to the myosin head induces a conformational change that dramatically weakens its affinity for actin, causing it to detach.[2]
-
Hydrolysis: The myosin head hydrolyzes ATP to ADP and inorganic phosphate (Pi). Both products remain bound to the active site. This hydrolysis event "cocks" the myosin head into a high-energy, pre-power stroke conformation.[2]
-
Actin Rebinding & Phosphate Release: The myosin-ADP-Pi complex rebinds to actin, albeit weakly at first. The key force-generating event, the "power stroke," is tightly coupled to the release of Pi.[1][2] This release triggers a significant conformational change in the myosin head, causing it to swing and pull the actin filament.
-
ADP Release: Following the power stroke, ADP is released, returning the myosin head to the rigor state, ready for a new cycle.
The rate of this entire cycle, and thus the speed of muscle contraction or cell motility, is determined by the rate-limiting step, which is often the release of the hydrolysis products (Pi and ADP). It is this critical step of product release that is targeted by this compound.
Mechanism of Action: How this compound Stalls the Motor
This compound is a non-competitive inhibitor of myosin II ATPase activity.[3][4] It does not bind to the ATP-binding pocket or the actin-binding interface. Instead, structural and kinetic studies have revealed that it binds to a hydrophobic pocket at the apex of the 50-kDa cleft of the myosin head, a region that is crucial for the conformational changes associated with the power stroke.[5][6][7]
The inhibitory action of this compound is highly specific to a particular intermediate state within the ATPase cycle. It preferentially binds to the myosin-ADP-Pi complex .[4][8][9] By binding to this state, blebbistatin stabilizes it, effectively trapping the myosin in a pre-power stroke conformation that has a very low affinity for actin.[3][8][10]
The primary molecular consequence of this binding is the inhibition of phosphate (Pi) release .[3][4][11] Since Pi release is the trigger for the power stroke and the transition to a strong actin-binding state, blocking this step effectively stalls the motor protein. The myosin head remains detached from actin, unable to generate force. While the primary effect is on Pi release, a secondary reduction in the rate of ADP release has also been observed.[11]
It is crucial to note that blebbistatin does not prevent ATP binding or its hydrolysis into ADP and Pi.[4][11] The enzyme can still process ATP, but it becomes locked in the subsequent product-bound state, leading to a potent decrease in the overall steady-state ATPase activity.[11]
Caption: The Myosin ATPase cycle and the this compound inhibition point.
Isoform Specificity and Potency
A key advantage of this compound in research is its specificity for myosin II isoforms. It potently inhibits non-muscle myosin IIA and IIB, as well as striated (cardiac and skeletal) muscle myosins.[5][12] Conversely, it is a poor inhibitor of smooth muscle myosin and shows negligible activity against other myosin classes, such as I, V, and X.[3][12] This selectivity allows researchers to dissect the specific roles of myosin II in complex cellular processes. The inactive enantiomer, (+)-blebbistatin or (R)-blebbistatin, serves as an excellent negative control for experiments to rule out off-target effects.[5]
| Myosin Isoform | Typical IC50 Value (µM) | Reference |
| Non-muscle Myosin IIA | ~3.58 | [13] |
| Non-muscle Myosin IIB | ~2.30 | [13] |
| Non-muscle Myosin II (general) | ~0.5 - 5 | [12] |
| Dictyostelium Myosin II | ~7 | [10] |
| Striated Muscle (Skeletal/Cardiac) | ~0.5 - 5 | [8][12] |
| Smooth Muscle Myosin | ~80 | [12] |
| Myosin I, V, X | No significant inhibition | [3][12] |
Note: IC50 values can vary depending on the specific assay conditions, such as actin concentration.
Experimental Protocol: Measuring ATPase Inhibition
To quantify the effect of this compound, an actin-activated myosin ATPase assay is employed.[14] This assay measures the rate of ATP hydrolysis by myosin in the presence of filamentous actin. A common and reliable method is the NADH-coupled enzymatic assay, which links the production of ADP to the oxidation of NADH, a process that can be monitored spectrophotometrically.
Principle of the NADH-Coupled Assay
The production of ADP by myosin is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) enzyme systems.
-
Myosin: Myosin + ATP → Myosin + ADP + Pi
-
Pyruvate Kinase: ADP + Phosphoenolpyruvate (PEP) --(PK)--> ATP + Pyruvate
-
Lactate Dehydrogenase: Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+
For every molecule of ATP hydrolyzed by myosin, one molecule of NADH is oxidized to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Step-by-Step Methodology
-
Reagent Preparation:
-
Myosin Stock: Prepare purified myosin subfragment-1 (S1) or heavy meromyosin (HMM) at a known concentration in a suitable buffer (e.g., 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT).
-
Actin: Prepare filamentous actin (F-actin) from purified monomeric actin (G-actin) by polymerization.
-
Assay Buffer: 25 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM DTT.
-
NADH-Coupled Enzyme Mix: In Assay Buffer, prepare a mix containing ~200 U/mL LDH, ~500 U/mL PK, ~2.5 mM PEP, and ~1 mM NADH. Keep on ice.
-
ATP Solution: Prepare a concentrated stock of ATP (e.g., 100 mM) in water, pH adjusted to 7.0.
-
This compound Stock: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Prepare serial dilutions in DMSO. The inactive (+)-blebbistatin should be used as a control.
-
-
Assay Procedure:
-
Set up a temperature-controlled spectrophotometer to read absorbance at 340 nm.
-
In a cuvette, combine the Assay Buffer, NADH-Coupled Enzyme Mix, F-actin, and the desired concentration of this compound (or DMSO as a vehicle control). Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).
-
Add the myosin protein to the cuvette and mix gently.
-
Initiate the reaction by adding ATP to a final concentration of ~2 mM.
-
Immediately begin recording the absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the ATPase activity.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the ATPase activity (rate) as a function of the this compound concentration.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.
-
Caption: Workflow for the NADH-coupled myosin ATPase assay.
Conclusion and Future Perspectives
This compound has proven to be a transformative tool for cell biologists and biochemists. Its specific mechanism of action—trapping the myosin-ADP-Pi intermediate and preventing phosphate release—provides a precise method for inhibiting myosin II function.[3][8][11] Understanding this mechanism is paramount for the accurate interpretation of experimental results. The methodologies outlined in this guide provide a robust framework for quantifying the inhibitory effects of this compound on myosin ATPase activity. As research continues, derivatives of blebbistatin with improved properties, such as increased photostability (e.g., para-nitroblebbistatin) and water solubility, are being developed, further expanding the utility of this remarkable class of inhibitors in probing the frontiers of mechanobiology.[5][15]
References
- 1. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KINETIC AND EQUILIBRIUM ANALYSIS OF THE MYOSIN ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Blebbistatin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ATPase assay | Andex [andexbiotech.com]
- 15. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating Myosin II's Role in Cytokinesis Using Blebbistatin
This guide provides an in-depth exploration of non-muscle myosin II's crucial function in cytokinesis, with a practical focus on utilizing blebbistatin as a powerful chemical tool for its study. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with field-proven experimental insights to empower robust and reliable scientific inquiry.
The Engine of Cell Division: Myosin II and the Contractile Ring
Cytokinesis, the final stage of cell division, culminates in the physical separation of a mother cell into two daughter cells.[1] Central to this process in animal and fungal cells is the formation and constriction of a contractile actomyosin ring (AMR).[1][2] This ring, positioned at the cell's equator, is a dynamic structure composed of actin filaments and the molecular motor, non-muscle myosin II (NMII).[1][3]
Myosin II, a hexameric protein complex, functions as the engine of the contractile ring.[4][5] It harnesses the energy from ATP hydrolysis to slide actin filaments past one another, generating the constrictive force that cleaves the cytoplasm.[6] The assembly and activity of NMII filaments at the cytokinetic furrow are tightly regulated, ensuring the fidelity of cell division.[3][4] The localization of myosin II to the cleavage furrow is a critical step, and intriguingly, this localization can occur even without its motor domain, suggesting a mechanism independent of direct actin interaction for its initial recruitment.[5]
The regulation of myosin II's activity is complex, primarily controlled by the phosphorylation of its regulatory light chain (MLC).[4] This phosphorylation event is orchestrated by a network of signaling molecules, including Rho-associated kinase (ROCK) and myosin light-chain kinase (MLCK), which are in turn activated by signals emanating from the mitotic spindle.[4] This intricate signaling cascade ensures that the contractile ring assembles and constricts at the correct time and place.
Different isoforms of myosin II can be expressed in a single cell and may play distinct roles in cytokinesis, especially under stress conditions.[2] This highlights the robustness and adaptability of the cytokinetic machinery.
Blebbistatin: A Specific Molecular Brake for Myosin II
To dissect the precise role of myosin II in cytokinesis, researchers require tools that can acutely and specifically inhibit its function. Blebbistatin, a small molecule inhibitor, has emerged as an invaluable tool for this purpose.[7][8][9] Discovered in a screen for inhibitors of non-muscle myosin IIA, blebbistatin exhibits high affinity and selectivity for myosin II isoforms.[10][11]
Mechanism of Action: Blebbistatin functions by binding to a specific intermediate in the myosin ATPase cycle.[11][12] It preferentially binds to the myosin-ADP-phosphate complex, trapping the myosin head in a state with low affinity for actin.[11][12][13] This effectively prevents the power stroke and force generation without interfering with ATP binding or the dissociation of myosin from actin.[11][12] The binding site is located in a hydrophobic pocket between the nucleotide-binding pocket and the actin-binding cleft.[11][13]
Specificity: Blebbistatin is a potent inhibitor of non-muscle myosin IIA and IIB, as well as skeletal and cardiac muscle myosins.[7] Importantly, it does not significantly inhibit other myosin classes, such as myosin I, V, and X, making it a highly specific tool for studying myosin II-dependent processes.[7][14]
The following diagram illustrates the myosin II ATPase cycle and the point of inhibition by blebbistatin.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Distinct Roles of Myosin-II Isoforms in Cytokinesis under Normal and Stressed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Regulation of myosin II during cytokinesis in higher eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Blebbistatin - Wikipedia [en.wikipedia.org]
- 8. Dissecting temporal and spatial control of cytokinesis with a myosin II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. cellron.com [cellron.com]
A Deep Dive into Blebbistatin's Inhibitory Effects: A Foundational Guide for Researchers
Preamble: Beyond a Simple Inhibitor, A Tool for Mechanistic Dissection
Blebbistatin, a name now ubiquitous in cytoskeletal research, emerged from a high-throughput screen not merely as another compound that perturbs cellular processes, but as a highly specific and potent inhibitor of non-muscle myosin IIA.[1][2][3][4] Its discovery and subsequent characterization have provided an unprecedented chemical tool to dissect the myriad functions of myosin II, from cytokinesis to cell migration and muscle contraction. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the foundational studies on blebbistatin's inhibitory effects. We will move beyond simple protocols to elucidate the mechanistic underpinnings of its action, providing the "why" behind the "how" and empowering researchers to utilize this tool with precision and insight.
I. The Molecular Target: Understanding Myosin II and its Mechanochemical Cycle
At the heart of blebbistatin's action is its interaction with myosin II, a motor protein that converts the chemical energy from ATP hydrolysis into mechanical force. Myosin II is essential for a vast array of cellular processes, including cell division, migration, and the contraction of muscle tissue.[5] Its function is dictated by a cyclical interaction with actin filaments, fueled by the hydrolysis of ATP.
The Myosin II ATPase Cycle: A Primer
A foundational understanding of the myosin II ATPase cycle is critical to comprehending blebbistatin's mechanism of inhibition. The cycle can be simplified into a series of key states:
-
Rigor State: In the absence of ATP, the myosin head is tightly bound to the actin filament.
-
ATP Binding and Dissociation: The binding of ATP to the myosin head induces a conformational change that dramatically weakens its affinity for actin, causing it to detach.
-
ATP Hydrolysis and the "Cocked" State: The bound ATP is hydrolyzed to ADP and inorganic phosphate (Pi), which remain in the nucleotide-binding pocket. This hydrolysis event "cocks" the myosin head into a high-energy, pre-power stroke conformation.
-
Actin Rebinding and Pi Release: The myosin-ADP-Pi complex rebinds to actin, albeit weakly at first. The key force-generating event, the "power stroke," is triggered by the release of Pi.
-
Power Stroke and ADP Release: The release of Pi causes a conformational change in the myosin head, resulting in the power stroke that pulls the actin filament. Subsequently, ADP is released, returning the myosin to the rigor state, ready for another cycle.
This intricate dance of binding, hydrolysis, and conformational changes is the engine that drives cellular contractility.
Caption: A simplified diagram of the Myosin II ATPase cycle.
II. The Mechanism of Inhibition: How Blebbistatin Halts the Motor
Blebbistatin exerts its inhibitory effect not by competing with ATP for its binding site, but through a more subtle and allosteric mechanism.[6][7][8] Foundational studies have revealed that blebbistatin preferentially binds to a specific intermediate in the ATPase cycle: the myosin-ADP-Pi complex.[6][7][8][9] This binding event stabilizes this state and significantly slows down the rate of phosphate release.[6][7][8][9][10]
By trapping the myosin in a state with low affinity for actin, blebbistatin effectively prevents the power stroke and subsequent force generation.[6][9] This leads to a relaxation of actomyosin filaments and an inhibition of myosin II-dependent cellular processes.[11]
The Blebbistatin Binding Pocket: A Cryptic Allosteric Site
The binding site for blebbistatin is not within the nucleotide-binding pocket but resides in a "cryptic" allosteric pocket located in the myosin motor domain, at the apex of the large actin-binding cleft.[1][2][12][13] This pocket is formed by residues from the U50 linker, the relay helix, and the W-helix.[12] The binding is primarily driven by hydrophobic interactions.[12] The term "cryptic" is used because this pocket is not readily apparent in the absence of the inhibitor.[2]
Caption: Blebbistatin's mechanism of inhibiting the Myosin II power stroke.
III. Isoform Specificity and Quantitative Analysis
While highly specific for myosin II, blebbistatin exhibits varying potencies against different myosin II isoforms.[14] It is a potent inhibitor of non-muscle myosin IIA and IIB, as well as cardiac and skeletal muscle myosins.[11][14] However, it is a poor inhibitor of smooth muscle myosin and does not significantly affect other myosin classes such as myosin I, V, and X.[11][14]
Quantitative Inhibitory Data
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes reported IC50 values for blebbistatin against various myosin II isoforms.
| Myosin II Isoform | Species | IC50 (µM) | Reference |
| Non-muscle IIA | Multiple | ~0.5 - 5 | [15][16] |
| Non-muscle IIB | Multiple | ~0.5 - 5 | [15][16] |
| Skeletal Muscle | Rabbit | ~0.5 - 2 | [6] |
| Cardiac Muscle | Porcine | ~0.5 - 5 | [6] |
| Smooth Muscle | Turkey Gizzard | ~80 | [15][16] |
| Dictyostelium discoideum | ~5 - 7 | [14] |
Note: IC50 values can vary depending on the specific assay conditions.
IV. Core Experimental Protocols: A Practical Guide
The following protocols are foundational for characterizing the inhibitory effects of blebbistatin on myosin II activity. The rationale behind key steps is provided to foster a deeper understanding of the experimental design.
A. Preparation of Blebbistatin Stock Solutions
Rationale: Blebbistatin has poor aqueous solubility, necessitating the use of an organic solvent for stock solutions. DMSO is the most common choice. Due to its light sensitivity, all handling of blebbistatin solutions should be performed under low-light conditions.
Protocol:
-
Weigh out the desired amount of (-)-blebbistatin powder in a microfuge tube.
-
Add high-quality, anhydrous DMSO to achieve a stock concentration of 10-20 mg/mL.[11]
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication can aid in solubilization.[15]
-
Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C.
-
For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to minimize solvent-induced cytotoxicity.[9]
B. In Vitro Myosin ATPase Activity Assay
Rationale: This assay directly measures the enzymatic activity of myosin by quantifying the rate of ATP hydrolysis. A common method involves a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction buffer (e.g., 10 mM PIPES, 2 mM MgCl2, 1 mM DTT, pH 6.8).
-
Coupled Enzyme System: Add the components of the NADH-coupled assay system: pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, and NADH.
-
Myosin Addition: Add the purified myosin II (typically subfragment-1 or heavy meromyosin) to the reaction mixture.
-
Blebbistatin Titration: Add varying concentrations of blebbistatin (or DMSO as a vehicle control) to different cuvettes and incubate for a short period.
-
Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. Plot the ATPase activity as a function of blebbistatin concentration to determine the IC50 value.
C. In Vitro Motility Assay
Rationale: This assay provides a direct visualization of the motor function of myosin. Myosin motors are adhered to a glass surface, and the movement of fluorescently labeled actin filaments is observed by microscopy.
Protocol:
-
Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip. Coat the inner surface with nitrocellulose.[17]
-
Myosin Adsorption: Introduce a solution of heavy meromyosin (HMM) into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.
-
Blocking: Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Actin Filament Introduction: Introduce fluorescently labeled actin filaments into the flow cell.
-
Motility Solution: Add the motility buffer containing ATP and an oxygen-scavenging system to prevent photobleaching. Include the desired concentration of blebbistatin or vehicle control.
-
Imaging: Observe the movement of the actin filaments using fluorescence microscopy. Record time-lapse image sequences.
-
Data Analysis: Track the movement of individual actin filaments to determine their velocity. Compare the velocities in the presence and absence of blebbistatin.
D. Cellular Inhibition Assays (e.g., Cytokinesis Inhibition)
Rationale: This type of assay assesses the effect of blebbistatin on a specific myosin II-dependent process within living cells. Inhibition of cytokinesis, leading to the formation of multinucleated cells, is a classic readout for blebbistatin activity.
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or COS-7) on a suitable culture vessel (e.g., multi-well plate or coverslips) and allow them to adhere and grow.
-
Blebbistatin Treatment: Treat the cells with a range of blebbistatin concentrations (typically 1-50 µM). Include a vehicle control (DMSO).[18]
-
Incubation: Incubate the cells for a period sufficient to allow for one or more cell cycles (e.g., 24 hours).
-
Fixation and Staining: Fix the cells with a suitable fixative (e.g., paraformaldehyde). Permeabilize the cells and stain the nuclei (e.g., with DAPI) and the cytoplasm or actin cytoskeleton (e.g., with phalloidin).
-
Imaging and Analysis: Acquire images using fluorescence microscopy. Quantify the percentage of multinucleated cells at each blebbistatin concentration.
Caption: A general workflow for studying blebbistatin's inhibitory effects.
V. Critical Considerations and the Next Generation of Myosin II Inhibitors
While a powerful tool, blebbistatin is not without its limitations. Researchers must be aware of these to ensure robust and reproducible data.
-
Phototoxicity and Photo-instability: Blebbistatin is sensitive to blue light (450-490 nm), which can lead to the generation of cytotoxic reactive oxygen species and inactivation of the compound.[19][20] Experiments involving fluorescence microscopy should be conducted with minimal light exposure, and the use of red-shifted fluorophores is recommended.[9]
-
Cytotoxicity: At higher concentrations or with prolonged exposure, blebbistatin can exhibit cytotoxic effects that are independent of its myosin II inhibitory activity.[6]
-
Low Aqueous Solubility: As previously mentioned, the poor water solubility of blebbistatin can be a practical challenge.[6]
To address these limitations, a new generation of blebbistatin derivatives has been developed:
-
Para-nitroblebbistatin: This derivative is photostable and non-phototoxic, making it a suitable replacement for blebbistatin in fluorescence imaging studies.[3][18][21][22]
-
Para-aminoblebbistatin: This derivative offers the advantages of being non-fluorescent, photostable, and having significantly improved water solubility, expanding its utility in a wider range of biological assays.[4][6]
VI. Conclusion: A Foundational Tool with an Evolving Future
Blebbistatin has fundamentally advanced our ability to probe the intricate functions of myosin II. By understanding its precise mechanism of action, its isoform specificity, and the practical considerations for its use, researchers can leverage this powerful inhibitor to uncover novel insights into a wide array of biological processes. The development of improved derivatives further expands the experimental possibilities, ensuring that the legacy of blebbistatin as a cornerstone of cytoskeletal research will continue to evolve.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The structural basis of blebbistatin inhibition and specificity for myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blebbistatin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of blebbistatin inhibition of myosin II [pubmed.ncbi.nlm.nih.gov]
- 9. cytochrome-c-pigeon.com [cytochrome-c-pigeon.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. stemcell.com [stemcell.com]
- 17. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: Effective Use of (S)-Blebbistatin for Cell Migration Inhibition
Abstract
(S)-Blebbistatin is a selective, cell-permeable small molecule inhibitor of non-muscle myosin II (NMII) ATPase activity, making it an indispensable tool for dissecting cytoskeletal dynamics, cell motility, and cytokinesis.[1] Its utility, however, is contingent on proper application, as factors such as effective concentration, cytotoxicity, and significant phototoxicity can confound experimental outcomes.[2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound for the inhibition of cell migration. We delve into the molecular mechanism, outline protocols for determining optimal, non-toxic concentrations, provide standardized methodologies for common migration assays, and address critical limitations such as phototoxicity, offering solutions and best practices for generating reliable and reproducible data.
Part I: Scientific Principles of this compound Action
Mechanism of Non-Muscle Myosin II Inhibition
Non-muscle myosin II is the primary motor protein responsible for generating contractile force on the actin cytoskeleton, a process fundamental to cell migration. This force generation is powered by an ATP hydrolysis cycle. This compound exerts its inhibitory effect by selectively binding to a hydrophobic pocket on the myosin heavy chain, accessible only during a specific intermediate state of the ATPase cycle.[4] Specifically, it traps the myosin head in a complex with ADP and inorganic phosphate (Pi).[5][6][7] This action locks myosin in a state with low affinity for actin, preventing the "power stroke" and subsequent force production, which ultimately leads to the relaxation of actomyosin stress fibers and inhibition of cell migration.[8]
Caption: The Actomyosin ATPase Cycle and the inhibitory point of this compound.
The Critical Role of Enantiomers in Experimental Design
Blebbistatin exists as two enantiomers (mirror-image isomers) with vastly different biological activities.
-
(S)-(-)-Blebbistatin: This is the biologically active enantiomer responsible for inhibiting myosin II.
-
(R)-(+)-Blebbistatin: This is the inactive enantiomer, which has a negligible effect on myosin II ATPase activity, inhibiting it by a maximum of 10%.[8][9]
Trustworthiness through Controls: To ensure that any observed cellular effect is a direct result of myosin II inhibition and not due to off-target effects or cytotoxicity, it is imperative to include the inactive (R)-(+)-blebbistatin as a negative control in all experiments.[8][10] Comparing results from the (S)-enantiomer to the (R)-enantiomer allows for the unequivocal attribution of the phenotype to myosin II inhibition.
Key Limitations and Modern Solutions
While powerful, the original blebbistatin molecule has significant drawbacks that must be managed.
-
Phototoxicity & Photo-instability: Blebbistatin is notoriously sensitive to blue light (approx. 450-490 nm) and UV light.[11] Exposure causes the molecule to degrade into cytotoxic intermediates, leading to rapid, dose-dependent cell death that is independent of myosin inhibition.[12][13] This makes it highly problematic for use in fluorescence live-cell imaging.[14]
-
Cytotoxicity: Even in the dark, long-term incubation with blebbistatin can induce cytotoxicity, which may confound the results of multi-day migration assays.[2][9][13]
-
Poor Aqueous Solubility: Blebbistatin is sparingly soluble in aqueous buffers and can precipitate from media at concentrations above 10 µM, making accurate dosing challenging.[13][14]
-
Intrinsic Fluorescence: The compound itself is fluorescent, which can interfere with imaging experiments, particularly those involving GFP.[9]
Solutions: To address these issues, more stable and less toxic derivatives have been developed. For applications involving fluorescence microscopy or long-term incubation, consider using:
-
para-Nitroblebbistatin: A photostable and non-cytotoxic derivative with similar myosin II inhibitory properties.[2][11]
-
para-Aminoblebbistatin: A highly water-soluble, non-phototoxic, and non-fluorescent derivative that is an excellent replacement for the parent compound.[13]
Part II: Determining the Effective Concentration
The optimal concentration of this compound is highly dependent on the cell type, assay duration, and specific endpoint. A concentration that effectively inhibits migration in one cell line may be cytotoxic in another. Therefore, empirical determination is essential.
General Concentration Ranges from Literature
The following table summarizes concentrations used in various studies. Note the wide range, underscoring the need for optimization.
| Concentration Range (µM) | Cell Type / Assay | Key Findings & Observations | Reference(s) |
| 0.5 - 5 | Cell-free ATPase assays | IC50 for purified non-muscle myosin IIA and IIB. | [5][15] |
| 5 - 20 | Human metastatic tumor cells (3D invasion) | IC50 for invasion was ~5 µM, while the IC50 for 2D migration was >90 µM, showing higher potency in 3D environments. | [16] |
| 10 - 25 | Various human cancer cell lines | Corresponds to TC10 (10% toxic concentration) in some cell lines without light exposure. | [12] |
| 20 | General cell culture recommendation | Suggested maximum concentration to avoid non-specific effects. | [11] |
| 12.5 - 50 | Mouse hepatic stellate cells (Wound healing) | Dose-dependently promoted wound closure, an effect attributed to changes in cell adhesion and morphology. | [17] |
| 50 - 100 | Porcine trabecular meshwork cells, REF52 fibroblasts | Commonly used range for achieving significant phenotypic changes like stress fiber loss. 100 µM can eliminate most stress fibers. | [18][19] |
Workflow for Optimizing this compound Concentration
Follow this systematic approach to identify the ideal concentration for your specific experimental setup.
Caption: A three-phase workflow for optimizing this compound concentration.
Part III: Standardized Protocols for Cell Migration Assays
Reagent Preparation
Causality: this compound's poor aqueous solubility and instability in certain solvents necessitate a precise preparation protocol to ensure accurate and reproducible concentrations.
-
Stock Solution (10-50 mM):
-
Dissolve (S)-(-)-blebbistatin powder in fresh, anhydrous Dimethyl Sulfoxide (DMSO). A concentration of 100 mg/mL in 100% DMSO has been reported, but stock solutions in 100% DMSO are unstable and should be made just before use.[20] For storage, a stock in 90% DMSO is more stable.[20]
-
For example, to make a 10 mM stock (MW = 292.34 g/mol ), dissolve 2.92 mg in 1 mL of DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C in the dark for up to one month.[20]
-
-
Working Solution:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock.
-
Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration. The final DMSO concentration in the medium should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.
-
Vortex or pipette vigorously immediately after dilution to prevent precipitation. Use the working solution promptly.
-
Protocol 1: 2D Wound Healing (Scratch) Assay
This assay measures collective cell migration into a cell-free gap.
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and grow until they form a confluent monolayer.
-
Starvation (Optional): To minimize cell proliferation, replace the growth medium with a serum-free or low-serum medium for 3-12 hours before creating the wound.[17]
-
Wound Creation: Using a sterile p200 pipette tip or a dedicated scratch tool, create a uniform, straight scratch through the center of the monolayer in each well.
-
Wash: Gently wash the wells with phosphate-buffered saline (PBS) to remove dislodged cells and debris.
-
Treatment: Add pre-warmed medium containing the desired concentrations of inhibitors or controls to the respective wells:
-
Test Group: Medium with (S)-(-)-blebbistatin (e.g., 5 µM, 10 µM, 20 µM).
-
Negative Control: Medium with an equivalent concentration of (R)-(+)-blebbistatin.
-
Vehicle Control: Medium with the same final concentration of DMSO.
-
Untreated Control: Medium only.
-
-
Imaging: Place the plate in a live-cell imaging system or a standard incubator. Capture images of the wounds at time 0 and at regular intervals (e.g., every 4-6 hours) for 24-48 hours.
-
Analysis: Quantify the area of the cell-free gap at each time point using software like ImageJ. Calculate the rate of wound closure for each condition.
Protocol 2: Transwell (Boyden Chamber) Assay
This assay measures the migration of individual cells through a porous membrane toward a chemoattractant.
-
Rehydration: Rehydrate the transwell inserts (e.g., 8 µm pore size) with serum-free medium in the lower chamber of a multi-well plate for at least 1 hour at 37°C.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium. Perform a cell count to ensure accurate seeding density.
-
Treatment Setup:
-
Lower Chamber: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells.
-
Upper Chamber (Cell Suspension): Add the cell suspension to serum-free medium containing the appropriate inhibitor or control: this compound, (R)-blebbistatin, or vehicle (DMSO).
-
-
Incubation: Place the plate in a 37°C incubator for a period determined by the migratory capacity of the cells (typically 6-24 hours).
-
Cell Removal: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde, then stain with a solution like Crystal Violet or DAPI.
-
Imaging and Quantification: Allow the inserts to dry completely. Image the stained cells on the underside of the membrane using a microscope. Count the number of migrated cells in several representative fields of view for each condition.
Protocol 3: Reversibility (Washout) Experiment
This protocol validates that the observed effects are due to reversible inhibition, not permanent cytotoxicity.[18]
-
Inhibition: Treat cells grown on coverslips with an effective concentration of this compound (e.g., 50-100 µM) for a defined period (e.g., 2 hours) to induce a clear phenotype, such as the loss of stress fibers.[18]
-
Washout: Remove the blebbistatin-containing medium. Wash the cells gently three times with a generous volume of pre-warmed, drug-free medium.[18]
-
Recovery: Add fresh, drug-free growth medium and return the cells to the incubator.
-
Time-Point Analysis: Fix cells at various time points post-washout (e.g., 5 min, 15 min, 1 hour, 24 hours).[21][22]
-
Staining and Imaging: Stain the fixed cells for F-actin (using fluorescently-labeled phalloidin) and a focal adhesion marker (like vinculin or paxillin).
-
Evaluation: Observe the re-formation of stress fibers and focal adhesions over time. Full recovery of normal morphology confirms the reversible nature of the inhibitor's action.[18][21]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of migration observed | 1. Concentration is too low. 2. This compound has degraded. 3. Cell type is resistant. | 1. Perform a dose-response experiment to find the EC50. 2. Prepare fresh working solutions from a new stock aliquot. Ensure proper storage at -20°C in the dark. 3. Validate inhibition by checking for loss of stress fibers. |
| High cell death in all treated wells | 1. Phototoxicity from imaging light. 2. Concentration is too high. 3. Long-term cytotoxicity. | 1. Use a photostable derivative (para-aminoblebbistatin). Minimize light exposure or use transmitted light instead of fluorescence. 2. Perform a cytotoxicity assay to find the MNTD. 3. Reduce incubation time or concentration. |
| Inconsistent results between experiments | 1. Inconsistent inhibitor concentration due to precipitation. 2. Variable scratch width or cell density. | 1. Always prepare working solutions fresh and vortex well before adding to cells. 2. Use an automated scratching tool for consistency. Ensure a uniform, confluent monolayer before starting. |
| Effects seen in both (S)- and (R)- controls | 1. Off-target toxicity at high concentrations. 2. DMSO vehicle toxicity. | 1. Lower the concentration of blebbistatin. The effect is likely not myosin II-specific. 2. Ensure the final DMSO concentration is low (<0.5%) and consistent across all wells, including the untreated control. |
References
- 1. researchgate.net [researchgate.net]
- 2. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Blebbistatin - Wikipedia [en.wikipedia.org]
- 10. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. researchgate.net [researchgate.net]
- 20. (−)-Blebbistatin ≥98% (HPLC), solid, ATPase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Item - Restoration of focal adhesions after blebbistatin washout. - figshare - Figshare [figshare.com]
Application Notes and Protocols for (S)-Blebbistatin in 3D Cell Culture Models
Introduction: Harnessing the Power of (S)-Blebbistatin to Dissect 3D Cellular Dynamics
Three-dimensional (3D) cell culture models, such as spheroids, organoids, and cells embedded in hydrogels, have emerged as indispensable tools in biomedical research and drug discovery. By recapitulating the complex in vivo microenvironment, these models offer a more physiologically relevant platform to study cell behavior compared to traditional 2D cultures. A key regulator of cellular mechanics and motility in these 3D environments is the non-muscle myosin II (NMII) motor protein. This compound, the active enantiomer of the racemic blebbistatin mixture, has become a cornerstone small molecule for probing the function of NMII. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of this compound in 3D cell culture models.
This compound is a highly selective and cell-permeable inhibitor of NMII ATPase activity, with a reported IC50 in the low micromolar range. It exerts its inhibitory effect by binding to the myosin-ADP-Pi complex, thereby locking it in a state with low affinity for actin. This specific mechanism of action allows for the targeted disruption of actomyosin contractility, a fundamental process underpinning cell migration, invasion, morphogenesis, and mechanotransduction. The use of the purified (S)-enantiomer is highly recommended, as the (R)-enantiomer is largely inactive and serves as an excellent negative control for experiments.
A critical consideration when working with this compound is its inherent phototoxicity. Exposure to blue light (around 450-490 nm) can lead to the generation of cytotoxic photoproducts, which can confound experimental results, particularly in live-cell imaging studies.[1][2] This guide will address strategies to mitigate this issue, including the use of photostable derivatives and optimized imaging protocols.
Mechanism of Action: The Molecular Basis of NMII Inhibition
This compound's utility lies in its precise targeting of non-muscle myosin II. NMII is a hexameric protein complex responsible for generating the contractile forces that drive a multitude of cellular processes. The canonical signaling pathway leading to NMII activation involves the phosphorylation of the regulatory light chain (MLC) by kinases such as Rho-associated kinase (ROCK) and myosin light chain kinase (MLCK). This phosphorylation event promotes the assembly of NMII filaments and activates their ATPase activity, leading to force generation through interaction with actin filaments. This compound bypasses this regulatory pathway by directly inhibiting the ATPase activity of the myosin motor domain.
Caption: Signaling pathway of NMII activation and inhibition by this compound.
Applications in 3D Cell Culture Models
The inhibition of NMII with this compound provides a powerful tool to investigate a range of biological questions in 3D cell culture.
Spheroid and Organoid Morphogenesis and Invasion
The formation and maintenance of spheroids and the complex architecture of organoids are heavily dependent on cell-cell and cell-matrix interactions, which are regulated by actomyosin contractility. This compound can be used to:
-
Investigate the role of contractility in spheroid compaction and morphology: Treatment with this compound can lead to less compact spheroids with altered cell shapes.
-
Probe the mechanisms of cancer cell invasion from spheroids: By inhibiting NMII, researchers can assess the contribution of contractile forces to the ability of cancer cells to invade surrounding extracellular matrix (ECM). Studies have shown that blebbistatin is significantly more potent at inhibiting 3D invasion compared to 2D cell migration.
-
Modulate organoid development and budding: The intricate morphogenetic processes in organoid development, such as crypt formation in intestinal organoids, are driven by coordinated cell shape changes and movements that rely on NMII activity. Blebbistatin has been shown to improve the efficiency of intestinal organoid culture.[3][4]
Cell Migration and Invasion in 3D Hydrogels
Embedding cells within 3D hydrogels, such as collagen or Matrigel, provides a physiologically relevant model to study cell migration and invasion. This compound is instrumental in:
-
Dissecting the role of NMII in different modes of 3D migration: Cells can migrate through 3D matrices using amoeboid or mesenchymal strategies. This compound can help elucidate the specific requirements for NMII in each mode.
-
Investigating the interplay between contractility and matrix degradation: By inhibiting contractility, researchers can study how cells compensate by upregulating matrix metalloproteinases (MMPs) or other mechanisms to navigate the 3D environment.
-
Studying mechanotransduction in a 3D context: NMII-generated forces are crucial for cells to sense and respond to the mechanical properties of their surroundings. This compound allows for the uncoupling of contractility from other signaling pathways.
Experimental Protocols
Stock Solution Preparation and Storage
-
Solvent: this compound is poorly soluble in aqueous solutions but readily dissolves in dimethyl sulfoxide (DMSO).
-
Concentration: Prepare a high-concentration stock solution, typically 10-50 mM in DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 1: Spheroid Invasion Assay
This protocol describes a general workflow for assessing the effect of this compound on the invasion of cancer cell spheroids embedded in a 3D matrix.
Materials:
-
Cancer cell line of interest
-
Culture medium
-
Round-bottom, low-adhesion 96-well plates
-
Extracellular matrix (e.g., Matrigel, collagen I)
-
This compound and (R)-blebbistatin (inactive control)
-
Microscope with live-cell imaging capabilities
Procedure:
-
Spheroid Formation:
-
Seed cells in round-bottom, low-adhesion plates at a density optimized for spheroid formation for your cell line (typically 1,000-10,000 cells/well).
-
Centrifuge the plate at low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation.
-
Incubate for 2-4 days until spheroids of a consistent size and morphology are formed.
-
-
Embedding Spheroids in ECM:
-
On ice, mix your chosen ECM with cold culture medium to the desired final concentration.
-
Carefully transfer individual spheroids from the formation plate to the ECM mixture.
-
Pipette the spheroid-ECM suspension into the wells of a new 96-well plate. Work quickly to prevent premature gelation.
-
Incubate the plate at 37°C for 30-60 minutes to allow the ECM to solidify.
-
-
Treatment with this compound:
-
Prepare culture medium containing the desired final concentrations of this compound (e.g., 1-20 µM) and (R)-blebbistatin as a negative control. Include a vehicle control (DMSO) at the same final concentration.
-
Gently add the treatment media to the top of the solidified ECM.
-
-
Image Acquisition and Analysis:
-
Image the spheroids immediately after adding the treatment media (t=0) and at regular intervals (e.g., every 12-24 hours) for 2-5 days.
-
Acquire images using a microscope, capturing the entire spheroid and the surrounding matrix.
-
Quantify invasion by measuring the area of cell outgrowth from the spheroid core over time using image analysis software.
-
Caption: Workflow for a spheroid invasion assay with this compound.
Protocol 2: Collagen Gel Contraction Assay
This protocol is adapted from studies on hepatic stellate cells and can be modified for other contractile cell types.
Materials:
-
Contractile cell line of interest
-
Culture medium
-
Collagen I solution
-
Neutralizing buffer (e.g., 10x PBS, NaOH)
-
This compound and (R)-blebbistatin
-
24-well plates
Procedure:
-
Collagen Gel Preparation:
-
On ice, mix collagen I solution with neutralizing buffer and cold culture medium to achieve the desired final collagen concentration (e.g., 1.5-2.5 mg/mL).
-
Dispense the collagen solution into the wells of a 24-well plate.
-
Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells on top of the polymerized collagen gels.
-
Incubate until the cells have attached and formed a confluent monolayer.
-
-
Treatment and Gel Release:
-
Replace the medium with fresh medium containing this compound (e.g., 10-50 µM), (R)-blebbistatin, or a vehicle control.
-
Using a sterile pipette tip, gently detach the edges of the collagen gel from the well.
-
-
Quantification of Contraction:
-
Image the gels at t=0 and at subsequent time points (e.g., 24-48 hours).
-
Measure the area of the gel at each time point.
-
Calculate the percentage of gel contraction relative to the initial area.
-
Protocol 3: General Treatment of Organoids
This protocol provides a general framework for treating organoids with this compound.
Materials:
-
Established organoid culture
-
Basement membrane matrix (e.g., Matrigel)
-
Organoid culture medium
-
This compound and (R)-blebbistatin
Procedure:
-
Organoid Culture:
-
Culture organoids according to your established protocol.
-
-
Treatment:
-
Prepare organoid culture medium containing the desired final concentrations of this compound, (R)-blebbistatin, and a vehicle control. The optimal concentration should be determined empirically but may range from 5-25 µM.
-
Carefully replace the existing medium with the treatment medium, avoiding disruption of the organoids within the matrix.
-
-
Analysis:
-
Assess the effects of this compound on organoid morphology, size, budding, or other relevant phenotypes using brightfield or fluorescence microscopy.
-
For functional assays, organoids can be harvested from the matrix for downstream analysis (e.g., qPCR, Western blotting, immunohistochemistry).
-
Mitigating Phototoxicity in Live-Cell Imaging
The phototoxicity of this compound is a major concern for live-cell imaging experiments. Here are strategies to minimize this artifact:
-
Use Photostable Derivatives: Whenever possible, consider using derivatives such as para-aminoblebbistatin, which are significantly less phototoxic and more soluble.[1]
-
Optimize Imaging Parameters:
-
Wavelength: Avoid excitation with blue light (450-490 nm). If imaging fluorescent proteins in this range is necessary, use the lowest possible laser power and exposure times.
-
Light Source: Use a gentle illumination source, such as a spinning disk confocal microscope or a light-sheet microscope, which reduces phototoxicity compared to traditional point-scanning confocal systems.
-
Exposure: Minimize the total light dose by reducing the frequency of image acquisition and using the lowest possible light intensity that provides an adequate signal-to-noise ratio.
-
-
Include Proper Controls: Always include a "no drug" control that is subjected to the same imaging conditions to assess the level of phototoxicity induced by the imaging itself. Additionally, a "drug, no imaging" control can help to distinguish between phototoxic and cytotoxic effects.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Solution |
| High cell death in this compound treated samples | Cytotoxicity at the concentration used or phototoxicity during imaging. | Perform a dose-response curve to determine the optimal non-toxic concentration. For imaging experiments, implement strategies to mitigate phototoxicity. |
| No effect of this compound | Insufficient concentration, degradation of the compound, or NMII is not the primary driver of the process. | Increase the concentration. Use a fresh aliquot of this compound. Confirm NMII expression and its expected role in your system. |
| Variability between experiments | Inconsistent spheroid/organoid size, ECM polymerization, or cell passage number. | Standardize spheroid/organoid formation protocols. Ensure consistent ECM preparation and polymerization. Use cells within a defined passage number range. |
| Precipitation of this compound in media | Poor solubility at the working concentration. | Ensure the final DMSO concentration is low (typically <0.5%). Consider using a more soluble derivative like para-aminoblebbistatin. |
Conclusion
This compound is an invaluable tool for dissecting the role of non-muscle myosin II in the complex and dynamic environment of 3D cell cultures. By carefully considering its mechanism of action, potential for phototoxicity, and optimizing experimental parameters, researchers can gain profound insights into the mechanical forces that govern cell behavior in a physiologically relevant context. The protocols and guidelines provided in this document serve as a starting point for the successful application of this compound in your 3D cell culture models.
References
- 1. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Culture of Intestinal Organoids with Blebbistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Culture of Intestinal Organoids with Blebbistatin | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: (S)-Blebbistatin in Cardiac Muscle Contractility Studies
Prepared by: Gemini, Senior Application Scientist
Introduction: Dissecting the Heart's Engine at the Molecular Level
Cardiac muscle contractility, the fundamental process driving blood circulation, originates from the cyclical interaction of actin and myosin filaments within the sarcomere. The precise regulation of this molecular motor, the β-cardiac myosin II, dictates the force and velocity of every heartbeat. To investigate the intricate mechanics of this process, researchers require tools that can specifically perturb the actin-myosin interaction without confounding off-target effects.
(S)-Blebbistatin, the active enantiomer of Blebbistatin, has emerged as an indispensable pharmacological tool for this purpose. It is a selective, cell-permeable inhibitor of myosin II, enabling the uncoupling of mechanical contraction from upstream calcium signaling and electrical excitation.[1][2][3] This guide provides a comprehensive overview of the mechanism of this compound, critical best practices for its use, and detailed protocols for its application in key cardiac research models.
Mechanism of Action: Halting the Power Stroke
This compound exerts its inhibitory effect by targeting a specific step in the myosin II ATPase cycle. Unlike inhibitors that compete with ATP binding, this compound binds to a hydrophobic pocket on the myosin head that is exposed only during the post-hydrolysis state.[4]
Specifically, it stabilizes the myosin-ADP-Pi complex , trapping the myosin head in a conformation with very low affinity for actin. This action prevents the release of inorganic phosphate (Pi), a critical step that normally triggers the "power stroke" and force generation. By locking myosin in this actin-detached state, this compound effectively and reversibly relaxes the actomyosin myofilaments, silencing contraction.[2]
Caption: Mechanism of this compound inhibition of the Myosin II ATPase cycle.
Critical Considerations for Experimental Integrity
The unique properties of Blebbistatin demand careful experimental design to ensure data validity and reproducibility. Overlooking these factors is a common source of artifactual results.
A. Stereoisomer Specificity: The Essential Negative Control
Blebbistatin exists as two enantiomers. The biological activity resides almost exclusively in the (-)-enantiomer, or this compound . The (+)-enantiomer, (R)-blebbistatin , is largely inactive, inhibiting myosin ATPase activity by a maximum of 10%.[2]
Expert Insight: The commercial availability of (R)-blebbistatin provides a nearly perfect negative control. Any observed cellular effects with this compound that are absent with an identical concentration of (R)-blebbistatin can be confidently attributed to myosin II inhibition, thereby validating the specificity of the experiment.
B. Phototoxicity and Photoinactivation: The Blue Light Hazard
This is the most critical technical consideration when using Blebbistatin. The molecule contains a fluorescent tricycle that absorbs light in the UV and blue spectra (approx. 365-490 nm).[5][6]
-
Photoinactivation: Illumination with blue light causes a photochemical reaction that degrades this compound, abolishing its inhibitory activity.[5][7]
-
Phototoxicity: The degradation byproducts are cytotoxic, leading to dose-dependent cell death upon illumination.[5][8][9] This is particularly problematic in fluorescence microscopy experiments that use common fluorophores like GFP or calcium indicators like Fluo-4, which are excited by blue light.
Self-Validating Mitigation Strategies:
-
Work in the Dark: Prepare solutions and conduct experiments on light-sensitive preparations (e.g., skinned fibers, isolated cells) under dim, red-shifted light.
-
Use Red-Shifted Fluorophores: When fluorescence imaging is necessary, employ probes excited by wavelengths >560 nm.
-
Employ Photostable Derivatives: For demanding live-cell imaging, consider using derivatives like para-nitroblebbistatin , which is not fluorescent and is significantly more photostable, although it may have a slightly lower affinity for some myosin isoforms.[2][10]
C. Solubility and Reversibility
This compound has very low aqueous solubility (~10 µM).[2] It must first be dissolved in a solvent like DMSO to create a high-concentration stock solution before being diluted into aqueous experimental buffers.
While the inhibition is reversible at the molecular level, washout in tissue preparations can be slow and incomplete. In Langendorff-perfused hearts, for example, washout for up to 2 hours may not fully restore contractile function to baseline levels.[3] This is likely due to the compound's hydrophobicity, causing it to partition into cellular membranes.
Data Summary & Recommended Starting Concentrations
The optimal concentration of this compound varies by preparation and experimental goal. The following table provides empirically derived starting points.
| Preparation | Typical Concentration Range | Objective | Key References |
| Isolated Cardiomyocytes | 1 - 10 µM | Inhibit cell shortening for imaging or electrophysiology | [4][11] |
| Skinned Cardiac Fibers | 0.1 - 5 µM | Measure direct effect on myofilament force production | [12] |
| Engineered Heart Tissue (EHT) | 1 - 10 µM | Inhibit macroscopic force generation | N/A (Derived) |
| Langendorff-Perfused Heart | 5 - 15 µM | Electromechanical uncoupling for optical mapping | [3] |
Experimental Protocols
Protocol 1: Assessing Contractility in Isolated Adult Cardiomyocytes
Objective: To quantify the dose-dependent effect of this compound on the shortening of isolated cardiac myocytes.
References
- 1. nanaomycin-a.com [nanaomycin-a.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blebbistatin specifically inhibits actin-myosin interaction in mouse cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blebbistatin: use as inhibitor of muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Protocol for Inhibiting Cell Contractility with (S)-Blebbistatin
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cell contractility, a fundamental process driven by the actomyosin cytoskeleton, governs cell shape, migration, and tissue morphogenesis. A key regulator of this process is non-muscle myosin II (NMII), an ATP-dependent molecular motor.[1][2] (S)-Blebbistatin is a highly specific, cell-permeable small molecule that selectively inhibits the ATPase activity of NMII, making it an indispensable tool for dissecting cellular and physiological processes dependent on actomyosin contractility.[3][4] This guide provides a comprehensive overview of the mechanism of this compound, detailed protocols for its application in cell culture, methods for validating its inhibitory effects, and critical considerations for experimental design, including the management of its inherent phototoxicity.
Part 1: The Science of Inhibition - Mechanism of Action
The Role of Non-Muscle Myosin II (NMII) in Contractility
Cellular contractility is primarily generated by the interaction of actin filaments and non-muscle myosin II (NMII). NMII is a hexameric protein composed of two heavy chains, two essential light chains, and two regulatory light chains (RLCs).[5] The heavy chains contain a motor domain that binds to actin and hydrolyzes ATP to generate force. These individual myosin molecules self-assemble into bipolar filaments, which can then pull on oppositely oriented actin filaments, causing the cytoskeleton to contract.[2] This process is fundamental to various cellular functions, including cytokinesis, cell migration, and the maintenance of cell-cell and cell-matrix adhesions.[1][6] The activity of NMII is regulated by the phosphorylation of its RLCs, which promotes a conformational change from an inactive, folded state to an active, extended state capable of filament assembly.[2][5]
This compound: A Specific Blocker of the Myosin Power Stroke
This compound exerts its inhibitory effect by directly targeting the NMII heavy chain's motor domain. It does not compete with ATP for binding.[3] Instead, it binds to a specific pocket on the myosin head, stabilizing the myosin-ADP-Pi complex.[3][7] This action allosterically inhibits the release of the inorganic phosphate (Pi), a critical step that precedes the "power stroke" where force is generated. By trapping myosin in this pre-power stroke state, which has a low affinity for actin, this compound effectively uncouples ATP hydrolysis from mechanical work, leading to the relaxation of the actomyosin network.[3][7] Its action is rapid and reversible.[4][8]
The (-)-enantiomer, also known as this compound, is the biologically active form, while the (+)-enantiomer, or (R)-blebbistatin, is largely inactive and serves as an ideal negative control for experiments.[8][9]
Caption: Mechanism of this compound Inhibition.
Part 2: Experimental Design & Critical Parameters
Reagent Selection and Preparation
Successful experiments hinge on using the correct reagents and controls.
-
(S)-(-)-Blebbistatin: This is the active enantiomer and should be used for inhibiting myosin II.[4]
-
(R)-(+)-Blebbistatin: This is the inactive enantiomer. It is the most appropriate negative control to ensure that observed effects are due to specific myosin II inhibition and not off-target effects or cytotoxicity of the chemical scaffold.[9][10]
-
(±)-Blebbistatin: This is a racemic mixture of the active and inactive enantiomers.[8] While often used, interpreting results can be complex as the effective concentration of the active form is only half of the total concentration.
Table 1: Reagent Solubility & Stock Preparation
| Reagent | Solvent | Max Concentration | Storage of Stock Solution |
| (S)-(-)-Blebbistatin | DMSO | 29.23 mg/mL (100 mM)[4] | Aliquot and store at -20°C for up to 1 month.[11] Avoid repeated freeze-thaw cycles. |
| (R)-(+)-Blebbistatin | DMSO | ≥ 6 mg/mL (20.52 mM)[12] | Aliquot and store at -20°C. |
Protocol for Stock Solution Preparation (10 mM):
-
Weigh out 1 mg of (S)-(-)-Blebbistatin (MW: 292.34 g/mol ).
-
Add 342 µL of high-quality, anhydrous DMSO.
-
Vortex until fully dissolved. The solution will be a clear, yellow color.
-
Dispense into small-volume aliquots (e.g., 5-10 µL) in microcentrifuge tubes.
-
Store immediately at -20°C, protected from light.
Note: Aqueous solutions of blebbistatin are sparingly soluble and not stable; it is recommended to dilute the DMSO stock into aqueous buffer or culture medium immediately before use.[8]
Determining the Optimal Working Concentration
The effective concentration of this compound is cell-type and context-dependent. The IC50 for inhibiting NMII ATPase activity is typically between 0.5-5 µM.[4][13] However, higher concentrations are often required in cellular assays to achieve sufficient intracellular levels.
Table 2: Recommended Starting Concentrations for Cellular Assays
| Application | Cell Type | Starting Concentration Range | Key Observations |
| Stress Fiber Disassembly | Fibroblasts, Endothelial Cells | 10 - 50 µM[14] | Loss of defined actin stress fibers, rounded cell morphology. |
| Inhibition of Cytokinesis | HeLa, MDCK cells | 25 - 100 µM | Formation of binucleated cells after mitosis. |
| Cell Migration Inhibition | Breast Cancer Cells, Fibroblasts | 5 - 25 µM[15] | Reduced wound closure rate, impaired single-cell motility. |
| Gel Contraction Inhibition | Hepatic Stellate Cells, Fibroblasts | 20 - 50 µM[14][15] | Reduced ability of cells to contract a collagen matrix. |
Recommendation: Always perform a dose-response curve (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) to determine the lowest effective concentration for your specific cell type and assay, thereby minimizing potential off-target effects and cytotoxicity.
CRITICAL CONSIDERATION: Phototoxicity and Photodegradation
A significant limitation of this compound is its instability and phototoxicity upon exposure to blue light (wavelengths of 450-490 nm).[16] Illumination in this range causes blebbistatin to degrade into cytotoxic intermediates, leading to rapid cell death.[16] This is a critical factor in any experiment involving fluorescence microscopy.
Strategies to Mitigate Phototoxicity:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure times.
-
Use Red-Shifted Fluorophores: Whenever possible, use fluorescent proteins and dyes with excitation wavelengths above 500 nm (e.g., mCherry, Cy5) to avoid the damaging blue light spectrum.
-
Work in the Dark: Protect stock solutions and treated cells from ambient light as much as possible.
-
Use Photostable Derivatives: For long-term live-cell imaging, consider using derivatives like para-nitroblebbistatin or para-aminoblebbistatin, which are designed to be more photostable and less cytotoxic.[9][17]
Part 3: Core Protocols
Caption: General Experimental Workflow.
Protocol 3.1: General Protocol for Inhibiting Cell Contractility
-
Cell Seeding: Plate cells on the desired substrate (e.g., glass coverslips for imaging, 24-well plates for contraction assays) and allow them to adhere and grow to the desired confluency (typically 60-80%).
-
Prepare Working Solutions: Thaw the this compound and (R)-blebbistatin (control) DMSO stocks. Dilute the stocks into pre-warmed, serum-containing culture medium to achieve the final desired concentrations. For example, to make a 25 µM working solution from a 10 mM stock, perform a 1:400 dilution (e.g., 2.5 µL stock into 1 mL of medium). Also prepare a vehicle control (DMSO only) at the same final concentration.
-
Treatment: Aspirate the old medium from the cells. Gently wash once with PBS. Add the medium containing this compound, (R)-blebbistatin, or the DMSO vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe the effect. Inhibition is rapid, and morphological changes like stress fiber loss can often be seen within 30-60 minutes.
-
Analysis: Proceed with downstream analysis, such as live-cell imaging, fixation for immunofluorescence, or a functional assay.
Protocol 3.2: Validation by Immunofluorescence of the Actin Cytoskeleton
This protocol confirms the disassembly of contractile stress fibers.
-
Cell Treatment: Seed cells on sterile glass coverslips in a 12-well plate. Treat with the inhibitor and controls as described in Protocol 3.1.
-
Fixation: After incubation, gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Staining: Incubate with a fluorescently-labeled phalloidin conjugate (e.g., Phalloidin-iFluor 594) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light. This will stain F-actin.
-
Nuclear Staining (Optional): Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes to stain nuclei.
-
Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize using fluorescence microscopy. Compare the organization of actin stress fibers in treated cells versus controls.
Protocol 3.3: Functional Readout via Collagen Gel Contraction Assay
This assay provides a quantitative measure of cell population contractility.[14]
-
Prepare Collagen Solution: On ice, mix Rat Tail Collagen I with 10x PBS and sterile water to a final concentration of ~2.0 mg/mL. Neutralize the solution by adding 1N NaOH dropwise until the color changes to a faint pink/orange (using the phenol red in the PBS as an indicator). Keep on ice to prevent premature polymerization.
-
Prepare Cell Suspension: Harvest cells using trypsin, neutralize, and centrifuge. Resuspend the cell pellet in a small volume of serum-free medium to a high concentration (e.g., 2-5 x 10^6 cells/mL).
-
Embed Cells: Mix the cell suspension with the neutralized collagen solution on ice. Quickly dispense a set volume (e.g., 500 µL) into each well of a 24-well plate.
-
Polymerization: Place the plate in a 37°C incubator for 30-60 minutes to allow the collagen to polymerize.
-
Gel Release and Treatment: After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip. Add 1 mL of culture medium containing the desired concentrations of this compound, (R)-blebbistatin, or DMSO vehicle.
-
Incubation and Imaging: Place the plate back in the incubator. Image the wells at specified time points (e.g., 0, 4, 8, 24 hours).
-
Quantification: Use image analysis software (like ImageJ) to measure the area of the collagen gel at each time point. Calculate the percentage of contraction relative to the initial area (Time 0).
Part 4: Data Interpretation & Troubleshooting
Expected Results:
-
Immunofluorescence: Control cells ((R)-blebbistatin and DMSO) should display prominent, well-defined actin stress fibers. This compound-treated cells should show a diffuse actin signal with a significant reduction or complete loss of stress fibers.
-
Gel Contraction: Gels in control wells will shrink over time as cells pull on the collagen matrix. Gels in this compound-treated wells will show significantly less reduction in area, indicating inhibition of contractility.
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| No observable effect | Concentration too low. | Perform a dose-response curve to find the optimal concentration for your cell type. |
| Inactive compound. | Ensure proper storage of the compound. Test a fresh aliquot or batch. | |
| High Cytotoxicity | Concentration too high. | Lower the concentration. Ensure you are using the lowest effective dose. |
| Phototoxicity during imaging. | Reduce light exposure, use red-shifted fluorophores, or switch to a photostable derivative.[9][17] | |
| Off-target effects. | Confirm the phenotype is absent in cells treated with the inactive (R)-blebbistatin control. | |
| Precipitation in Medium | Poor solubility. | Ensure the final DMSO concentration in the medium is low (typically <0.5%). Prepare fresh working solutions for each experiment. |
References
- 1. Functions of Nonmuscle Myosin II in Assembly of the Cellular Contractile System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. selleckchem.com [selleckchem.com]
- 4. (S)-(-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 5. portlandpress.com [portlandpress.com]
- 6. [PDF] Functions of Nonmuscle Myosin II in Assembly of the Cellular Contractile System | Semantic Scholar [semanticscholar.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Blebbistatin - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. (-)-Blebbistatin [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Potent inhibition of arterial smooth muscle tonic contractions by the selective myosin II inhibitor, blebbistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Long-Term Cell Incubation with (S)-Blebbistatin
Abstract
(S)-blebbistatin is a highly selective and widely utilized cell-permeable inhibitor of non-muscle myosin II (NMII). Its ability to rapidly and reversibly block the ATPase activity of NMII makes it an indispensable tool for dissecting a myriad of cellular processes, including cytokinesis, cell migration, and intracellular tension.[1] However, its utility in long-term incubation studies (>6-8 hours) is frequently compromised by several inherent physicochemical limitations, namely phototoxicity, cytotoxicity, and poor aqueous stability.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully design and execute long-term cell culture experiments using this compound. We will delve into the mechanistic underpinnings of its action, detail the challenges associated with its prolonged use, and provide validated protocols and mitigation strategies to ensure data integrity and experimental success.
The Scientific Foundation: Mechanism of Action
Understanding how this compound works is critical to designing effective experiments and troubleshooting unexpected results. It is not a competitive inhibitor of the ATP-binding pocket. Instead, it targets a specific conformational state in the myosin ATPase cycle.
This compound preferentially binds to the myosin head when it is complexed with ADP and inorganic phosphate (Pi).[3][4][5][6] This binding event stabilizes the complex, significantly slowing the rate of Pi release.[3][6] Since Pi release is the critical trigger for the "power stroke"—the conformational change that generates force against the actin filament—this compound effectively traps the myosin motor in a state that has a very low affinity for actin.[3][5][7] This prevents the formation of productive, force-generating cross-bridges, leading to a relaxation of actomyosin-dependent cellular tension.
Figure 1: Mechanism of this compound Action. It traps the Myosin-ADP-Pi complex, preventing the power stroke.
Critical Challenges in Long-Term Applications
The primary hurdles for successful long-term experiments are not typically related to the on-target mechanism of myosin II inhibition, but rather to the compound's inherent liabilities.
Phototoxicity and Photoinactivation
This is the most significant challenge, particularly for live-cell imaging studies.
-
The Problem: this compound absorbs light in the UV and blue spectrum (peak ~450-490 nm).[8][9] Upon illumination, it undergoes photoconversion, leading to two detrimental outcomes: it loses its inhibitory activity, and it generates reactive oxygen species (ROS) that are highly toxic to cells.[8][10][11][12] This can lead to rapid, dose-dependent cell death, which can be easily misinterpreted as a specific effect of myosin II inhibition.[8][12]
-
The Solution:
-
Avoid Blue Light: For fluorescence microscopy, use fluorophores excited by wavelengths longer than 500 nm (e.g., mCherry, Cy5). Avoid DAPI, Hoechst, GFP, and FITC channels during imaging.
-
Protect Cultures: Keep stock solutions, media containing blebbistatin, and the cell culture plates themselves protected from light (e.g., wrapped in foil, stored in dark incubators).
-
Use Photostable Derivatives: The most robust solution is to use a derivative designed to overcome this limitation. Para-aminoblebbistatin is an excellent alternative as it is non-fluorescent, photostable, and not phototoxic, while retaining similar inhibitory properties.[13][14]
-
Cytotoxicity and Off-Target Effects
Even in the dark, prolonged exposure to high concentrations of this compound can induce cytotoxicity that is independent of its effect on myosin II.[2][15][16]
-
The Problem: The exact mechanism of this toxicity is not fully elucidated but underscores the importance of proper controls.
-
The Solution:
-
Dose Optimization: Always perform a dose-response curve to determine the minimum effective concentration required to achieve the desired biological effect in your specific cell type and assay. Concentrations typically range from 5 µM to 50 µM, but should be empirically determined.[17][18]
-
Use the Inactive Control: This is non-negotiable for long-term studies. (+)-Blebbistatin is the inactive enantiomer and serves as the essential negative control.[15] Any cellular effects observed with (+)-blebbistatin can be attributed to off-target effects or cytotoxicity of the chemical scaffold itself, allowing you to isolate the specific consequences of myosin II inhibition.[19]
-
Poor Solubility and Stability
-
The Problem: this compound has very poor aqueous solubility (<10 µM) and can precipitate out of culture medium over time, leading to a loss of effective concentration.[13][14][17] Furthermore, stock solutions prepared in 100% DMSO are known to be unstable.
-
The Solution:
-
Proper Stock Preparation: Reconstitute in high-quality, anhydrous DMSO to a high concentration (e.g., 10-50 mM). A key finding is that stock solutions are more stable for up to one month when stored at -20°C in 90% DMSO or methanol, rather than 100% DMSO.
-
Fresh Working Solutions: Always prepare fresh working dilutions in your cell culture medium immediately before use. Do not store aqueous solutions for more than a day.[1]
-
Consider Soluble Derivatives: For experiments requiring high concentrations, para-aminoblebbistatin offers vastly superior aqueous solubility (~440 µM).[13][14]
-
Comparative Overview of Blebbistatin Derivatives
Choosing the right compound is the first step toward a successful experiment.
| Compound | Biological Activity | Typical IC50 (NMII) | Aqueous Solubility | Phototoxicity | Fluorescence | Primary Use Case |
| This compound | Active Inhibitor | 0.5 - 5 µM[20] | Low (<10 µM)[13][14] | High [10] | Yes | General myosin II inhibition (light-protected) |
| (+)-Blebbistatin | Inactive Enantiomer | >700 µM | Low | Low | Yes | Essential Negative Control [15] |
| (S)-Nitroblebbistatin | Active Inhibitor | ~27 µM[15] | Low | Low | Low | Photostable alternative (requires higher concentration) |
| Para-aminoblebbistatin | Active Inhibitor | ~1-7 µM | High (~440 µM)[13][14] | None [13][14] | None | Recommended for live-cell imaging & long-term studies |
Experimental Protocols
The following protocols are designed to be self-validating by incorporating necessary controls and optimization steps.
Figure 2: Recommended workflow for a long-term blebbistatin experiment, emphasizing optimization and controls.
Protocol 1: Stock Solution Preparation and Storage
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to collect all powder at the bottom. Reconstitute in high-quality, anhydrous DMSO to a final concentration of 10-50 mM. For example, to make a 10 mM stock from 1 mg of this compound (MW: 292.34), add 34.21 µL of DMSO.
-
Solubilization: Vortex thoroughly for 2-3 minutes until the solution is clear and homogenous.
-
Aliquoting: Prepare small, single-use aliquots (e.g., 5-10 µL) in amber or foil-wrapped microcentrifuge tubes. This prevents repeated freeze-thaw cycles and light exposure.
-
Storage: Store aliquots at -20°C. For optimal stability, stock solutions in 90% DMSO are recommended and are stable for up to one month. Discard any unused stock after this period. Avoid storing stock solutions in 100% DMSO for extended periods.
Protocol 2: Determining Optimal Working Concentration (Dose-Response)
Causality: Every cell line responds differently. Using an excessively high concentration increases the risk of off-target effects and cytotoxicity, while too low a concentration will yield no effect. This titration is a mandatory preliminary step.
-
Cell Seeding: Plate your cells at a density appropriate for your endpoint assay and allow them to adhere and recover for 24 hours.
-
Prepare Serial Dilutions: On the day of the experiment, thaw a fresh aliquot of your this compound stock. Prepare a series of working concentrations in pre-warmed complete culture medium. A typical range to test is 0, 1, 5, 10, 25, 50, and 100 µM. Remember to include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different blebbistatin concentrations.
-
Incubation: Incubate for the minimum time required to observe your desired phenotype (e.g., 2-4 hours for changes in cell morphology or stress fibers).[18]
-
Analysis: Analyze the cells for the expected biological readout (e.g., immunofluorescence staining for actin stress fibers, cell rounding, inhibition of migration).
-
Selection: The optimal working concentration is the lowest concentration that gives a maximal, saturating effect on your phenotype of interest. This is the concentration you will use for subsequent long-term experiments.
Protocol 3: General Long-Term Incubation (e.g., 24-48 hours)
-
Setup: Seed cells and allow them to adhere. Prepare three treatment groups:
-
Experimental: Optimal concentration of this compound.
-
Negative Control: Same concentration of (+)-blebbistatin.
-
Vehicle Control: Same concentration of DMSO as the other groups.
-
-
Treatment: Prepare fresh working solutions in pre-warmed medium. Aspirate old medium and add the treatment media to the respective plates/wells.
-
Incubation: Immediately wrap the plates in aluminum foil or place them in a light-proof secondary container. Place the plates in the incubator for the desired duration.
-
Media Change (Optional but Recommended): For incubations longer than 24 hours, consider replacing the media with freshly prepared treatment media every 24 hours to account for potential compound degradation or precipitation.
Protocol 4: Reversibility/Washout Experiment
Causality: The effects of blebbistatin are reversible.[18] This protocol confirms that the observed phenotype is due to the compound's activity and not irreversible cytotoxicity.
-
Treatment: Treat cells with the optimal concentration of this compound for a defined period (e.g., 4-6 hours).
-
Washout: Aspirate the blebbistatin-containing medium. Gently wash the cells three times with a generous volume of pre-warmed, drug-free complete culture medium.
-
Recovery: Add fresh, drug-free medium to the cells and return them to the incubator.
-
Time-Point Analysis: Fix or analyze cells at various time points post-washout (e.g., 0, 1, 4, 8, 24 hours). A full recovery of the normal phenotype (e.g., reappearance of stress fibers) is expected, typically within 24 hours for concentrations around 100 µM.[18][21]
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death in All Groups (including controls) | Initial cell health was poor; seeding density was too low/high; contamination. | Optimize basic cell culture conditions. |
| High Cell Death Only in this compound Group | Phototoxicity; Concentration is too high (cytotoxicity). | Ensure complete light protection. Re-run dose-response to find a lower effective concentration. Use para-aminoblebbistatin for imaging. |
| No Observable Effect | Compound is inactive (degraded stock); Concentration is too low; Incubation time is too short. | Use a fresh aliquot of stock solution. Re-run dose-response titration. Increase incubation time. |
| High Variability Between Replicates | Uneven cell seeding; Inconsistent drug concentration due to precipitation. | Ensure homogenous cell suspension before seeding. Prepare a master mix of drug-containing medium for all replicate wells. Vortex working solutions before adding to cells. |
| Imaging Artifacts / High Background Fluorescence | Intrinsic fluorescence of blebbistatin. | Use a non-fluorescent derivative like para-aminoblebbistatin or (S)-nitroblebbistatin. |
References
- 1. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 2. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Mechanism of Blebbistatin Inhibition of Myosin II* | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blebbistatin - Wikipedia [en.wikipedia.org]
- 16. Recovering Actives in Multi-Antitarget and Target Design of Analogs of the Myosin II Inhibitor Blebbistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. benchchem.com [benchchem.com]
- 20. nanaomycin-a.com [nanaomycin-a.com]
- 21. researchgate.net [researchgate.net]
Application Note: Preparation of (S)-Blebbistatin Aqueous Solutions for Cellular and Biochemical Assays
Introduction: The Power and Problem of (S)-Blebbistatin
This compound, the active enantiomer of (±)-blebbistatin, is a highly selective, cell-permeable, and reversible inhibitor of non-muscle myosin II ATPases.[1][2] It is an indispensable tool in cell biology for studying processes dependent on actomyosin contractility, such as cytokinesis, cell migration, and bleb formation.[1][3] Its mechanism involves binding to the myosin-ADP-Pi complex, which stalls the myosin head in a state with low affinity for actin, effectively relaxing the actin cytoskeleton.[4][5]
Despite its utility, the clinical and widespread research application of this compound is significantly hampered by a critical challenge: its profound insolubility in aqueous solutions.[4][6] The molecule is highly hydrophobic, leading to precipitation when diluted into physiological buffers or cell culture media. This not only reduces the effective concentration of the inhibitor but can also introduce experimental artifacts. Furthermore, researchers must be aware of its phototoxicity and inherent fluorescence, which can interfere with imaging applications.[7][8][9]
This guide provides a comprehensive, field-tested methodology for the reliable preparation of this compound stock and working aqueous solutions, ensuring maximal bioavailability and experimental reproducibility. We will address the causality behind each step, from solvent selection to final dilution, to empower researchers to use this potent inhibitor effectively.
Core Challenge: Overcoming Hydrophobicity and Instability
The primary obstacle in using this compound is its poor water solubility, which is reported to be as low as 10 µM.[4][6] Direct dissolution in aqueous buffers is impractical. Therefore, a multi-step process involving a high-concentration organic stock solution is required. However, even this approach is fraught with challenges:
-
Precipitation upon Dilution: Rapidly adding a concentrated DMSO stock to an aqueous medium can cause the compound to crash out of solution as the solvent environment abruptly changes polarity.[10]
-
Solvent Hygroscopicity: Dimethyl sulfoxide (DMSO), the most common solvent, is highly hygroscopic. Absorbed moisture can significantly reduce the solubility of this compound in the stock solution over time.
-
Phototoxicity: Prolonged exposure to blue light (approx. 450-490 nm), commonly used in fluorescence microscopy, degrades blebbistatin into cytotoxic intermediates, which can be detrimental to live-cell imaging experiments.[7][8]
-
Aqueous Instability: Working aqueous solutions of blebbistatin are not stable for long periods. It is highly recommended to prepare them fresh for each experiment, as storing them can lead to precipitation and loss of activity.[7][9][11]
Physicochemical and Storage Data Summary
Proper handling and storage are paramount for maintaining the integrity and activity of this compound. The following tables summarize key solubility and storage parameters.
Table 1: Solubility Profile of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | ~29-100 mg/mL[1][2][12] | ~100-342 mM | Preferred solvent for primary stock solutions. Use fresh, anhydrous grade. |
| Dimethylformamide (DMF) | ~10-20 mg/mL[7] | ~34-68 mM | An effective alternative to DMSO. |
| Ethanol | Insoluble | N/A | Not a suitable solvent. |
| Water | Insoluble | ~0.01 mM (10 µM)[4] | Prone to precipitation. |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[7][11] | ~1.7 mM | Illustrates limited solubility even with co-solvents. Not recommended for stock. |
Molecular Weight of this compound: 292.34 g/mol
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C[7] | ≥ 3 years | Protect from light. Store in a desiccator. |
| Organic Stock Solution (DMSO/DMF) | -20°C or -80°C | 1-12 months | Aliquot to avoid freeze-thaw cycles. Protect from light. Use tightly sealed vials.[13] |
| Aqueous Working Solution | Room Temperature or 37°C | < 1 day[7][9][11] | Must be prepared fresh before each use. Do not store. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Organic Stock Solution
Causality: The foundation of a successful experiment is a stable, accurately concentrated primary stock solution. Using a high-quality, anhydrous organic solvent is non-negotiable to prevent moisture-induced precipitation and ensure maximum solubility. DMSO is the solvent of choice due to its high solvating power for blebbistatin and its miscibility with aqueous media in small volumes.
Materials:
-
(S)-(-)-Blebbistatin powder (e.g., Tocris, Cayman Chemical, Sigma-Aldrich)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated precision balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Pre-warm the this compound: Allow the vial of solid blebbistatin to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Weigh the Compound: In a suitable weighing vessel, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mM stock solution:
-
Calculation: 0.050 mol/L * 292.34 g/mol * 0.001 L = 0.0146 g = 14.6 mg.
-
-
Dissolution: Transfer the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Ensure Complete Solubilization: Tightly cap the vial and vortex vigorously for 1-2 minutes. The solution should be clear and yellow, with no visible particulate matter. If dissolution is slow, brief sonication in a water bath can be used, but avoid overheating.[14]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles and to minimize moisture contamination, divide the stock solution into smaller, single-use aliquots (e.g., 5-10 µL) in amber, tightly-capped vials.
-
Long-Term Storage: Store the aliquots at -20°C or -80°C, protected from light. A stock solution in DMSO stored this way is stable for at least one month at -20°C and up to a year at -80°C.
Protocol 2: Preparation of the Final Aqueous Working Solution
Causality: This is the most critical step where precipitation occurs. The goal is to rapidly disperse the hydrophobic blebbistatin molecules from the DMSO stock into the bulk aqueous phase before they can aggregate. Adding the stock to warmed, continuously mixing media enhances the kinetics of dissolution and minimizes localized high concentrations that favor precipitation.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) aqueous buffer or cell culture medium (e.g., PBS, DMEM)
-
Sterile conical tube or beaker
-
Vortex mixer or magnetic stirrer
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the concentrated DMSO stock solution at room temperature.
-
Prepare Aqueous Phase: Place the required volume of the final aqueous buffer or medium into a sterile tube. For example, to make 10 mL of a 50 µM working solution from a 50 mM stock:
-
Dilution Calculation (C1V1 = C2V2): (50,000 µM)(V1) = (50 µM)(10,000 µL) -> V1 = 10 µL.
-
The final DMSO concentration will be 10 µL / 10,000 µL = 0.1%, which is well-tolerated by most cell lines.[15]
-
-
Critical Dilution Step: While vigorously vortexing or stirring the pre-warmed aqueous medium, add the 10 µL of DMSO stock solution directly into the liquid. Do not add the stock to the side of the tube. The key is immediate and thorough mixing.
-
Final Check and Use: Ensure the final solution is clear. Use the freshly prepared aqueous solution immediately for your experiment. Do not store it.[9][11]
Workflow for Preparing this compound Solutions
The following diagram outlines the complete, validated workflow from solid compound to the final aqueous working solution.
Caption: Workflow for preparing this compound solutions.
Troubleshooting and Advanced Considerations
-
Problem: Precipitation is observed in the final aqueous solution.
-
Cause A: The final concentration is too high, exceeding its aqueous solubility limit.
-
Solution A: Re-calculate to ensure your target concentration is achievable (typically ≤ 100 µM).
-
Cause B: Inadequate mixing during dilution.
-
Solution B: Repeat the dilution, ensuring the aqueous medium is actively and vigorously mixing as the DMSO stock is added.
-
Cause C: The DMSO stock was old or contaminated with water.
-
Solution C: Prepare a fresh stock solution using new, anhydrous-grade DMSO.
-
-
Fluorescence Microscopy: When performing live-cell imaging, minimize exposure to blue light to prevent phototoxicity.[8] If this is unavoidable, consider using a more photostable derivative like (S)-nitro-blebbistatin .[4][8]
-
Improved Solubility: For applications requiring higher aqueous concentrations or where DMSO is undesirable, consider para-aminoblebbistatin , a derivative with over 40-fold higher solubility that forms stable aqueous solutions.[6]
References
- 1. (S)-(-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 2. (±)-Blebbistatin, inhibitor of myosin II (CAS 674289-55-5) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blebbistatin - Wikipedia [en.wikipedia.org]
- 5. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. Blebbistatin [wahoo.cns.umass.edu]
- 12. (−)-Blebbistatin ≥98% (HPLC), solid, ATPase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Blebbistatin S enantiomer |CAS:856925-71-8 Probechem Biochemicals [probechem.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes & Protocols: (S)-Blebbistatin in Neuronal Outgrowth Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling Neuronal Architecture with a Molecular Scalpel
The intricate process of neuronal development, particularly the extension of axons and dendrites—collectively known as neurites—is fundamental to the formation of functional neural circuits. At the heart of this process is the growth cone, a dynamic, motile structure at the tip of the growing neurite that explores the extracellular environment and guides the axon to its target. The engine driving this motility is the cytoskeleton, a complex network of actin filaments and microtubules. Non-muscle myosin II (NMII), a motor protein, plays a critical role by generating contractile forces within the actin cytoskeleton.[1][2][3] These forces are essential for various aspects of neuronal development, including cell migration, polarity, and axon guidance.[1][2][3][4]
(S)-Blebbistatin is a highly selective, cell-permeable inhibitor of NMII ATPase activity.[5][6] It acts by binding to a hydrophobic cleft in the myosin motor domain, locking it in a state with low affinity for actin and inhibiting the release of phosphate, a key step in the force-generating cycle.[5][7][8] This specific inhibition of NMII makes this compound an invaluable tool for dissecting the precise role of actomyosin contractility in neuronal outgrowth. By inhibiting NMII, this compound effectively reduces the retrograde flow of actin filaments in the growth cone, shifting the balance towards protrusion and leading to enhanced neurite extension.[9] This property has made it a cornerstone for studies aiming to understand the molecular brakes on axon growth and for developing strategies to promote regeneration after neuronal injury.[10][11]
This guide provides an in-depth overview of the application of this compound in neuronal outgrowth studies, detailing its mechanism of action, practical considerations for its use, and step-by-step protocols for robust and reproducible experimental outcomes.
Mechanism of Action: How this compound Promotes Neurite Outgrowth
The promotion of neurite outgrowth by this compound is a direct consequence of its inhibitory effect on NMII.[5][9] NMII is a key negative regulator of neurite extension.[1] Its activity, regulated by upstream signaling pathways such as the Rho-associated coiled-coil containing protein kinase (ROCK), generates contractile forces that create tension in the actin cytoskeleton of the growth cone.[1][2] This tension drives the retrograde flow of actin filaments, a process that counteracts the forward protrusion of the growth cone's leading edge (lamellipodia and filopodia).
By inhibiting NMII's ATPase activity, this compound disrupts this contractile force generation.[5][8] This leads to a relaxation of the actomyosin network, a reduction in retrograde actin flow, and consequently, an enhancement of growth cone protrusion and neurite elongation.[9] Essentially, this compound removes the "brake" on neurite extension, allowing for more rapid and extensive outgrowth.
Signaling Pathway of NMII in Growth Cone Dynamics
Caption: NMII signaling in growth cone motility and its inhibition by this compound.
Critical Considerations for Using this compound
While a powerful tool, the effective use of this compound requires careful consideration of its properties to ensure data integrity and avoid experimental artifacts.
Phototoxicity and Photostability
A significant limitation of this compound is its phototoxicity and instability upon exposure to blue light (around 450-490 nm) and UV light.[12][13][14] Illumination at these wavelengths can lead to the generation of cytotoxic compounds and inactivation of the molecule, potentially causing cell death and confounding experimental results.[13][15] This is particularly critical in live-cell imaging experiments.
Mitigation Strategies:
-
Use Red-Shifted Fluorophores: When performing fluorescence microscopy, utilize fluorescent proteins and dyes that are excited by wavelengths longer than 500 nm (e.g., RFP, mCherry, Cy5).[14]
-
Minimize Light Exposure: Reduce the intensity and duration of illumination to the absolute minimum required for image acquisition.
-
Consider Photostable Analogs: For demanding live-cell imaging applications, consider using more photostable derivatives such as para-nitroblebbistatin or para-aminoblebbistatin, which show reduced phototoxicity.[5][16][17]
Solubility and Stock Preparation
This compound has poor aqueous solubility.[5] It is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Best Practices:
-
High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare stock solutions.
-
Concentrated Stocks: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the final concentration of DMSO in the cell culture medium (typically <0.1%).[18]
-
Storage: Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Choosing the Right Control
To ensure that the observed effects are due to the specific inhibition of NMII and not off-target or solvent effects, appropriate controls are crucial.
-
(R)-Blebbistatin (Inactive Enantiomer): The enantiomer of this compound, (R)-blebbistatin, is largely inactive against NMII.[5] It serves as an excellent negative control to account for any non-myosin-related effects of the blebbistatin molecule.
-
Vehicle Control: A vehicle control (e.g., DMSO at the same final concentration used for this compound treatment) is essential to control for any effects of the solvent on neuronal outgrowth.
| Compound | Primary Action | Use in Neuronal Outgrowth Studies |
| This compound | Selective inhibitor of NMII ATPase activity. | To study the role of actomyosin contractility in neurite extension, guidance, and regeneration. |
| (R)-Blebbistatin | Inactive enantiomer of blebbistatin.[5] | Negative control to assess off-target effects of the blebbistatin scaffold. |
| Vehicle (DMSO) | Solvent for blebbistatin. | Control for any effects of the solvent on the experimental system. |
Experimental Protocols
The following protocols provide a framework for conducting neuronal outgrowth assays using this compound. Optimization of cell seeding density, substrate coating, and inhibitor concentration may be necessary for specific neuronal cell types and experimental conditions.
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound (MW: 292.34 g/mol ) to equilibrate to room temperature.
-
Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a final concentration of 10 mM. For example, to a 1 mg vial, add 342.1 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. The solution should be a clear, yellow liquid.
-
-
Aliquot and Store:
-
Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final working concentration (e.g., 1-50 µM).[19][20] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
-
Mix thoroughly by gentle inversion or pipetting before adding to the cells.
-
Protocol 2: Neurite Outgrowth Assay in Primary Neurons or Neuronal Cell Lines
This protocol describes a typical endpoint assay to quantify neurite outgrowth.
-
Cell Seeding:
-
Coat the culture plates or coverslips with a suitable substrate to promote neuronal attachment and growth (e.g., poly-L-lysine, poly-D-lysine, laminin, or Matrigel).[21]
-
Seed the neuronal cells at a density that allows for the visualization of individual neurons and their processes without excessive cell clustering.
-
Allow the cells to attach and begin to extend neurites (typically 4-24 hours, depending on the cell type).
-
-
Compound Treatment:
-
Prepare working solutions of this compound, (R)-blebbistatin (negative control), and a vehicle control (DMSO) in complete culture medium as described in Protocol 1. A typical concentration range to test for this compound is 1-50 µM.[19][22]
-
Carefully remove the existing medium from the cells and replace it with the medium containing the respective treatments.
-
Incubate the cells for the desired duration (e.g., 24-72 hours).[22]
-
-
Fixation and Immunostaining:
-
After the incubation period, gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) diluted in blocking solution, typically overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with an appropriate fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or high-content imaging systems).[23] Common parameters to measure include:
-
Total neurite length per neuron
-
Length of the longest neurite
-
Number of primary neurites
-
Number of branch points
-
-
Experimental Workflow for a Neurite Outgrowth Assay
References
- 1. Non-Muscle Myosin II in Axonal Cell Biology: From the Growth Cone to the Axon Initial Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Non-Muscle Myosin II in Axonal Cell Biology: From the Growth Cone to the Axon Initial Segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Muscle Myosin II in Axonal Cell Biology: From the Growth Cone to the Axon Initial Segment | CoLab [colab.ws]
- 5. Blebbistatin - Wikipedia [en.wikipedia.org]
- 6. stemcell.com [stemcell.com]
- 7. The small molecule tool (S)-(–)-blebbistatin: novel insights of relevance to myosin inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Modulation of Neurite Outgrowth in Human Neural Progenitor Cells by Inhibiting Non-muscle Myosin II [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Non-muscle myosin II inhibition at the site of axon injury increases axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Myosin II activity regulates neurite outgrowth and guidance in response to chondroitin sulfate proteoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacological Modulation of Neurite Outgrowth in Human Neural Progenitor Cells by Inhibiting Non-muscle Myosin II - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(S)-Blebbistatin Technical Support Center: Troubleshooting Solubility in Cell Culture
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the (S)-Blebbistatin Technical Support Center. As Senior Application Scientists, we understand that realizing the full potential of a potent research tool like this compound requires navigating its specific chemical properties. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the primary challenge associated with this compound: its limited solubility in aqueous solutions, particularly cell culture media.
This compound is a highly selective and potent inhibitor of non-muscle myosin II ATPase activity, making it an invaluable tool for studying a wide range of cellular processes, including cytokinesis, cell migration, and blebbing.[1] However, its hydrophobic nature presents significant challenges in experimental design and execution. This guide will equip you with the knowledge to prepare stable, effective this compound solutions and troubleshoot common solubility-related issues.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture medium?
This is the most common issue encountered by researchers. This compound has very poor water solubility, typically below 10 µM in aqueous buffers.[2][3] When a concentrated stock solution of this compound in an organic solvent like DMSO is diluted into an aqueous environment like cell culture medium or PBS, the concentration of the organic solvent drops dramatically. This causes the this compound to crash out of solution and form a precipitate.
Q2: What is the best solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound.[1][4][5] It is soluble up to 100 mM in DMSO. For optimal stability, it is recommended to prepare fresh stock solutions or aliquot and freeze them at -20°C.[6] Stock solutions in 100% DMSO can be unstable and should be prepared just before use.[6]
Q3: What is the maximum final concentration of this compound I can use in my cell culture experiments?
The effective working concentration of this compound typically ranges from 0.5 to 5 µM for inhibiting non-muscle myosin IIA and IIB.[1][4][5] While some studies have used higher concentrations, it is crucial to be aware that concentrations exceeding its aqueous solubility limit (around 10 µM) can lead to the formation of fluorescent precipitates that may interfere with imaging and produce phototoxic effects.[2][3][7]
Q4: I see fluorescent particles in my culture after adding this compound. What are they?
These are likely this compound precipitates. A known issue with blebbistatin is that its aggregates are highly fluorescent, which can interfere with fluorescence microscopy studies.[2][3][8] These precipitates can also adhere to surfaces and may cause cytotoxicity.[2][3]
Q5: Is there a more soluble alternative to this compound?
Yes, several derivatives have been developed to address the solubility and phototoxicity issues of this compound. Para-aminoblebbistatin and (S)-3'-hydroxyblebbistatin are two such analogs with significantly improved water solubility and reduced phototoxicity.[2][3][9][10] These can be excellent alternatives, especially for experiments requiring higher concentrations or those involving fluorescence imaging.
Troubleshooting Guide: Step-by-Step Solutions
Problem 1: Visible Precipitate Formation Upon Dilution
Causality: The rapid change in solvent polarity upon diluting a concentrated DMSO stock into an aqueous medium is the primary cause of precipitation.
dot
Caption: Workflow of this compound precipitation.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in DMSO concentration can help keep the this compound in solution.
-
Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can slightly increase its solubility.
-
Vortexing During Dilution: Vigorously vortex or mix the medium while adding the this compound stock to promote rapid and uniform dispersion.
-
Use of a Carrier Protein: In some instances, the presence of serum proteins in the culture medium can help stabilize hydrophobic compounds. Consider adding the this compound to a small volume of serum-containing medium first before further dilution.
Problem 2: Loss of Drug Efficacy or Inconsistent Results
Causality: Precipitation leads to a decrease in the actual concentration of soluble, active this compound in the culture medium, resulting in reduced or variable biological effects.
Solutions:
-
Verify Solubilization: After preparing your final working solution, centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate. Carefully collect the supernatant and use it for your experiments. This ensures you are using a solution with a known, soluble concentration.
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound for your specific cell type and experimental endpoint. This minimizes the risk of precipitation.
-
Consider More Soluble Analogs: If consistent results are difficult to achieve, switching to a more water-soluble derivative like para-aminoblebbistatin may be the most reliable solution.[2][3][10]
Problem 3: Phototoxicity and Fluorescence Artifacts in Imaging Studies
Causality: this compound is known to be photolabile and can be converted to a phototoxic product upon exposure to UV or blue light.[1][2][3] Furthermore, its precipitates are fluorescent.[2][3][8]
dot
Caption: Mechanism of this compound phototoxicity.
Solutions:
-
Minimize Light Exposure: Protect all solutions containing this compound from light by wrapping tubes and plates in aluminum foil. During microscopy, use the lowest possible light intensity and exposure time.
-
Use a Photostable Analog: Para-nitroblebbistatin and para-aminoblebbistatin are photostable alternatives that do not exhibit the same phototoxicity.[2][7]
-
Filter the Working Solution: Before adding to cells, filter the final this compound working solution through a 0.22 µm syringe filter to remove any pre-formed aggregates.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM):
-
Allow the this compound powder to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a 10 mM concentration. (Molecular Weight of this compound is 292.34 g/mol ).
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. Stock solutions in DMSO are generally stable for up to one month when stored properly.
-
-
Preparation of Working Solution (e.g., 10 µM in cell culture medium):
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
Immediately dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to reach the final 10 µM concentration.
-
Vortex or mix well between each dilution step.
-
Use the final working solution immediately. Do not store aqueous solutions of this compound.[1][4][5]
-
| Parameter | This compound | Para-aminoblebbistatin |
| Aqueous Solubility | < 10 µM[2][3] | ~440 µM[2][3][10] |
| Recommended Stock Solvent | DMSO, DMF[1][4][5] | DMSO |
| Photostability | Low (phototoxic)[1][2][3] | High (not phototoxic)[2][3] |
| Precipitate Fluorescence | High[2][3][8] | Low/None[2][3] |
References
- 1. Blebbistatin [wahoo.cns.umass.edu]
- 2. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 6. (-)-Blebbistatin [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Blebbistatin-Induced Phototoxicity in Fluorescence Microscopy
Welcome to the technical support center for researchers utilizing blebbistatin in fluorescence microscopy. My name is Dr. Evelyn Reed, and with over 15 years of experience in cellular imaging and cytoskeletal dynamics, I've frequently encountered the challenges associated with blebbistatin. This guide is designed to provide you with not just protocols, but a deep, mechanistic understanding of blebbistatin's phototoxicity. My goal is to empower you to troubleshoot effectively and generate high-quality, artifact-free data.
Blebbistatin is an invaluable tool for dissecting the roles of non-muscle myosin II in a myriad of cellular processes.[1][2] However, its utility is often hampered by a critical side effect: phototoxicity, which is induced by the very light source required for fluorescence imaging.[3][4] This guide will delve into the causes of this phototoxicity, provide actionable troubleshooting strategies, and answer your most pressing questions.
Troubleshooting Guide: When Your Live-Cell Imaging Goes Awry
This section is structured to help you diagnose and resolve specific issues you might encounter during your experiments with blebbistatin.
Issue 1: Rapid Cell Death, Blebbing, or Morphological Abnormalities Under Illumination
Symptoms: You've treated your cells with blebbistatin and initiated time-lapse imaging. Shortly after, you observe membrane blebbing, cell rounding, vacuole formation, or outright cell death, but only in the illuminated areas.[5][6][7]
Root Cause Analysis: This is the classic presentation of blebbistatin-induced phototoxicity. Blebbistatin itself is not inherently toxic in the dark over short incubation periods.[8][9] However, when exposed to blue or UV light (in the range of 365-490 nm), it undergoes photodegradation.[3][10] This process generates cytotoxic free radicals and reactive oxygen species (ROS) that damage cellular components, leading to the observed morphological changes and cell death.[9][11] The illuminated, but not the surrounding, cells are affected because the phototoxic byproducts are generated locally where the excitation light is focused.
Solution Workflow:
-
Wavelength Selection is Critical: The primary driver of blebbistatin's phototoxicity is the excitation wavelength. Avoid using excitation wavelengths below 500 nm.[4] If your experimental design permits, switch to fluorophores that are excited by longer wavelengths (e.g., those in the green, red, or far-red spectrum). For instance, if you are imaging GFP, which has an excitation maximum around 488 nm, you are directly in the danger zone for blebbistatin phototoxicity.[4] Consider using a red fluorescent protein (RFP) or other long-wavelength probes instead.
-
Minimize Light Exposure:
-
Reduce Laser Power: Use the lowest laser power that provides an acceptable signal-to-noise ratio.
-
Increase Camera Sensitivity: If your microscope is equipped with a high-sensitivity detector (like an EMCCD or sCMOS camera), you can use lower laser powers.[6]
-
Decrease Exposure Time: Use the shortest possible exposure time for each frame.
-
Reduce Temporal Resolution: Image less frequently. If you are acquiring images every 30 seconds, consider if every 2 or 5 minutes would still capture the biological process of interest.
-
-
Consider Photostable Alternatives: If your experiment absolutely requires blue light excitation, the most robust solution is to use a photostable blebbistatin analog. Several excellent options are now commercially available.
-
para-Nitroblebbistatin: This derivative is photostable and non-fluorescent, with myosin II inhibitory properties similar to the parent compound.[12][13][14] It is not phototoxic and has been shown to be a suitable replacement for blebbistatin in live-cell imaging.[13][15]
-
para-Aminoblebbistatin: This analog offers the advantages of being photostable, non-fluorescent, and non-phototoxic, with the added benefit of significantly higher water solubility compared to blebbistatin.[1][16] This improved solubility can be a major advantage in preventing precipitation artifacts.
-
Experimental Protocol: Validating and Implementing a Photostable Blebbistatin Analog
-
Stock Solution Preparation: Prepare a stock solution of para-nitroblebbistatin or para-aminoblebbistatin in DMSO.
-
Determine Optimal Concentration: Perform a dose-response curve to determine the optimal concentration for inhibiting myosin II in your specific cell type and assay. A good starting point is the concentration you would typically use for blebbistatin (e.g., 10-50 µM).
-
Side-by-Side Comparison: Culture your cells on two separate imaging dishes. Treat one with your standard blebbistatin concentration and the other with the determined optimal concentration of the photostable analog.
-
Fluorescence Imaging: Image both dishes using your standard imaging protocol, including the problematic blue light excitation.
-
Observe and Quantify: Monitor the cells for any signs of phototoxicity (blebbing, cell death, etc.) over the course of your experiment. Quantify cell viability in both conditions. You should observe minimal to no phototoxicity in the cells treated with the photostable analog.
Issue 2: High Background Fluorescence in the Green Channel
Symptoms: You are imaging a GFP-tagged protein in blebbistatin-treated cells and observe a high, diffuse background fluorescence, making it difficult to resolve your protein of interest.
Root Cause Analysis: Blebbistatin itself is a fluorophore.[1] When dissolved in a lipophilic environment, such as when it partitions into cellular membranes, it absorbs light around 430 nm and emits around 560 nm.[1][17] This intrinsic fluorescence can interfere with the detection of other fluorophores, particularly GFP.
Solution Workflow:
-
Reduce Blebbistatin Concentration: If possible, lower the concentration of blebbistatin to the minimum required for effective myosin II inhibition.
-
Use a Photostable, Non-Fluorescent Analog: The most effective solution is to switch to a non-fluorescent derivative like para-nitroblebbistatin or para-aminoblebbistatin.[1][13][16] These compounds do not exhibit this problematic intrinsic fluorescence.
Issue 3: Inconsistent or Reversible Myosin II Inhibition During Imaging
Symptoms: You observe an initial inhibition of a myosin II-dependent process (e.g., cytokinesis, cell migration), but over the course of the imaging experiment, the effect seems to diminish or reverse.
Root Cause Analysis: The same blue light that causes phototoxicity also leads to the photoinactivation of blebbistatin.[3][11] The photodegradation products are not only toxic but also lose their ability to inhibit myosin II.[3][4] Therefore, with prolonged exposure to blue light, the effective concentration of active blebbistatin in your sample decreases.
Solution Workflow:
-
Protect from Light: During incubation and preparation, protect your blebbistatin-containing media and cell cultures from ambient light by covering them with aluminum foil.[2]
-
Minimize Blue Light Exposure: As with mitigating phototoxicity, reducing the intensity and duration of blue light exposure will also slow the rate of photoinactivation.
-
Switch to a Photostable Analog: para-Nitroblebbistatin and para-aminoblebbistatin are not susceptible to photoinactivation and will provide consistent myosin II inhibition throughout your imaging experiment.[13][16]
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of blebbistatin's phototoxicity?
Blebbistatin's phototoxicity is a light-induced phenomenon. When blebbistatin absorbs photons, particularly in the UV to blue range of the spectrum (365-490 nm), it enters an excited state.[3] This excited molecule can then undergo chemical reactions that lead to its degradation.[10] A key consequence of this photodegradation is the production of reactive oxygen species (ROS) and other cytotoxic free radicals.[9][11] These highly reactive molecules can then indiscriminately damage nearby cellular structures, including proteins, lipids, and nucleic acids, ultimately leading to cell stress and death.[18]
Caption: Mechanism of Blebbistatin Phototoxicity.
Q2: Are there any experimental controls to confirm that my observations are due to myosin II inhibition and not phototoxicity?
Yes, several controls are essential for validating your findings:
-
Inactive Enantiomer Control: Use (+)-blebbistatin, the inactive enantiomer of the active (-)-blebbistatin.[1] (+)-Blebbistatin does not inhibit myosin II but has the same chemical structure and will exhibit the same phototoxic properties. If you see the same cellular phenotype with both enantiomers, it is likely a phototoxic artifact.
-
No-Drug Control Under Illumination: Image cells without any blebbistatin using the same illumination parameters. This will control for general phototoxicity caused by the imaging conditions themselves.
-
Blebbistatin-Treated Cells in the Dark: Keep a parallel culture of blebbistatin-treated cells in the incubator (in the dark) for the same duration as your imaging experiment. If these cells remain healthy, it strongly suggests that the cell death you observe is light-dependent.
-
Rescue with a Photostable Analog: If you observe a phenotype with blebbistatin under blue light, try to replicate the myosin II inhibition aspect of the phenotype using a photostable analog like para-nitroblebbistatin. If you see the expected inhibition without the cell death, this confirms that the original phenotype was a combination of myosin II inhibition and phototoxicity.
Q3: How does the solubility of blebbistatin and its analogs affect my experiments?
Blebbistatin has poor water solubility, typically below 10 µM in aqueous buffers.[1][16][19] When used at higher concentrations, it can precipitate out of solution. These precipitates are highly fluorescent and can create artifacts in your images.[17] Furthermore, the actual concentration of soluble, active blebbistatin can be much lower than what you initially added to your media.[19]
para-Aminoblebbistatin was specifically designed to address this issue and has a much higher water solubility (around 400 µM).[1][16] This makes it a more reliable reagent, especially for experiments requiring higher concentrations of the inhibitor.
Q4: Can I reverse the effects of blebbistatin?
The inhibitory effect of blebbistatin on myosin II is reversible upon washout.[20] If you remove the blebbistatin-containing medium and replace it with fresh medium, cellular processes dependent on myosin II should recover. However, the cellular damage caused by phototoxicity is generally irreversible.
Interestingly, the photoinactivation of blebbistatin can be exploited as a tool for spatiotemporal control. By illuminating a specific region of a cell with blue light, you can locally inactivate blebbistatin and restore myosin II activity in that area.[11] However, this approach must be used with extreme caution due to the concurrent generation of phototoxic byproducts.[11]
Summary of Blebbistatin and its Photostable Analogs
| Feature | (-)-Blebbistatin | (+)-Blebbistatin | (S)-Nitroblebbistatin | para-Nitroblebbistatin | para-Aminoblebbistatin |
| Myosin II Inhibition | Active | Inactive[1] | Active (lower affinity)[1] | Active[13][14] | Active[1][16] |
| Phototoxicity | High[3][4] | High | Low | None[13][14] | None[1][16] |
| Photo-instability | High[3][11] | High | Stable[1] | Stable[13][14] | Stable[1][16] |
| Fluorescence | Yes (interferes with GFP)[1] | Yes | Low | No[13] | No[1][16] |
| Water Solubility | Low (<10 µM)[1][16] | Low | Low | Low | High (~400 µM)[1][16] |
| Primary Use | Myosin II inhibition (with caution) | Phototoxicity control | Myosin II inhibition (limited by affinity and solubility) | Replacement for blebbistatin | Replacement for blebbistatin (especially at high concentrations) |
Concluding Remarks
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TWO CLASSES OF MYOSIN INHIBITORS, BLEBBISTATIN, AND MAVACAMTEN, STABILIZE β-CARDIAC MYOSIN IN DIFFERENT STRUCTURAL AND FUNCTIONAL STATES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 19. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
managing (S)-blebbistatin degradation by blue light exposure
Welcome to the technical support resource for (S)-blebbistatin. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent myosin II inhibitor, with a specific focus on managing its degradation and phototoxicity induced by blue light exposure. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions - The Fundamentals of this compound Phototoxicity
This section addresses the most common questions regarding the challenges of using this compound in fluorescence microscopy.
Q1: What is this compound and why is it a critical tool in research?
This compound is the active enantiomer of a small molecule that selectively inhibits non-muscle myosin II ATPases.[1][2] Myosin II is a motor protein essential for generating mechanical force for a wide range of cellular processes, including cytokinesis, cell migration, and maintenance of cell shape.[2] By inhibiting myosin II, this compound allows researchers to dissect its specific roles in these complex events. It acts by binding to a pocket on the myosin head, trapping it in a state with low affinity for actin, thereby preventing the force-producing power stroke.[3][4]
Q2: I am seeing widespread cell death in my live-cell imaging experiment when using this compound. What is happening?
The most likely cause is phototoxicity resulting from the degradation of this compound by your illumination source. This compound is notoriously sensitive to blue light (wavelengths between 450-490 nm).[5][6][7] This is the same wavelength range used to excite common fluorophores like Green Fluorescent Protein (GFP) and its variants. Exposure to this light causes this compound to degrade, leading to two major experimental artifacts:
-
Photoinactivation: The molecule loses its ability to inhibit myosin II.[1][6]
-
Phototoxicity: The degradation process generates cytotoxic intermediates and reactive oxygen species (ROS) that are highly damaging to cells, leading to apoptosis and necrosis.[1][3][8]
This means that while you are trying to observe the effects of myosin II inhibition, you may actually be observing a phototoxic artifact that can confound your results.[6]
Q3: What is the underlying mechanism of this compound's photodegradation and toxicity?
Upon illumination with high-energy blue light, the this compound molecule absorbs a photon and enters an excited state. This energized molecule can then follow several damaging pathways. The photosensitizing properties of this compound can lead to the generation of ROS, such as hydroxyl or peroxyl radicals, in the aqueous cellular environment.[8][9] These ROS are highly reactive and can indiscriminately damage cellular components like lipids, proteins, and nucleic acids, triggering stress responses and cell death pathways.[10][11][12]
Simultaneously, the molecule itself undergoes photoconversion into inactive degradation products.[6][8] While the final, fully degraded products are not toxic, the intermediate process of degradation is what causes the phototoxic effect.[6][7] Some evidence suggests that during illumination, blebbistatin may covalently bind to cellular proteins, which could be a primary source of the toxicity.[6][7]
Q4: How can I confirm that phototoxicity is the cause of the issues in my experiment?
To validate that the observed cell death is due to this compound phototoxicity, you should run the following controls:
-
Control 1 (No Blebbistatin, With Light): Image your cells using the same blue light illumination settings but without adding this compound. If the cells remain healthy, it indicates the light itself is not the primary cause of death.
-
Control 2 (With Blebbistatin, No Light): Treat your cells with this compound but keep them in the dark (or use only transmitted light for focusing). If the cells do not die, this strongly suggests that the combination of the drug and blue light is the culprit.
-
Control 3 (With Blebbistatin, Red-Shifted Light): If your experimental setup allows, treat cells with this compound and image a fluorophore excited by a longer wavelength (e.g., mCherry, excited at >560 nm). Illumination at wavelengths above 500-510 nm does not cause significant degradation or cell death.[6][7]
Part 2: Troubleshooting Guides & Mitigation Strategies
This section provides actionable workflows to overcome the challenges of this compound phototoxicity.
Guide 1: Optimizing Live-Cell Imaging Protocols to Minimize Phototoxicity
The core principle is to reduce the total dose of blue light photons hitting your sample.
Workflow for Minimizing Blue Light Exposure
Caption: Workflow for minimizing phototoxicity during live-cell imaging.
Guide 2: Protocol for Assessing this compound Phototoxicity
This protocol uses a cell-impermeant nucleic acid stain, such as Propidium Iodide (PI) or YO-PRO-1, to quantify the loss of plasma membrane integrity—a hallmark of cell death.[5]
Materials:
-
Your cell line of interest cultured on imaging-compatible plates/slides.
-
This compound stock solution (in DMSO).
-
Cell culture medium.
-
Propidium Iodide (PI) or YO-PRO-1 stock solution.
-
Fluorescence microscope with environmental control (temperature, CO2) and excitation sources for blue light (~488 nm) and the death stain (e.g., ~561 nm for PI).
Procedure:
-
Prepare Experimental Groups: Set up wells for each condition:
-
Vehicle Control (DMSO + Light)
-
This compound (No Light)
-
This compound (With Light)
-
-
Drug and Dye Incubation:
-
Dilute this compound to the final working concentration (e.g., 10-50 µM) in the cell culture medium. Replace the medium in the appropriate wells. Incubate for 30 minutes to allow for cell permeation.
-
Add PI or YO-PRO-1 to all wells at its recommended final concentration.
-
-
Microscopy Setup:
-
Place the plate on the microscope stage and allow it to equilibrate.
-
For the "this compound (With Light)" group, define your standard time-lapse imaging protocol using the 488 nm laser (or other blue light source).
-
For all groups, set up a second channel to image the cell death stain.
-
-
Image Acquisition:
-
Begin the time-lapse experiment.
-
For the "With Light" group, continuously image using both the blue light channel and the death stain channel.
-
For the "No Light" group, only acquire images in the death stain and transmitted light channels at each time point, avoiding any blue light exposure.
-
-
Analysis:
-
Quantify the number of PI/YO-PRO-1 positive cells (dead cells) as a percentage of the total number of cells in the field of view for each condition over time. A significant increase in cell death only in the "this compound (With Light)" group confirms phototoxicity.
-
Guide 3: Choosing Photostable Alternatives
When minimizing blue light is not feasible or sufficient, the most robust solution is to use a chemically modified, photostable derivative of blebbistatin.
Workflow for Choosing a Myosin II Inhibitor
Caption: Decision-making workflow for selecting the appropriate myosin II inhibitor.
Part 3: Data Reference
Table 1: Comparison of this compound and Key Derivatives
This table summarizes the critical properties of this compound and its most relevant derivatives for experimental design.
| Compound | Water Solubility | Blue Light Photostability | Phototoxicity | Fluorescence | Myosin II IC₅₀ | Key Consideration |
| This compound | Low (~10 µM)[3][13] | Very Poor[1][3] | High[6][9] | High[3] | ~0.5-5 µM[13] | Standard inhibitor; avoid use with blue light. |
| (S)-nitroblebbistatin | Low | Good[3] | Low | Low[3] | ~27 µM[3] | Photostable, but significantly less potent. |
| para-aminoblebbistatin | High (~400 µM)[3][13] | Excellent[13] | None[3][13] | None[13][14] | ~1.3-6.6 µM[3] | Superior alternative for all live-cell imaging. |
References
- 1. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blue light induces skin apoptosis and degeneration through activation of the endoplasmic reticulum stress-autophagy apoptosis axis: Protective role of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Blue light-induced phototoxicity in retinal cells: implications in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-Blebbistatin Working Concentration
Welcome to the technical support center for (S)-blebbistatin, a selective and cell-permeable inhibitor of non-muscle myosin II ATPase activity.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the working concentration of this compound for various cell lines and experimental setups. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Understanding this compound: Mechanism and Critical Considerations
This compound is the active enantiomer of blebbistatin and functions by specifically inhibiting the ATPase activity of non-muscle myosin II. It achieves this by binding to a hydrophobic pocket on the myosin head, trapping it in a state with low affinity for actin, which in turn prevents the power stroke and subsequent muscle contraction or cell motility.[2][3][4] This mechanism makes it an invaluable tool for studying a wide range of cellular processes, including cytokinesis, cell migration, and adhesion.[2]
However, successful experimentation with this compound hinges on careful optimization of its working concentration. A concentration that is too low will yield no discernible effect, while an excessively high concentration can lead to off-target effects and cytotoxicity.[2][5]
Here are some critical characteristics of this compound to keep in mind:
-
Photo-instability and Phototoxicity: Under blue light illumination, blebbistatin can become inactive and phototoxic, generating reactive oxygen species (ROS).[2][6] This is a crucial consideration for live-cell imaging experiments. To mitigate this, it is recommended to work under low-light conditions or use photostable derivatives like para-nitroblebbistatin.[2][7][8]
-
Cytotoxicity: Long-term incubation with blebbistatin can induce cell damage and cytotoxicity, independent of its myosin-inhibiting effects.[2][7] This underscores the importance of determining the lowest effective concentration for your specific cell line and experiment duration.
-
Solubility: Blebbistatin has low solubility in water and is typically dissolved in DMSO to create stock solutions.[2] Ensure that the final DMSO concentration in your cell culture medium is kept low (generally below 1%) to avoid solvent-induced artifacts.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for this compound in my cell line?
A good starting point for most cell lines is in the range of 1-10 µM.[10] However, the optimal concentration is highly cell-line dependent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cells and assay.
Q2: How long should I incubate my cells with this compound?
The incubation time will depend on your experimental goals. For acute inhibition of cell motility or contraction, a shorter incubation of 30 minutes to 2 hours may be sufficient.[11] For longer-term studies, such as those investigating effects on cell division or migration over several hours, continuous exposure may be necessary.[12] However, be mindful of the potential for cytotoxicity with prolonged incubation.[2][7]
Q3: My cells are not responding to this compound. What could be the problem?
There are several potential reasons for a lack of response:
-
Suboptimal Concentration: The concentration you are using may be too low for your specific cell line. Perform a dose-response curve to find the effective concentration.
-
Compound Instability: If you are performing live-cell imaging, the blue light from the microscope may be inactivating the blebbistatin.[2] Consider using a photostable derivative or minimizing light exposure.
-
Precipitation: Blebbistatin can precipitate out of solution, especially at higher concentrations or after prolonged storage.[12] Always use freshly prepared solutions.
-
Cell Type Specificity: While this compound is a potent inhibitor of non-muscle myosin II, its efficacy can vary between different isoforms and cell types.[1][3]
Q4: I'm observing significant cell death in my experiments. How can I reduce cytotoxicity?
To minimize cytotoxicity:
-
Use the Lowest Effective Concentration: Determine the minimal concentration that gives you the desired biological effect through a dose-response experiment.
-
Limit Incubation Time: Use the shortest incubation time necessary for your experiment.
-
Use a Control Enantiomer: The inactive enantiomer, (+)-blebbistatin, can be used as a negative control to distinguish between myosin II inhibition-specific effects and off-target cytotoxicity.[2]
-
Consider Derivatives: For long-term experiments, consider using less cytotoxic derivatives like para-nitroblebbistatin or para-aminoblebbistatin.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No observable effect | 1. Concentration is too low.2. Compound has degraded or precipitated.3. Phototoxicity during imaging.4. Cell line is less sensitive. | 1. Perform a dose-response experiment (e.g., 1 µM to 50 µM).2. Prepare fresh stock solutions in DMSO and dilute in media just before use.3. Minimize light exposure or use a photostable derivative.4. Verify non-muscle myosin II expression in your cell line. |
| High cell death/cytotoxicity | 1. Concentration is too high.2. Prolonged incubation time.3. Solvent (DMSO) toxicity. | 1. Titrate down the concentration to the lowest effective dose.2. Reduce the incubation period.3. Ensure the final DMSO concentration is below 1%. Use (+)-blebbistatin as a control.[2] |
| Inconsistent results | 1. Inconsistent preparation of working solutions.2. Variation in cell density or confluency.3. Fluctuation in incubation time or temperature. | 1. Prepare fresh dilutions for each experiment from a reliable stock.2. Standardize cell seeding density and ensure consistent confluency at the time of treatment.3. Maintain precise control over all experimental parameters. |
| Fluorescence artifacts in imaging | 1. Blebbistatin is fluorescent.[2] | 1. Use a lower concentration of blebbistatin.2. Use a non-fluorescent derivative like para-nitroblebbistatin or para-aminoblebbistatin.[7][8] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration via Dose-Response Assay
This protocol outlines a general method to determine the optimal working concentration of this compound for your cell line using a cell viability or functional assay.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue) or functional assay readout
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.
-
Prepare Dilutions: Prepare a serial dilution of this compound in complete culture medium. A common range to test is 0, 1, 5, 10, 25, 50, and 100 µM. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (0 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 2, 6, 12, or 24 hours).
-
Assay: Perform your chosen cell viability or functional assay according to the manufacturer's instructions.
-
Data Analysis: Plot the assay results against the this compound concentration to generate a dose-response curve. The optimal concentration will be the lowest concentration that gives the desired biological effect with minimal cytotoxicity.
Data Presentation: Example Dose-Response Data
| Cell Line | Assay | IC50 / EC50 (µM) | Notes |
| Vascular Smooth Muscle Cells (VSMCs) | Chemotaxis Inhibition | ~26-32 | Inhibition of migration towards chemoattractants.[13] |
| Mouse Cardiac Muscle | Contraction Inhibition | ~1.3-2.8 | Inhibition of paced papillary muscle contraction.[3] |
| Porcine Trabecular Meshwork (TM) Cells | Morphological Changes | 10-100 | Dose-dependent cell rounding and stress fiber loss.[11][14] |
| Human Cancer Cell Lines (various) | Cytotoxicity (TC50) | 50-100 | Toxicity after 24-hour exposure.[6] |
| Mouse Hepatic Stellate Cells | Adhesion Inhibition | 12.5-50 | Decreased adhesion to collagen type I.[15] |
Visualizing the Workflow and Mechanism
Experimental Workflow for Optimization
Caption: Workflow for determining the optimal this compound concentration.
This compound's Mechanism of Action
Caption: this compound inhibits the myosin II power stroke.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. malnalab.hu [malnalab.hu]
- 10. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Blebbistatin, a novel inhibitor of myosin II ATPase activity, increases aqueous humor outflow facility in perfused enucleated porcine eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of (S)-blebbistatin
A Guide to Identifying and Mitigating Off-Target Effects for Researchers
Welcome to the technical support center for (S)-blebbistatin. As Senior Application Scientists, we understand that while this compound is a powerful and widely used inhibitor of non-muscle myosin II, its unique chemical properties can introduce experimental artifacts.[1][2] This guide is designed to provide in-depth, practical solutions to help you identify, troubleshoot, and mitigate common off-target effects, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound's mechanism and its inherent liabilities.
Q1: What is this compound and what is its primary mechanism of action?
This compound is the active enantiomer of a cell-permeable small molecule that selectively inhibits the ATPase activity of non-muscle myosin II isoforms (IIA and IIB).[3] It does not inhibit other myosin classes like I, V, or X.[3] Its mechanism is non-competitive with ATP. Instead, it binds to a hydrophobic pocket at the apex of the myosin head's 50-kDa cleft.[4][5] This binding event traps the myosin head in a complex with ADP and phosphate, preventing the release of phosphate.[3][4] This is a crucial step in the power stroke cycle. By locking myosin in this low-affinity state for actin, this compound effectively uncouples the motor from the cytoskeleton, leading to the relaxation of actomyosin filaments and inhibition of processes like cytokinesis, cell migration, and blebbing.[1][3][4]
Caption: Mechanism of this compound Action.
Q2: I'm using this compound in a fluorescence microscopy experiment and observing significant, unexpected cell death. What's happening?
This is a classic and critical off-target effect known as phototoxicity . This compound is highly sensitive to blue and UV light (wavelengths between 365-490 nm).[6][7] When illuminated with these wavelengths, the molecule undergoes photodegradation, generating cytotoxic intermediates and reactive oxygen species (ROS) that lead to rapid cell death.[1][8][9] This effect is independent of its myosin II inhibitory activity.[1] Concurrently, the photodegraded product is no longer an effective myosin II inhibitor, a phenomenon called photoinactivation.[6][7]
Q3: My images have high background noise in the green channel (GFP/FITC) when I use blebbistatin. Is this related?
Yes. In addition to being phototoxic, this compound is intrinsically fluorescent. When dissolved, it absorbs light around 420-430 nm and emits around 490-560 nm, depending on the solvent.[1] This emission spectrum directly overlaps with common green fluorophores like GFP and FITC, causing significant signal bleed-through and making data analysis difficult or impossible, especially at higher concentrations.[1][7]
Q4: Is this compound cytotoxic even without light exposure?
Yes, long-term incubation with this compound can induce cytotoxicity independent of its myosin-inhibitory or phototoxic effects.[1][10] This is a crucial consideration for experiments lasting several hours or days. If your experimental timeline is long, attributing all observed effects solely to myosin II inhibition can be a misinterpretation.[10][11]
Q5: How can I be certain that my observed cellular phenotype is due to specific myosin II inhibition and not an off-target effect?
This is the most important question for ensuring data integrity. The gold standard is to use the inactive enantiomer, (+)-blebbistatin (or (R)-blebbistatin) , as a negative control.[1] This molecule is structurally identical but inhibits myosin II ATPase activity by only about 10% at relevant concentrations.[1] If cells treated with this compound show a phenotype but cells treated with an identical concentration of (+)-blebbistatin do not, you can be confident the effect is due to myosin II inhibition.[12] Any phenotype observed in the (+)-blebbistatin-treated cells points to a non-specific or cytotoxic off-target effect.[1][12]
Q6: Are there better alternatives to this compound for sensitive applications like live-cell imaging?
Absolutely. Several derivatives have been developed to overcome the limitations of the parent compound.
-
para-Nitroblebbistatin: This derivative is photostable, non-phototoxic, and non-cytotoxic, with myosin II inhibitory properties similar to this compound.[10][11][13][14] It is an excellent replacement for most applications, especially in fluorescence imaging.[10][14]
-
para-Aminoblebbistatin: This compound is also photostable, non-fluorescent, and non-phototoxic.[15][16][17] Its key advantage is significantly higher water solubility, making it ideal for in vivo research applications where delivering the compound can be challenging.[1][15][18]
| Feature | This compound | para-Nitroblebbistatin | para-Aminoblebbistatin |
| Myosin II Inhibition | Potent (IC50 ~0.5-5 µM)[3][18] | Similar to this compound[10][14] | Slightly weaker than this compound[1][16] |
| Phototoxicity | High (with 365-490 nm light)[6][7][19] | None[10][11][13] | None[1][15][16] |
| Fluorescence | High (interferes with GFP/FITC)[1][7] | Low / Negligible[14] | Non-fluorescent[15][16] |
| Cytotoxicity (dark) | Yes, with long-term incubation[1] | None[10][11][13] | None[1][20] |
| Aqueous Solubility | Very low (~10 µM)[1] | Low (~5 µM)[14] | High (~400 µM)[1] |
Part 2: Troubleshooting Guide
This section provides a problem-solution framework for issues encountered during experiments.
Caption: Troubleshooting Workflow for this compound.
Problem: Unexpected cell death or abnormal morphology in my imaging experiment.
-
Primary Cause: This is the hallmark of phototoxicity .[6][19] Illumination with light below ~500 nm is likely damaging your cells through the degradation of the blebbistatin molecule.[6][7]
-
Solutions & Protocol:
-
Validate the Cause: First, confirm phototoxicity. Image a control group of cells treated with the same concentration of this compound but keep them in the dark (or use only transmitted light) for the same duration. If these cells remain healthy, phototoxicity is the culprit.
-
Mitigation Protocol: Minimizing Phototoxicity
-
Step 1: Filter Selection: If possible, switch to fluorophores that excite at longer wavelengths (>560 nm). Use a red-shifted filter to avoid all excitation light below 500 nm.[6][21]
-
Step 2: Minimize Exposure: Reduce the intensity and duration of the excitation light to the absolute minimum required for a usable signal. Use the lowest possible frame rate for time-lapse experiments.
-
Step 3: Switch Reagents: The most robust solution is to replace this compound with para-nitroblebbistatin , which is not phototoxic and can be used freely with blue-light imaging.[10][13]
-
-
Problem: My results are inconsistent, or I'm not seeing the expected inhibitory effect.
-
Potential Causes: This can stem from several issues: compound instability, poor solubility, or using an inappropriate concentration.
-
Solutions & Protocol:
-
Check Solubility and Preparation: this compound has very poor aqueous solubility.[1] It is typically dissolved in DMSO to create a high-concentration stock (e.g., 10-100 mM).[3][22] When diluting into aqueous media, ensure it is mixed thoroughly. Precipitate can form, lowering the effective concentration.[22] Aqueous solutions of blebbistatin should be made fresh and not stored for more than a day.[23][24][25]
-
Verify Activity with a Control Experiment: The most rigorous way to validate your results is with the inactive enantiomer.
-
Protocol: Validating Specificity with (+)-Blebbistatin
-
Step 1: Experimental Groups: Set up three parallel experimental groups:
-
A) Vehicle Control (e.g., 0.1% DMSO in media)
-
B) Negative Control: Treat with your working concentration of (+)-blebbistatin .
-
C) Experimental: Treat with your working concentration of This compound .
-
-
Step 2: Incubation: Treat all groups for the same duration under identical conditions. If performing imaging, ensure light exposure is identical or eliminated.
-
Step 3: Analysis: The expected result is that Group C shows a clear phenotype (e.g., failed cytokinesis, reduced migration) compared to Group A. Group B should look identical or very similar to Group A. If Group B also shows the phenotype, your effect is not due to myosin II inhibition.
-
-
-
Consider Light Inactivation: If you are performing any kind of illumination (even brief checks under a fluorescent scope), you may be inactivating the compound, leading to a reduced or absent effect.[6] Keep all treated cells and stock solutions protected from light.[12][26]
-
Problem: I need to confirm that the effect of blebbistatin is reversible in my system.
-
Background: The inhibitory effect of blebbistatin is generally considered reversible.[3][27] However, the recovery kinetics can vary significantly between cell types and experimental conditions.[28] In some systems, like whole perfused hearts, washout may not fully restore function.[22] A washout experiment is necessary to confirm reversibility.
-
Solutions & Protocol:
-
Protocol: Blebbistatin Washout and Recovery Monitoring
-
Step 1: Initial Treatment: Treat cells with this compound for the desired duration to establish the inhibited phenotype.
-
Step 2: Washout: Gently aspirate the blebbistatin-containing medium. Wash the cells a minimum of three times with pre-warmed, fresh culture medium to thoroughly remove the compound.[28]
-
Step 3: Monitor Recovery: Immediately begin observing the cells. For live-cell imaging, you can track the re-formation of stress fibers or the resumption of cell migration.[29][30] For fixed-cell analysis, fix cells at various time points post-washout (e.g., 5 min, 15 min, 1 hour, 24 hours) to assess the restoration of normal morphology and cytoskeletal structures.[28][30]
-
Step 4: Analysis: Quantify the recovery of the metric that was initially inhibited. Full reversibility is demonstrated when the washout group returns to a state that is statistically indistinguishable from the vehicle-control group.
-
-
Caption: Essential Experimental Controls for Blebbistatin.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 15. para-Aminoblebbistatin - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. caymanchem.com [caymanchem.com]
- 19. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Selective Myosin II Inhibitor Blebbistatin Reversibly Eliminates Gastrovascular Flow and Stolon Tip Pulsations in the Colonial Hydroid Podocoryna carnea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 24. Blebbistatin [wahoo.cns.umass.edu]
- 25. cdn.caymanchem.com [cdn.caymanchem.com]
- 26. Blebbistatin Stabilizes the Helical Order of Myosin Filaments by Promoting the Switch 2 Closed State - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
troubleshooting blebbistatin's fluorescence interference with GFP/FITC
Technical Support Center: Blebbistatin & GFP/FITC Imaging
Welcome to the technical support center for researchers utilizing the myosin II inhibitor, blebbistatin, in conjunction with green fluorophores like GFP and FITC. This guide is designed to provide in-depth, field-proven insights into a common challenge: blebbistatin's intrinsic fluorescence and its interference with imaging experiments. Here, we'll move beyond simple protocol steps to explain the underlying science and provide robust troubleshooting strategies.
Frequently Asked Questions & Troubleshooting Guides
SECTION 1: IDENTIFYING & UNDERSTANDING THE PROBLEM
Question 1: I'm seeing high background fluorescence in my GFP/FITC channel after adding blebbistatin. Is the inhibitor causing this?
Answer: Yes, this is a well-documented phenomenon. Blebbistatin itself is a fluorescent molecule.[1] If you are imaging cells expressing a GFP-tagged protein and observe a significant increase in diffuse, non-specific signal in the green channel after blebbistatin treatment, it is highly probable that you are detecting the inhibitor's fluorescence. This is especially true if the background signal appears both inside and outside the cells, sometimes accumulating in precipitates.[2]
Question 2: Why does blebbistatin fluoresce, and why does it specifically interfere with my GFP/FITC signal?
Answer: The interference is a classic case of spectral overlap . Every fluorescent molecule has a specific range of light wavelengths it absorbs (excitation) and a range of wavelengths it emits. The problem arises because blebbistatin's spectral properties partially overlap with those of common green fluorophores like GFP and FITC.
-
Blebbistatin's Fluorescence: In aqueous solutions, blebbistatin's fluorescence is less problematic for green channel imaging. However, its spectral properties shift significantly depending on its environment. When dissolved in DMSO or when it interacts with proteins and cellular components, its excitation and emission peaks move into the blue-green range, directly overlapping with the GFP/FITC channels.[1][2]
-
Mechanism of Interference: Standard fluorescence microscopes use filter cubes designed for specific fluorophores. A typical GFP/FITC filter set excites with blue light (e.g., ~470-490 nm) and collects emitted light in the green range (e.g., ~500-550 nm). Unfortunately, this is precisely a range where blebbistatin can also be excited and will emit light, leading to signal contamination.[3]
Data Summary: Spectral Properties
| Compound | Excitation Max (approx.) | Emission Max (approx.) | Notes |
| GFP (eGFP) | ~488 nm | ~509 nm | Standard green fluorophore. |
| FITC | ~495 nm | ~519 nm | Common green fluorescent dye. |
| Blebbistatin (in DMSO/Tissue) | ~430 nm | ~560 nm | Broad emission tail overlaps significantly with the green channel.[1] |
| Blebbistatin (in Water) | ~420 nm | ~490 nm | Less interference, but solubility is extremely low.[1] |
Visualization 1: Spectral Overlap Diagram
The following diagram illustrates how the emission spectrum of blebbistatin can bleed into the detection window for GFP.
Caption: Conceptual diagram of spectral overlap.
SECTION 2: TROUBLESHOOTING & MITIGATION STRATEGIES
Question 3: How can I confirm that the background signal is from blebbistatin and not an issue with my GFP construct or imaging system?
Answer: A critical step in troubleshooting is running proper controls. This allows you to definitively isolate the source of the artifact.
Experimental Protocol: Control Validation
Objective: To confirm blebbistatin as the source of background fluorescence.
Materials:
-
Your cells of interest (expressing GFP/FITC-tagged protein).
-
Wild-type (non-fluorescent) cells of the same line.
-
Blebbistatin stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Imaging medium.
Methodology:
-
Prepare Four Sample Groups:
-
Group A (Experimental): GFP-positive cells + Blebbistatin.
-
Group B (Fluorophore Control): GFP-positive cells + Vehicle (DMSO).
-
Group C (Inhibitor Control): Wild-type (non-GFP) cells + Blebbistatin.
-
Group D (Negative Control): Wild-type (non-GFP) cells + Vehicle (DMSO).
-
-
Treatment: Treat all groups with the final concentration of blebbistatin or an equivalent volume of DMSO for your standard incubation time.
-
Imaging:
-
Using the exact same imaging settings (laser power, exposure time, gain) for your GFP/FITC channel, acquire images from all four groups.
-
-
Analysis:
-
Compare A and B: This shows the total signal increase caused by blebbistatin in your experimental setup.
-
Compare C and D: Group C is the most important. If you see a significant increase in fluorescence in these non-GFP cells, it definitively proves that blebbistatin is fluorescing under your imaging conditions. Group D should show minimal background.
-
Visualization 2: Troubleshooting Workflow
This workflow guides you through the decision-making process for addressing the interference.
Caption: Troubleshooting decision tree for blebbistatin fluorescence.
SECTION 3: ADVANCED SOLUTIONS & ALTERNATIVES
Question 4: I've confirmed the interference. What are my options to get clean data?
Answer: You have three main paths forward, ranging from simple adjustments to adopting more advanced techniques or alternative reagents.
Option 1: Minimize Blebbistatin Concentration
The simplest approach is to reduce the concentration of blebbistatin to the lowest effective dose for your specific application. This reduces the number of fluorescent molecules and thus the background signal. However, this may not be sufficient for sensitive imaging and requires careful dose-response validation to ensure myosin II is still adequately inhibited.
Option 2: Use an Alternative, Non-Fluorescent Myosin II Inhibitor
Due to the known issues with blebbistatin's fluorescence and phototoxicity, several derivatives have been developed to overcome these limitations.[1] For live-cell imaging, this is often the most robust and recommended solution.
-
(S)-para-aminoblebbistatin: This is an excellent alternative. It is non-fluorescent, photostable, and has high water solubility, making it ideal for live-cell imaging experiments where blue light is used for excitation.[4][5][6][7] It retains similar myosin II inhibitory properties to the parent compound.[4]
-
(S)-para-nitroblebbistatin: Another photostable and non-cytotoxic derivative with reduced fluorescence.[8][9]
Data Summary: Blebbistatin Alternatives
| Inhibitor | Key Advantage | IC50 (Rabbit Sk. Myosin) | Reference |
| (-)-Blebbistatin | Widely used baseline | ~0.5-5 µM | [10] |
| (S)-para-aminoblebbistatin | Non-fluorescent, photostable, high solubility | ~1.3 µM | [4][5] |
| (S)-nitro-blebbistatin | Photostable, reduced fluorescence | ~27 µM (lower affinity) | [1] |
Option 3: Employ Spectral Unmixing
If you must use blebbistatin and the background is still too high, you can use a computational technique called spectral unmixing . This requires a microscope equipped with a spectral detector that can capture the entire emission spectrum at each pixel, rather than just the total intensity within a wide filter band.
The Principle of Spectral Unmixing: The system captures a "lambda stack" or "spectral image." Using reference spectra for each component in your sample (e.g., GFP, blebbistatin, and cellular autofluorescence), a linear unmixing algorithm can mathematically separate the mixed signals into distinct channels.[11][12] This effectively creates a "pure GFP" image and a "pure blebbistatin" image.
Experimental Protocol: Linear Spectral Unmixing
Objective: To computationally separate the GFP signal from blebbistatin background.
Prerequisites: A confocal microscope with a spectral detector (e.g., Zeiss LSM with Quasar, Leica SP with HyD/PMT).
Methodology:
-
Acquire Reference Spectra:
-
GFP Spectrum: Image cells expressing only GFP (no blebbistatin) to get a clean reference spectrum for your protein of interest.
-
Blebbistatin Spectrum: Image wild-type (non-GFP) cells treated with blebbistatin to acquire the reference spectrum of the inhibitor in a cellular environment.
-
(Optional) Autofluorescence Spectrum: Image wild-type cells with no treatment to get a reference for cellular autofluorescence.
-
-
Acquire Experimental Image:
-
Image your experimental sample (GFP-positive cells treated with blebbistatin) using the spectral detector to acquire the full lambda stack.
-
-
Perform Unmixing:
-
In the microscope's software (e.g., ZEN, LAS X) or in an external program like Fiji/ImageJ, open the linear unmixing module.[13]
-
Load your experimental lambda stack.
-
Provide the reference spectra you collected in Step 1.
-
The software will then compute the contribution of each spectrum to every pixel, generating separated images for each component.
-
Visualization 3: Spectral Unmixing Workflow
Caption: Workflow for spectral unmixing.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
assessing the stability of (S)-blebbistatin in DMSO stock solutions
Welcome to the technical support guide for (S)-blebbistatin. As Senior Application Scientists, we understand that the success of your research often hinges on the stability and reliability of your reagents. This guide is designed to provide in-depth, field-proven insights into assessing and maintaining the stability of this compound in DMSO stock solutions. We will address common challenges, provide troubleshooting strategies, and offer validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common questions researchers have regarding the handling and storage of this compound DMSO stock solutions.
Q1: What are the recommended storage conditions for this compound in DMSO?
For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least two years.[1] Once dissolved in DMSO, the storage recommendations vary slightly by supplier, but a consensus points to aliquoting the stock solution into tightly sealed vials and storing at -20°C.[2] Most suppliers suggest these solutions are usable for up to one month.[2][3] Stability at -80°C has not been widely determined, so -20°C remains the standard recommendation.[3]
Q2: Is there a stability difference between 100% DMSO and 90% DMSO?
Yes, this is a critical point. Some manufacturers explicitly state that stock solutions of this compound in 100% DMSO are unstable and should be prepared just prior to use.[3] Conversely, they note that solutions in 90% DMSO (with 10% aqueous buffer) are stable for up to one month when stored at -20°C.[3] When preparing solutions for aqueous-based cellular assays, it is crucial to first dissolve blebbistatin in pure DMSO before diluting with the aqueous buffer of choice to avoid precipitation.[1][4]
Q3: What is photosensitivity, and why is it a major concern for this compound?
Photosensitivity refers to the degradation of a compound upon exposure to light. This compound is notoriously photo-unstable, particularly when exposed to blue light (wavelengths between 450-490 nm) and UV light.[5][6][7][8] This exposure leads to two detrimental outcomes:
-
Inactivation: The compound's structure is altered, rendering it unable to inhibit myosin II.[5][6][8][9]
-
Phototoxicity: The degradation process generates reactive oxygen species (ROS) and cytotoxic intermediates that can damage or kill cells, independent of myosin II inhibition.[5][8][10]
This is a critical consideration for any experiment involving fluorescence microscopy, especially when using common fluorophores like GFP or FITC that are excited by blue light.[8]
Q4: How can I minimize photodegradation during my experiments?
To minimize light-induced degradation and toxicity, follow these best practices:
-
Work in the dark: Prepare aliquots and dilute your stock solutions in a dark room or under dim, red light.
-
Protect from light: Wrap your stock solution vials and any tubes containing working solutions in aluminum foil.
-
Minimize exposure during microscopy: Use the lowest possible light intensity and shortest possible exposure times for image acquisition.
-
Use alternative wavelengths: If possible, use fluorophores that are excited by longer wavelengths of light (e.g., red or far-red) to avoid the 450-490 nm range.[8]
Q5: Are there more photostable and less cytotoxic alternatives to this compound?
Yes, chemical modifications have led to improved derivatives. para-Nitroblebbistatin and para-aminoblebbistatin are two such analogs designed to be photostable and non-cytotoxic.[5][11] These derivatives can be excellent replacements for experiments requiring long-term imaging or blue light excitation.[11] (S)-nitro-Blebbistatin is another photostable option, though it has a significantly lower affinity for myosin II.[5][7]
Q6: Can I use the inactive enantiomer, (+)-blebbistatin, as a control?
Absolutely. (+)-Blebbistatin, the (R)-enantiomer, is an essential negative control.[5] It is inactive against myosin II ATPase.[5] Using (+)-blebbistatin at the same concentration as your active this compound allows you to differentiate between effects caused by specific myosin II inhibition and potential off-target or cytotoxic effects of the compound's core structure.[5][12]
Summary of this compound Properties
| Property | Details | Source(s) |
| CAS Number | 856925-71-8 | [7][13] |
| Molecular Weight | 292.33 g/mol | [14] |
| Appearance | Yellow solid | [5] |
| Solubility in DMSO | ≥14.62 mg/mL; up to 100 mM | [14][13] |
| Storage (Solid) | -20°C (stable for ≥ 2 years) | |
| Storage (DMSO Stock) | Aliquot and store at -20°C for up to 1 month | [2][3][15] |
| Key Instability | Photo-inactivated and rendered phototoxic by blue light (450-490 nm) and UV light | [5][6][8][9] |
Troubleshooting Guide
Unexplained results can be frustrating. This section addresses specific issues you might encounter and provides a logical framework for diagnosing the problem.
Issue 1: My blebbistatin-treated cells are dying, but my DMSO-only control cells appear healthy.
-
Underlying Cause: This points towards either cytotoxicity from the blebbistatin molecule itself or, more commonly, phototoxicity from light exposure during imaging or routine cell culture maintenance.[5][10] Even ambient light from a biosafety cabinet can be sufficient to cause degradation over time.
-
Troubleshooting Steps:
-
Confirm Light Protection: Are you rigorously protecting your stock and working solutions from light at all times? Wrap all tubes and plates in foil.
-
Run a Phototoxicity Control: Plate cells and treat with this compound. Keep one plate completely in the dark (wrapped in foil inside the incubator) and expose a duplicate plate to the exact same light path and duration as your typical experiment (e.g., on the microscope stage or in the culture hood). If the light-exposed cells die and the dark-kept cells survive, you have confirmed phototoxicity.
-
Use a Negative Control: Treat cells with the inactive enantiomer, (+)-blebbistatin. If these cells survive, it confirms the toxicity is linked to the active form or its specific photodegradation products.
-
Consider a Photostable Derivative: If your assay requires blue light, switch to a non-phototoxic derivative like para-nitroblebbistatin or para-aminoblebbistatin.[11]
-
Issue 2: I am not observing the expected inhibitory effect of blebbistatin in my assay (e.g., cell migration, cytokinesis).
-
Underlying Cause: The most likely culprit is that your this compound has degraded and is no longer active. This can happen due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C) or accidental light exposure.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: The simplest test is to prepare a fresh stock solution from solid this compound and repeat the experiment. If the fresh stock works, your old stock has degraded.
-
Review Storage Protocol: Were the stock aliquots stored at -20°C? Were they subjected to multiple freeze-thaw cycles? It is best practice to use a fresh aliquot for each experiment.
-
Check Final Concentration: Double-check your dilution calculations to ensure you are using an effective concentration. The IC50 for non-muscle myosin II is typically in the range of 0.5-5 µM.[7][13]
-
Perform a Stability Check: If the issue persists, you can analytically verify the concentration and purity of your stock solution using the HPLC protocol detailed below.
-
Caption: Troubleshooting workflow for loss of blebbistatin activity.
Experimental Protocol: Stability Assessment by HPLC-UV
To definitively assess the integrity of your this compound DMSO stock, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. This protocol allows you to quantify the parent compound and detect the appearance of degradation products.
Objective: To quantify the concentration of intact this compound in a DMSO stock solution and compare it to a freshly prepared standard.
Materials and Reagents:
-
This compound solid (for standard preparation)
-
DMSO (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (FA, optional, for pH adjustment)
-
Your aged this compound DMSO stock solution
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions (Example):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Procedure:
Part 1: Standard Preparation
-
Accurately weigh ~1 mg of solid this compound.
-
Dissolve in a precise volume of DMSO to create a fresh 10 mM standard stock solution.
-
From this stock, prepare a working standard at the same nominal concentration as your aged stock solution (e.g., 1 mM) by diluting with the mobile phase starting condition (e.g., 70:30 A:B).
Part 2: Sample Preparation
-
Take your aged this compound DMSO stock solution.
-
Prepare a dilution identical to the working standard by diluting the same volume of stock with the same volume of mobile phase starting condition.
Part 3: HPLC Analysis
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the freshly prepared working standard three times to establish reproducibility and obtain an average peak area.
-
Inject your diluted aged sample three times.
Part 4: Data Analysis
-
Identify the peak for this compound based on the retention time from the fresh standard.
-
Compare the chromatograms. Look for new peaks in the aged sample, which indicate degradation products.
-
Calculate the percentage of remaining this compound in your aged stock:
-
% Remaining = (Average Peak Area of Aged Sample / Average Peak Area of Fresh Standard) * 100
-
-
A significant decrease (>10%) in the main peak area or the appearance of sizable degradation peaks indicates that the stock is compromised and should be discarded.
Caption: Workflow for HPLC-based stability testing of this compound.
References
- 1. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 2. (±)-Blebbistatin (DMSO Solution) - CD BioSciences [celluars.com]
- 3. (−)-Blebbistatin ≥98% (HPLC), solid, ATPase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Blebbistatin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. rndsystems.com [rndsystems.com]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
(S)-Blebbistatin Reversibility: A Technical Guide to Washout Experiments
Welcome to the technical support center for researchers utilizing (S)-blebbistatin. This guide provides in-depth protocols and troubleshooting advice for designing and executing washout experiments to test the reversibility of this compound, a selective inhibitor of nonmuscle myosin II. Understanding the kinetics of washout and functional recovery is critical for interpreting experimental data accurately. This resource is designed for researchers, scientists, and drug development professionals working with cytoskeletal dynamics and cellular contractility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective, cell-permeable inhibitor of myosin II ATPase activity.[1] It functions by binding to a pocket on the myosin head, specifically to the myosin-ADP-Pi complex.[2][3][4] This binding event traps the myosin in a state with low affinity for actin, preventing the release of inorganic phosphate (Pi) and subsequent power stroke.[2][3][4][5] Consequently, actomyosin-based contractility is inhibited.[6]
Q2: Is the inhibitory effect of this compound reversible?
Yes, the inhibitory effect of this compound is generally considered reversible.[1][7][8][9] Upon removal of the compound from the experimental system, cellular functions dependent on myosin II activity, such as cell migration, cytokinesis, and maintenance of cell morphology, can be restored.[1][8] However, the rate and completeness of this recovery can vary significantly depending on the cell type, experimental conditions, and the concentration and duration of blebbistatin treatment.[9][10] Some studies have reported that recovery is not immediate and may be incomplete in certain systems, such as whole heart preparations.[10]
Q3: Why is it important to perform a washout experiment?
Washout experiments are crucial for several reasons:
-
Confirming Specificity: Demonstrating that the observed biological effect is reversed upon removal of the inhibitor provides strong evidence that the effect is due to the specific action of this compound on myosin II and not due to off-target effects or cytotoxicity.
-
Understanding Temporal Dynamics: These experiments allow you to characterize the kinetics of recovery, providing insights into how quickly the cellular machinery can return to its normal state after inhibition.
-
Distinguishing from Toxicity: If a cellular function does not recover after washout, it may indicate that the concentration or duration of blebbistatin exposure was cytotoxic.[6]
Q4: What is the role of the inactive enantiomer, (R)-blebbistatin?
(R)-blebbistatin, also known as (+)-blebbistatin, is the inactive enantiomer and serves as an essential negative control in experiments.[6] It is reported to have minimal inhibitory effect on myosin II ATPase activity.[6] Including a control group treated with (R)-blebbistatin at the same concentration as this compound helps to ensure that the observed effects are due to specific myosin II inhibition and not to other factors like the solvent (e.g., DMSO) or non-specific interactions of the blebbistatin molecule.
Q5: What are the known limitations and potential artifacts associated with this compound?
Researchers must be aware of several properties of this compound that can lead to experimental artifacts:
-
Phototoxicity: this compound is sensitive to blue and UV light.[6][11][12] Illumination can lead to the generation of reactive oxygen species, causing phototoxicity and inactivation of the compound.[6][11][12][13] This is a critical consideration for live-cell imaging experiments.
-
Fluorescence: Blebbistatin itself is fluorescent, which can interfere with the detection of other fluorophores like GFP.[6][10]
-
Poor Aqueous Solubility: this compound has low solubility in aqueous solutions and can precipitate, especially at concentrations above 10 µM.[13][14] This can lead to the formation of fluorescent aggregates and inaccurate effective concentrations.[10][13]
-
Cytotoxicity: Prolonged incubation with blebbistatin can lead to cytotoxicity that is independent of its myosin-inhibiting activity.[6]
To mitigate these issues, consider using derivatives like para-aminoblebbistatin, which is more soluble and not phototoxic or fluorescent.[13]
Experimental Protocols
Core Protocol: Washout Experiment in Adherent Cell Culture
This protocol outlines the steps for a standard washout experiment to assess the reversibility of this compound's effects on cell morphology and the actin cytoskeleton.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
This compound (e.g., from Tocris, Cat. No. 1760)[1]
-
(R)-blebbistatin (inactive enantiomer for control)
-
DMSO (for stock solutions)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Fluorescently labeled phalloidin (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Workflow Diagram:
Caption: Workflow for a typical this compound washout experiment.
Step-by-Step Procedure:
-
Cell Preparation: Seed cells on appropriate imaging substrates (e.g., glass-bottom dishes) and culture until they reach the desired confluency and are well-adhered.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in high-quality DMSO. Store aliquots at -20°C. Prepare a corresponding stock solution for (R)-blebbistatin.
-
Treatment:
-
Prepare working solutions of this compound and (R)-blebbistatin in pre-warmed complete culture medium. A typical starting concentration is 10-20 µM, but this should be optimized for your cell type.[14] Include a vehicle control with an equivalent concentration of DMSO.
-
Remove the old medium from the cells and add the drug-containing or control medium.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. This incubation time should be sufficient to induce a clear phenotype (e.g., cell rounding, loss of stress fibers).
-
-
Washout and Recovery:
-
To initiate the washout, aspirate the drug-containing medium.
-
Gently wash the cells three times with a generous volume of pre-warmed, drug-free complete culture medium.[8] This step is critical for efficient removal of the inhibitor.
-
After the final wash, add fresh, drug-free medium.
-
Return the cells to the incubator to allow for recovery.
-
-
Time-Course Analysis:
-
Fixation and Staining:
-
At each time point, fix the cells (e.g., with 4% PFA for 10 minutes).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100 for 5 minutes).
-
Stain for F-actin using fluorescently labeled phalloidin and for nuclei with DAPI. You can also co-stain for other proteins of interest, such as vinculin for focal adhesions or phospho-myosin light chain.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope. To avoid phototoxicity-related artifacts, especially during live-cell imaging of recovery, minimize light exposure.[11][12]
-
Quantify changes in cell morphology (e.g., cell area, circularity) and cytoskeletal organization (e.g., number and alignment of stress fibers).
-
Protocol for Assessing Contractility Recovery
To quantitatively measure the recovery of cellular contractility, techniques like traction force microscopy (TFM) or live-cell imaging of deformable substrates can be employed.
Workflow Diagram:
Caption: Workflow for quantifying contractility recovery after washout.
Procedure Outline:
-
Prepare Substrates: Fabricate polyacrylamide gels of known stiffness embedded with fluorescent beads.
-
Cell Culture: Seed cells on the gels and allow them to adhere and establish baseline contractile forces.
-
Baseline Measurement: Acquire images of the fluorescent beads and the cells to calculate the initial traction forces.
-
Inhibition: Add this compound to the medium and incubate until contractility is abolished. Acquire images to confirm the relaxed state.
-
Washout: Perform the washout procedure as described in the core protocol.
-
Recovery Imaging: Immediately after washout, begin time-lapse imaging of both the cells and the fluorescent beads.
-
Data Analysis: Use TFM software to calculate the traction forces exerted by the cells at each time point during the recovery period. Plot the total force or strain energy over time to quantify the kinetics of recovery.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or incomplete recovery after washout. | 1. Cytotoxicity: The concentration of this compound was too high or the incubation time was too long.[6]2. Incomplete Washout: The inhibitor was not completely removed.3. Phototoxicity: For imaging experiments, excessive light exposure may have damaged the cells.[11][12] | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation time. Include a cell viability assay (e.g., Trypan Blue, Live/Dead stain).2. Increase the number of washes (e.g., 3-5 times) and the volume of wash medium. Ensure the medium is pre-warmed to avoid temperature shock.3. Minimize light exposure by using neutral density filters, reducing exposure times, and using lower light intensity. Consider using a blebbistatin derivative that is not phototoxic.[13] |
| High variability between experiments. | 1. Precipitation of Blebbistatin: The compound is falling out of solution, leading to inconsistent effective concentrations.[10][13]2. Cell State: Cells were at different confluencies, passage numbers, or metabolic states.3. Inconsistent Washout Procedure: Timing and thoroughness of washing varied. | 1. Always prepare fresh working solutions from a DMSO stock immediately before use. Do not use solutions with visible precipitate. Consider using a more soluble derivative if high concentrations are needed.[13]2. Standardize cell culture conditions. Use cells within a defined passage number range and seed at a consistent density.3. Standardize the washout protocol across all experiments, including the number of washes, volume of medium, and timing. |
| Fluorescence imaging artifacts. | 1. Blebbistatin's Intrinsic Fluorescence: The compound's fluorescence is interfering with the signal from your fluorescent probes (e.g., GFP).[6][10]2. Phototoxicity-induced Blebbing/Apoptosis: Light exposure is causing cell damage, which is being misinterpreted as a specific effect.[11][12] | 1. Image in a spectral window that avoids blebbistatin's emission peak.[6] Reduce the concentration of blebbistatin if possible. Use a non-fluorescent derivative like para-aminoblebbistatin.[13]2. Perform control experiments with light exposure on untreated cells and cells treated with the vehicle (DMSO). Use minimal light exposure. |
| Slow or delayed recovery. | 1. Cell Type Dependent: Some cell types may have slower intrinsic recovery mechanisms.2. Incomplete Washout: Residual inhibitor may be present.3. Longer-term cytoskeletal remodeling: The initial inhibition may have caused significant disruption that takes time to reorganize. | 1. Extend the recovery time course (e.g., up to 24-48 hours) to capture the full recovery profile.[8]2. Ensure the washout protocol is rigorous.3. Analyze intermediate and late time points to characterize the steps of cytoskeletal reassembly.[15][16] |
Myosin II ATPase Cycle and Blebbistatin Inhibition
The following diagram illustrates the key steps in the myosin II ATPase cycle and the point of inhibition by this compound.
Caption: The Actomyosin ATPase Cycle and the inhibitory action of this compound.
This compound preferentially binds to the Myosin·ADP·Pi complex, stabilizing it and slowing the release of phosphate.[2][3][4] This prevents the transition to the strongly actin-bound, force-producing state, effectively uncoupling ATP hydrolysis from mechanical work.
References
- 1. (S)-(-)-Blebbistatin | Myosin | Tocris Bioscience [tocris.com]
- 2. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Mechanism of Blebbistatin Inhibition of Myosin II* | Semantic Scholar [semanticscholar.org]
- 5. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blebbistatin - Wikipedia [en.wikipedia.org]
- 7. nanaomycin-a.com [nanaomycin-a.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. The Selective Myosin II Inhibitor Blebbistatin Reversibly Eliminates Gastrovascular Flow and Stolon Tip Pulsations in the Colonial Hydroid Podocoryna carnea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Long-Term (S)-Blebbistatin Treatment in Cell Culture
Welcome to our dedicated technical support guide for researchers utilizing (S)-blebbistatin in long-term cell culture experiments. As a potent and selective inhibitor of non-muscle myosin II ATPase activity, this compound is an invaluable tool for dissecting a myriad of cellular processes, from cytokinesis to cell migration.[1][2] However, its unique biochemical properties present distinct challenges in prolonged experimental setups. This guide is designed to provide you with expert insights and actionable troubleshooting strategies to ensure the integrity and reproducibility of your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that researchers frequently encounter during long-term experiments with this compound. We delve into the root causes and provide step-by-step protocols to mitigate these issues.
Issue 1: Progressive Cell Death or Unexplained Cytotoxicity Over Time
Question: I'm observing a gradual increase in cell death in my cultures treated with this compound over several days, even at concentrations that are well-tolerated in short-term assays. What could be the cause?
Answer: This is a multifaceted issue often stemming from a combination of factors including inherent cytotoxicity, phototoxicity, and compound instability.
Root Cause Analysis & Solutions:
-
Inherent Chemical Cytotoxicity: Even in the absence of light, prolonged exposure to blebbistatin can induce cytotoxicity that is independent of its myosin-inhibiting effect.[1][3]
-
Solution: Determine the minimal effective concentration for your specific cell type and experimental endpoint. Conduct a long-term dose-response curve (e.g., 24, 48, 72 hours) and assess viability using a reliable method like a live/dead cell assay.
-
-
Phototoxicity from Ambient Light: Standard laboratory lighting, especially from fluorescence microscopes or even the cell culture hood light, can be a significant source of phototoxicity. Blebbistatin, when exposed to blue light (in the 365 and 450-490 nm range), generates reactive oxygen species (ROS) that are highly damaging to cells.[4][5][6]
-
Solution: Implement a Light-Safe Workflow.
-
Preparation: Prepare stock solutions and working dilutions in a darkened room or under red light.
-
Incubation: Shield your culture plates or flasks from light by wrapping them in aluminum foil.
-
Observation: When performing microscopy, use the lowest possible light intensity and exposure time. If possible, use wavelengths outside the excitation spectrum of blebbistatin (e.g., >500 nm).[3][6]
-
-
-
Compound Precipitation: this compound has poor aqueous solubility (around 10 µM) and can precipitate out of culture medium over time, especially at higher concentrations.[1][7] These precipitates can be cytotoxic.
-
Solution: Ensure Solubility and Stability.
-
Prepare fresh media with blebbistatin for each media change. Avoid storing pre-mixed media for extended periods.
-
Visually inspect your cultures for any signs of precipitation. If observed, replace the medium immediately.
-
-
Experimental Protocol: Assessing Long-Term Cytotoxicity
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the experiment.
-
Treatment: Prepare a serial dilution of this compound in your culture medium. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Treat the cells and incubate under light-safe conditions.
-
Time Points: At 24, 48, and 72 hours, assess cell viability using a fluorescent live/dead assay (e.g., Calcein-AM/Ethidium Homodimer-1).
-
Analysis: Quantify the percentage of live and dead cells to determine the concentration at which significant cytotoxicity occurs.
Issue 2: Inconsistent or Diminishing Inhibitory Effect Over Time
Question: My initial observations show a clear effect of blebbistatin, but this effect seems to diminish over the course of my multi-day experiment, even with regular media changes. Why is this happening?
Answer: The diminishing effect is likely due to the photo-instability of blebbistatin and its degradation in culture conditions.
Root Cause Analysis & Solutions:
-
Photoinactivation: Exposure to blue light not only causes phototoxicity but also leads to the photoinactivation of the blebbistatin molecule, rendering it unable to inhibit myosin II.[4][8]
-
Solution: Adhere strictly to the light-safe workflow described in the previous section. Even brief exposure to activating wavelengths can significantly reduce the effective concentration of the inhibitor.
-
-
Chemical Instability: While more stable in DMSO stocks at -20°C, blebbistatin's stability in aqueous culture media at 37°C can be limited.
-
Solution: Perform more frequent media changes. For very long-term experiments (beyond 48-72 hours), consider replacing the media every 24 hours to maintain a consistent concentration of active compound.
-
Workflow Diagram: Mitigating Blebbistatin Instability
Caption: A workflow emphasizing light protection and fresh media preparation to maintain blebbistatin activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound?
A1: this compound is highly soluble in DMSO (up to 100 mM) and DMF.[9] It is recommended to prepare a high-concentration stock solution in DMSO, aliquot it into light-protected tubes, and store it at -20°C. Stock solutions in DMSO are generally stable for several months. Avoid repeated freeze-thaw cycles. Aqueous solutions are not stable and should be prepared fresh for each use.[7][9]
Q2: My experiment involves fluorescence microscopy with GFP-tagged proteins. How can I avoid interference from blebbistatin?
A2: This is a significant challenge due to three main issues:
-
Phototoxicity: The excitation light for GFP (typically ~488 nm) will cause phototoxicity in the presence of blebbistatin.[4][6]
-
Photoinactivation: The same 488 nm light will inactivate the blebbistatin.[8]
-
Fluorescence Overlap: Blebbistatin itself is fluorescent, with an emission spectrum that can overlap with GFP, complicating analysis.[1]
Solutions:
-
Use a Red-Shifted Fluorescent Protein: If possible, switch to a fluorescent protein that excites at longer wavelengths (e.g., mCherry, RFP), outside of blebbistatin's activation spectrum.
-
Consider Blebbistatin Analogs: For live-cell imaging, it is highly recommended to use derivatives like para-aminoblebbistatin or para-nitroblebbistatin . These compounds are non-fluorescent, photostable, and significantly less phototoxic, making them ideal for long-term imaging studies.[3][10] Para-aminoblebbistatin also boasts vastly improved aqueous solubility.[10]
Q3: How does long-term myosin II inhibition affect cell morphology and the cytoskeleton?
A3: Long-term treatment with this compound leads to predictable and significant alterations in the cytoskeleton. You should expect to see a reduction in actin stress fibers and a disassembly of myosin II filaments.[7] This often results in changes to cell morphology, such as a more dendritic or arborized appearance in some cell types.[7] It can also lead to alterations in the size and distribution of focal adhesions.[11] These effects are generally reversible upon washout of the compound.[12]
Q4: Can long-term blebbistatin treatment affect cell proliferation?
A4: Yes. Myosin II is essential for cytokinesis, the final stage of cell division.[1] By inhibiting the contractile ring, long-term exposure to blebbistatin can cause cytokinesis failure, leading to cell cycle arrest and the formation of multinucleated cells.[13][14] The impact on overall proliferation rates is cell-type dependent.
Signaling Pathway: Blebbistatin's Effect on Cytokinesis
Caption: Mechanism of how this compound inhibits cell division by blocking the contraction of the actomyosin ring during cytokinesis.
Q5: How do I select the right control for my long-term blebbistatin experiment?
A5: A robust experimental design requires at least two types of controls:
-
Vehicle Control: This is typically DMSO, used at the same final concentration as in your this compound-treated samples. This controls for any effects of the solvent.
-
Inactive Enantiomer Control: It is highly recommended to use (+)-blebbistatin , the inactive enantiomer, as a negative control.[7] This is crucial for distinguishing the specific effects of non-muscle myosin II inhibition from any non-specific or off-target effects of the chemical scaffold itself.
Data Summary Table
| Parameter | (S)-(-)-Blebbistatin | para-nitroblebbistatin | para-aminoblebbistatin | (+)-(R)-Blebbistatin |
| Primary Use | Myosin II Inhibition | Myosin II Inhibition (Imaging) | Myosin II Inhibition (Imaging) | Negative Control |
| Myosin II IC₅₀ | ~0.5 - 5 µM | ~27 µM[1] | Similar to Blebbistatin[10] | Inactive[7] |
| Aqueous Solubility | ~10 µM[1] | Low | High (~440 µM)[10] | Low |
| Phototoxicity | High[4][5] | Low/None[3] | Low/None[10] | - |
| Fluorescence | Yes[1] | No[3] | No[10] | - |
| Key Advantage | Potent, well-characterized | Photostable, non-fluorescent | Photostable, non-fluorescent, highly soluble | Validates specificity |
| Key Disadvantage | Phototoxic, fluorescent | Lower potency | - | No inhibitory effect |
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Actin-myosin contractility is responsible for the reduced viability of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myosin II Reactivation and Cytoskeletal Remodeling as a Hallmark and a Vulnerability in Melanoma Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Blebbistatin Use in Imaging
Welcome to the technical support center for researchers utilizing blebbistalin in their imaging experiments. As a potent and selective inhibitor of myosin II, blebbistatin is an invaluable tool for dissecting a myriad of cellular processes, from cytokinesis to cell migration. However, its unique photochemical properties can introduce artifacts that may confound data interpretation if not properly managed.
This guide is designed to provide you with the expertise and practical insights needed to anticipate and overcome these challenges. We will delve into the causality behind common experimental choices, offering troubleshooting strategies and validated protocols to ensure the integrity of your results.
Understanding the Core Challenge: Blebbistatin's Interaction with Light
Blebbistatin's utility is intrinsically linked to its potential for creating artifacts. The core of the issue lies in its photosensitivity. Upon illumination with blue or UV light (approximately 365-490 nm), blebbistatin undergoes a photochemical reaction.[1][2][3] This process has two major consequences for your imaging experiments:
-
Photoinactivation: The drug loses its ability to inhibit myosin II.[1][2] This can lead to a gradual or complete reversal of the expected biological effect during the course of a time-lapse experiment.
-
Phototoxicity: The photoreacted products of blebbistatin are toxic to cells, causing dose-dependent cell death.[1][4][5] This toxicity is independent of its myosin-inhibiting activity and can be mistaken for a specific cellular response to myosin II inhibition.
Furthermore, blebbistatin itself is fluorescent, which can interfere with the signals from other fluorophores in your experiment, particularly those in the green spectrum.[6][7]
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific problems you may encounter when using blebbistatin in imaging applications, presented in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "My cells are dying during my live-cell imaging experiment with blebbistatin." | Phototoxicity: Illumination with blue or UV light is likely causing the formation of toxic byproducts.[1][4] | 1. Avoid problematic wavelengths: Use excitation wavelengths above 500 nm for your fluorescent probes.[3] 2. Reduce light exposure: Minimize the intensity and duration of illumination. 3. Use a photostable derivative: Consider using para-nitroblebbistatin or para-aminoblebbistatin, which are not phototoxic.[7][8] |
| "The inhibitory effect of blebbistatin seems to wear off over time in my experiment." | Photoinactivation: Exposure to blue light is inactivating the blebbistatin.[2] | 1. Limit blue light exposure: As with phototoxicity, avoid excitation wavelengths below 490 nm. 2. Work in low-light conditions: Protect your samples from ambient light as much as possible during preparation and imaging.[9] 3. Consider a photostable derivative: para-Nitroblebbistatin maintains its inhibitory activity under illumination.[8] |
| "I'm seeing unexpected background fluorescence in my green channel." | Blebbistatin fluorescence: Blebbistatin itself fluoresces, and its emission can overlap with that of green fluorophores like GFP.[6][7] | 1. Use a lower concentration of blebbistatin: Titrate to the lowest effective concentration. 2. Image in a different spectral window: If possible, use red or far-red fluorescent probes to avoid spectral overlap. 3. Use a non-fluorescent derivative: para-Nitroblebbistatin or para-aminoblebbistatin are non-fluorescent alternatives.[7][8] |
| "I'm not sure if the phenotype I'm observing is due to myosin II inhibition or an off-target effect." | Non-specific toxicity or artifacts: Long-term incubation or high concentrations can lead to cytotoxicity independent of myosin inhibition.[7] Phototoxicity can also be a confounding factor. | 1. Use the inactive enantiomer as a control: (+)-Blebbistatin is the inactive enantiomer and can be used to control for non-myosin related toxic effects.[7][9] 2. Perform a dose-response curve: Determine the lowest effective concentration that produces the desired phenotype. 3. Confirm with a photostable, non-toxic derivative: If the phenotype persists with para-nitroblebbistatin, it is more likely to be a true result of myosin II inhibition.[8] |
| "My blebbistatin solution appears cloudy or has precipitates." | Poor solubility: Blebbistatin has low aqueous solubility.[10] | 1. Prepare fresh solutions: Blebbistatin can precipitate out of solution over time.[11] 2. Use DMSO as a solvent: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous buffer.[6] 3. Consider a water-soluble derivative: para-Aminoblebbistatin has high water solubility.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of blebbistatin?
Blebbistatin is a selective inhibitor of non-muscle myosin II.[12] It binds to the myosin-ADP-phosphate complex, which slows down the release of phosphate.[13][14] This traps the myosin in a state with low affinity for actin, effectively preventing the power stroke and subsequent muscle contraction or cell motility.[13][14][15]
Q2: What is the recommended working concentration for blebbistatin?
The effective concentration of blebbistatin can vary depending on the cell type and experimental conditions. A common starting point is in the range of 5-20 µM.[11][16] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. Higher concentrations (50-100 µM) have been used in some studies, but these may increase the risk of off-target effects and cytotoxicity.[10][17]
Q3: How should I prepare and store blebbistatin?
Blebbistatin is typically sold as a solid. It is recommended to prepare a stock solution in 100% DMSO (e.g., 10-50 mM).[6] Aliquot the stock solution and store it at -20°C, protected from light. When preparing your working solution, dilute the DMSO stock into your cell culture medium or buffer. Be aware that blebbistatin has limited aqueous solubility and may precipitate.[10]
Q4: Is the effect of blebbistatin reversible?
Yes, the inhibitory effect of blebbistatin is reversible.[12][17] Upon washout of the compound, cells can recover their normal morphology and function. The recovery time can vary depending on the concentration of blebbistatin used and the duration of the treatment.[17]
Q5: Are there alternatives to blebbistatin for inhibiting myosin II in imaging experiments?
Yes, several derivatives of blebbistatin have been developed to overcome its limitations:
-
(S)-Nitroblebbistatin and para-Nitroblebbistatin: These are photostable and non-fluorescent derivatives that are not phototoxic.[7][8] They are excellent choices for live-cell imaging experiments that require blue light excitation.
-
para-Aminoblebbistatin: This derivative is also photostable and non-fluorescent, with the added advantage of being water-soluble.[7]
Other myosin II inhibitors exist, such as Y-27632 (a ROCK inhibitor that affects myosin light chain phosphorylation) and ML-7 (a myosin light chain kinase inhibitor), but they act on upstream regulators of myosin II and may have broader effects.
Experimental Protocol: Minimizing Artifacts in Live-Cell Imaging with Blebbistatin
This protocol provides a step-by-step guide for using blebbistatin in a live-cell fluorescence microscopy experiment while minimizing the risk of artifacts.
Materials:
-
(-)-Blebbistatin (active enantiomer)
-
(+)-Blebbistatin (inactive enantiomer, for control)
-
para-Nitroblebbistatin (optional, for photostability)
-
100% DMSO
-
Cell culture medium appropriate for your cells
-
Fluorescent probes with excitation wavelengths > 500 nm (e.g., RFP, mCherry, Cy5)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve (-)-blebbistatin, (+)-blebbistatin, and (if using) para-nitroblebbistatin in 100% DMSO to a stock concentration of 10 mM.
-
Aliquot into small volumes and store at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed your cells on an appropriate imaging dish or slide and allow them to adhere and grow to the desired confluency.
-
-
Determine Optimal Blebbistatin Concentration:
-
Perform a dose-response curve by treating cells with a range of (-)-blebbistatin concentrations (e.g., 1, 5, 10, 20, 50 µM) for a set period (e.g., 30-60 minutes).
-
Assess the desired biological effect (e.g., inhibition of cell migration, disruption of stress fibers) to identify the lowest effective concentration.
-
-
Pre-incubation with Blebbistatin:
-
On the day of the experiment, prepare fresh working solutions of (-)-blebbistatin and (+)-blebbistatin at the optimal concentration in pre-warmed cell culture medium.
-
Replace the medium in your imaging dishes with the blebbistatin-containing medium. Also include a vehicle control (DMSO) and a (+)-blebbistatin control.
-
Incubate the cells for 30-60 minutes to allow for drug uptake and inhibition of myosin II.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage.
-
Use an imaging setup that minimizes light exposure (e.g., use the lowest possible laser power and exposure time).
-
Crucially, use excitation wavelengths above 500 nm for your fluorescent probes to avoid phototoxicity and photoinactivation of blebbistatin.
-
Acquire images over your desired time course.
-
-
Data Analysis:
-
Compare the results from the (-)-blebbistatin treated cells to the vehicle control and the (+)-blebbistatin control.
-
Any phenotype observed in the (-)-blebbistatin group but not in the controls is likely due to the specific inhibition of myosin II.
-
Visualizing the Concepts
To further clarify the key considerations when using blebbistatin, the following diagrams illustrate the mechanism of artifact generation and a recommended experimental workflow.
Caption: The interplay of blebbistatin with light and its biological target.
Caption: A workflow for minimizing artifacts when using blebbistatin.
References
- 1. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blebbistatin - Wikipedia [en.wikipedia.org]
- 8. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nanaomycin-a.com [nanaomycin-a.com]
- 13. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Mechanism of Blebbistatin Inhibition of Myosin II* | Semantic Scholar [semanticscholar.org]
- 16. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
(S)-Blebbistatin High-Throughput Screening Technical Support Center
Welcome to the technical support center for (S)-blebbistatin, a valuable tool for investigating the role of non-muscle myosin II in various cellular processes. While a potent and selective inhibitor, its unique physicochemical properties can present challenges in high-throughput screening (HTS) applications. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and ensure the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs)
Here we address common issues encountered when using this compound in HTS workflows.
Q1: My cells are dying unexpectedly after treatment with this compound, even at concentrations that should be non-toxic. What could be the cause?
A1: Unexpected cytotoxicity is a frequent issue and is often linked to the phototoxicity of this compound.[1][2] The compound is sensitive to blue light (wavelengths between 365 and 490 nm), and illumination can lead to the generation of cytotoxic intermediates.[3][4] This is a critical consideration in fluorescence-based assays common in HTS.
Q2: I'm observing high variability in my assay results between replicate wells and plates. What are the likely sources of this inconsistency?
A2: Assay variability with this compound can stem from several factors:
-
Poor Solubility and Precipitation: this compound has low aqueous solubility (around 10 µM).[1] Improper dissolution or exceeding its solubility limit in your final assay buffer can lead to precipitation, resulting in inconsistent effective concentrations.
-
Photoinactivation: If your experimental workflow involves exposure to ambient or instrument light, the compound can be inactivated, leading to a decrease in its inhibitory effect over time.[4][5]
-
Instability in Aqueous Solutions: Aqueous solutions of blebbistatin are not recommended for storage for more than a day, as the compound can degrade.[6][7]
Q3: I'm seeing a high background signal in my fluorescence-based assay, even in my control wells with no cells. Could this compound be interfering?
A3: Yes, this compound is intrinsically fluorescent.[1][8] When dissolved in aqueous solutions, it absorbs light around 420 nm and emits at approximately 490 nm.[1] This fluorescence can interfere with assays that use common fluorophores like GFP. The fluorescence properties can also change depending on the solvent and binding state.[8]
Q4: How can I be sure that the observed phenotype in my screen is due to myosin II inhibition and not an off-target effect?
A4: This is a crucial question for any inhibitor screen. To validate that your results are specific to myosin II inhibition, it is essential to include proper controls. The most important control is the inactive enantiomer, (+)-blebbistatin, which should not elicit the same biological response.[9][10] If (+)-blebbistatin produces a similar effect, it suggests a potential off-target mechanism or an artifact of the compound structure.
Section 2: Troubleshooting Guides
This section provides step-by-step protocols and decision-making workflows to address specific experimental challenges.
Mitigating Phototoxicity and Photoinactivation
Phototoxicity is arguably the most significant challenge when using this compound in image-based HTS.
Protocol for Minimizing Light Exposure:
-
Preparation in the Dark: Prepare stock solutions and working dilutions of this compound in a dark room or under dim, red light.
-
Use of Light-Blocking Plates: Whenever possible, use opaque, light-blocking microplates for cell culture and compound incubation.
-
Minimize Microscope Exposure: During image acquisition, minimize the exposure time and intensity of the excitation light, especially in the blue spectrum.
-
Filter Selection: If your imaging system allows, use filter sets that avoid the 450-490 nm excitation range.[3][4]
-
Consider Photostable Derivatives: For demanding imaging applications, consider using photostable derivatives like para-nitroblebbistatin or para-aminoblebbistatin, which are designed to be less susceptible to photo-conversion.[1][11][12]
Troubleshooting Workflow: Is Phototoxicity Affecting My Assay?
Caption: A decision tree for troubleshooting unexpected cell death in this compound experiments.
Ensuring Compound Solubility and Stability
Maintaining this compound in a soluble, active state is critical for reproducible results.
Protocol for Preparing this compound Working Solutions:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Store this stock solution at -20°C, protected from light.[6]
-
Intermediate Dilutions: If necessary, create intermediate dilutions from the stock solution in DMSO.
-
Final Working Solution: To prepare the final working solution, perform a serial dilution in your aqueous assay buffer. It is crucial to add the DMSO stock to the aqueous buffer while vortexing to facilitate rapid dispersion and prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that does not affect your cells (typically <0.5%).
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment and do not store them.[6][7]
Data Summary: Solubility and Recommended Solvents
| Solvent | Maximum Solubility | Recommendations |
| DMSO | ~10-20 mg/mL (~34-68 mM) | Recommended for high-concentration stock solutions.[13] |
| DMF | ~10 mg/mL (~34 mM) | An alternative to DMSO for stock solutions.[6] |
| Aqueous Buffer (e.g., PBS) | Sparingly soluble (~0.5 mg/mL with 1:1 DMF:PBS) | Not recommended for stock solutions; prepare fresh working solutions.[6][7] |
Experimental Design: Controls and Validation
Proper controls are non-negotiable for a successful and interpretable HTS campaign.
Experimental Controls Workflow
Caption: A workflow diagram illustrating the necessary controls for a robust HTS assay using this compound.
Section 3: this compound Mechanism of Action
Understanding how this compound inhibits myosin II is key to interpreting your data. It is a selective, cell-permeable inhibitor of non-muscle myosin II ATPases.[6][14] It binds to a pocket on the myosin head, trapping it in a state with low affinity for actin and slowing the release of phosphate, thereby inhibiting contractility.[14]
Myosin II ATPase Cycle and Blebbistatin Inhibition
Caption: A simplified diagram of the myosin II ATPase cycle showing the inhibitory action of this compound.
Section 4: Alternative Compounds
For assays where the limitations of this compound are insurmountable, several derivatives have been developed.
Comparison of Blebbistatin and its Derivatives
| Compound | Key Advantages | Key Disadvantages |
| This compound | Well-characterized, potent myosin II inhibitor. | Phototoxic, fluorescent, poor aqueous solubility.[1][15] |
| (S)-Nitroblebbistatin | Photostable, reduced fluorescence. | Lower affinity for myosin II, still has low solubility.[1] |
| para-Aminoblebbistatin | Highly soluble, non-phototoxic, non-fluorescent.[11][12] | Slightly weaker myosin inhibitor than this compound.[11] |
| Azidoblebbistatin | Can be covalently crosslinked to myosin with UV light, increasing its effectiveness. | Requires UV irradiation for crosslinking.[16] |
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wahoo.nsm.umass.edu [wahoo.nsm.umass.edu]
- 7. Blebbistatin [wahoo.cns.umass.edu]
- 8. cytokinetics.com [cytokinetics.com]
- 9. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (+)-Blebbistatin [sigmaaldrich.com]
- 11. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Medicinal Chemistry and Use of Myosin II Inhibitor ( S)-Blebbistatin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Indispensable Control: A Guide to Using (R)-Blebbistatin in Myosin II Research
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular mechanics, non-muscle myosin II (NMII) stands as a central architect, orchestrating fundamental processes from cell division and migration to tissue morphogenesis. The small molecule inhibitor, (S)-blebbistatin, has become an invaluable tool for dissecting these functions by acutely and selectively inhibiting NMII's motor activity. However, the rigor of pharmacological studies hinges on the use of appropriate controls. This guide provides an in-depth comparison of this compound and its often-overlooked but essential counterpart, (R)-blebbistatin, establishing the latter as the gold-standard inactive control for validating experimental findings.
The Stereospecificity of Myosin II Inhibition: Why Enantiomers Matter
Blebbistatin exists as two enantiomers, (S)- and (R)-blebbistatin. The profound difference in their biological activity lies in their stereospecific interaction with the NMII motor domain. This compound, the active enantiomer, potently inhibits the ATPase activity of several NMII isoforms.[1] It achieves this by binding to a specific pocket on the myosin head, trapping it in a complex with ADP and inorganic phosphate (Pi), which prevents the release of Pi and the subsequent power stroke essential for force generation.[2] This leads to a relaxation of actomyosin filaments and a disruption of NMII-dependent cellular processes.[3]
Conversely, (R)-blebbistatin is the inactive enantiomer.[3] Its three-dimensional structure does not permit effective binding to the inhibitory pocket on the NMII motor domain. As a result, it has a negligible effect on NMII ATPase activity, inhibiting it by a maximum of 10%.[3] This stark difference in activity makes (R)-blebbistatin an ideal negative control. Any cellular effects observed with this compound but not with (R)-blebbistatin can be confidently attributed to the specific inhibition of NMII, thereby ruling out off-target effects or artifacts related to the compound's chemical scaffold.
Comparative Experimental Data: this compound vs. (R)-Blebbistatin
The differential effects of the two blebbistatin enantiomers have been quantitatively demonstrated in various biochemical and cell-based assays. The following table summarizes key comparative data:
| Parameter | This compound | (R)-Blebbistatin | Key Takeaway |
| NMIIA ATPase Activity (IC50) | ~0.5 - 5 µM[1] | >100 µM (Essentially inactive)[4] | This compound is a potent inhibitor of NMIIA ATPase activity, while (R)-blebbistatin shows minimal to no inhibition. |
| NMIIB ATPase Activity (IC50) | ~0.5 - 5 µM[1] | >100 µM (Essentially inactive)[4] | Similar to NMIIA, this compound effectively inhibits NMIIB, whereas (R)-blebbistatin is inactive. |
| Cell Migration (Wound Healing) | Significant inhibition of cell migration at effective concentrations (e.g., 10 µM)[5] | No significant effect on cell migration at equivalent concentrations. | The inhibitory effect of this compound on cell migration is a direct consequence of NMII inhibition. |
| Cytokinesis | Blocks cytokinesis, leading to multinucleated cells | No effect on cytokinesis. | The role of NMII in cytokinesis is confirmed by the specific action of this compound. |
| Phototoxicity & Cytotoxicity | Can exhibit phototoxicity under blue light and cytotoxicity at high concentrations or with prolonged exposure.[6] | Can exhibit similar non-specific toxicity at high concentrations. | Using (R)-blebbistatin allows researchers to control for any observed toxicity that is independent of NMII inhibition. |
Experimental Protocols: Incorporating (R)-Blebbistatin for Validated Results
To ensure the scientific integrity of your findings, it is crucial to perform parallel experiments with this compound and (R)-blebbistatin. Below are detailed protocols for two common assays where this control is indispensable.
Non-Muscle Myosin II ATPase Activity Assay
This biochemical assay directly measures the enzymatic activity of purified NMII in the presence of the inhibitors. A common method involves measuring the rate of inorganic phosphate (Pi) release from ATP hydrolysis.
Objective: To quantify and compare the inhibitory effects of this compound and (R)-blebbistatin on the actin-activated MgATPase activity of NMII.
Materials:
-
Purified non-muscle myosin II (e.g., NMIIA or NMIIB)
-
F-actin
-
(S)-(-)-Blebbistatin (Active enantiomer)
-
(R)-(+)-Blebbistatin (Inactive control)
-
Assay Buffer (e.g., 20 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl2, 1 mM EGTA)
-
ATP
-
Phosphate detection reagent (e.g., Molybdenum Blue or Malachite Green-based reagent)[7]
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve (S)- and (R)-blebbistatin in DMSO to create concentrated stock solutions (e.g., 10 mM).
-
Prepare serial dilutions of both enantiomers in the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
-
Reaction Setup:
-
In a 96-well microplate, add the assay buffer, F-actin (to a final concentration that gives sub-maximal activation), and the diluted (S)- or (R)-blebbistatin solutions.
-
Add the purified NMII to each well.
-
-
Initiate Reaction:
-
Start the reaction by adding ATP to all wells.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the assay.
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Allow color to develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Subtract the background absorbance (wells without NMII).
-
Calculate the percentage of ATPase activity relative to the DMSO control for each concentration of (S)- and (R)-blebbistatin.
-
Plot the percentage of activity against the inhibitor concentration and determine the IC50 value for this compound.
-
Cell Migration (Wound Healing) Assay
This cell-based assay assesses the collective movement of a cell population, a process heavily dependent on NMII activity.
Objective: To evaluate the effect of NMII inhibition on cell migration and to confirm that the observed effects are specific to this compound.
Materials:
-
Adherent cell line of interest (e.g., HeLa, fibroblasts)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
(S)-(-)-Blebbistatin
-
(R)-(+)-Blebbistatin
-
Sterile pipette tips or a wound-healing insert
-
Microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Once confluent, create a cell-free gap ("wound") in the monolayer using a sterile pipette tip or by removing a culture insert.
-
-
Treatment:
-
Gently wash the cells with serum-free medium to remove debris.
-
Add fresh serum-free or low-serum medium containing the desired final concentration of this compound, (R)-blebbistatin, or a DMSO vehicle control. A typical starting concentration for this compound is 10-50 µM.[8][9] Use the same concentration for (R)-blebbistatin.
-
-
Live-Cell Imaging:
-
Place the plate in a microscope equipped with an incubator chamber (37°C, 5% CO2).
-
Acquire images of the wound area at regular intervals (e.g., every 1-2 hours) for a duration sufficient to observe significant migration in the control group (e.g., 12-24 hours).
-
-
Data Analysis:
-
Measure the area of the wound at each time point for all conditions.
-
Calculate the rate of wound closure (e.g., in µm²/hour).
-
Compare the migration rates between the control, this compound-treated, and (R)-blebbistatin-treated cells.
-
Visualizing the Mechanism and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the NMII ATPase cycle and a typical experimental workflow.
Caption: The Non-Muscle Myosin II ATPase Cycle and the Point of Inhibition by this compound.
References
- 1. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mk-lab.org [mk-lab.org]
- 3. Blebbistatin - Wikipedia [en.wikipedia.org]
- 4. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of blebbistatin and cytochalasin-D on the migration capacity of mouse embryonic fibroblasts | Axion Biosystems [axionbiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myosin II Activity Is Selectively Needed for Migration in Highly Confined Microenvironments in Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Photostability: (S)-Blebbistatin vs. para-Aminoblebbistatin in Live-Cell Imaging
For researchers in cell biology and drug development, the specific inhibition of non-muscle myosin II is crucial for dissecting a host of cellular processes, from cytokinesis to cell migration. (S)-Blebbistatin has long been the go-to small molecule for this purpose.[1] It offers potent, reversible inhibition of myosin II ATPase activity by locking the motor protein in a state with low affinity for actin.[2] However, its utility is severely hampered by a critical flaw that becomes apparent under the microscope: a profound instability in the presence of light.
This guide provides an in-depth comparison between the conventional inhibitor, this compound, and its advanced derivative, para-aminoblebbistatin. We will explore the experimental evidence demonstrating the superior photostability of para-aminoblebbistatin and provide the technical rationale for its adoption in modern microscopy applications, particularly those involving long-term live-cell imaging.
The Achilles' Heel of this compound: Phototoxicity and Photoinactivation
The primary limitation of this compound is its sensitivity to blue and ultraviolet (UV) light.[3][4] For any researcher using common fluorescent proteins like GFP, which are excited by blue light (typically 450-490 nm), this presents a significant experimental confounder.[5]
Upon illumination, this compound undergoes a photochemical transformation that has two disastrous consequences:
-
Photoinactivation : The molecule is degraded, leading to a complete loss of its myosin II inhibitory function.[1][3] This means that during an imaging experiment, the very process you aim to inhibit may resume, compromising the integrity of your results.
Furthermore, this compound is itself fluorescent, which can interfere with signal detection in fluorescence microscopy experiments.[2] Its poor water solubility (below 10 µM) also complicates its use in aqueous buffers, often leading to precipitation and unreliable effective concentrations.[10][11]
A Superior Alternative: The Rise of para-Aminoblebbistatin
To address the significant drawbacks of the parent compound, researchers developed para-aminoblebbistatin.[10][12] This derivative features an amino group substitution at the C15 position of blebbistatin's aromatic D-ring.[12] This seemingly small chemical modification has profound and beneficial effects on the molecule's photochemical properties.
Para-aminoblebbistatin was specifically engineered to be:
-
Photostable : It does not undergo degradation when exposed to blue light, ensuring consistent myosin II inhibition throughout imaging experiments.[2][10]
-
Non-Phototoxic and Non-Cytotoxic : Cellular and animal model studies have shown that it does not induce cell death or damage upon illumination.[8][10][13]
-
Non-Fluorescent : It eliminates the issue of spectral overlap and interference with common fluorophores.[2][10]
-
Highly Soluble : With a water solubility of approximately 440 µM, it is far more user-friendly in experimental setups than its predecessor.[10]
Crucially, these improvements are achieved while maintaining the desired inhibitory effect on myosin II, with only a slight reduction in potency compared to this compound in some in vitro assays.[2][14]
Quantitative Comparison: Key Performance Attributes
The advantages of para-aminoblebbistatin become clear when its properties are directly compared with those of this compound.
| Feature | This compound | para-Aminoblebbistatin | Rationale & Impact for Researchers |
| Photostability | Unstable in blue (450-490 nm) and UV light.[1][3] | Stable in blue light.[2][10] | Consistent Inhibition: para-Aminoblebbistatin ensures reliable myosin II inhibition during fluorescence microscopy. |
| Phototoxicity | Highly phototoxic; generates cytotoxic intermediates and ROS upon illumination.[6][7] | Non-phototoxic.[10][13] | Eliminates Artifacts: Prevents light-induced cell death, allowing for accurate interpretation of cellular phenotypes. |
| Cytotoxicity (in dark) | Exhibits cytotoxicity independent of light.[8][9] | Not cytotoxic.[10][12] | Improved Cell Health: Ensures observed effects are due to myosin II inhibition, not general toxicity. |
| Fluorescence | Strong fluorophore; interferes with GFP/FRET imaging.[2] | Non-fluorescent.[2][10][12] | Clean Imaging: Avoids spectral bleed-through and artifacts in multi-channel fluorescence imaging. |
| Water Solubility | Poor (<10 µM).[2][10] | High (~440 µM).[10] | Ease of Use: Simplifies preparation of aqueous solutions and improves bioavailability in cell culture. |
| Myosin II Inhibition | Potent inhibitor (IC50 ~0.5-5 µM for non-muscle myosin II).[12] | Slightly weaker but effective inhibitor (IC50 ~1.3 µM for SkS1).[2][14] | Reliable Mechanism: Retains the core inhibitory function required for experimental studies. |
Experimental Protocols for Assessing Photostability
To provide a framework for validation, we describe two fundamental experimental workflows used to characterize the photostability and phototoxicity of myosin inhibitors.
Protocol 1: Spectroscopic Analysis of Photodegradation
This protocol directly measures the chemical stability of a compound by analyzing changes in its light absorption profile after illumination.
Objective: To quantify the degradation of a compound by comparing its UV-Visible absorption spectrum before and after exposure to a defined light source.
Methodology:
-
Solution Preparation: Prepare a solution of the test compound (e.g., 50 µM this compound or para-aminoblebbistatin) in a suitable solvent (e.g., a 1:1 mixture of DMSO and PBS).
-
Initial Measurement: Record the baseline absorption spectrum of the solution using a UV-Vis spectrophotometer.
-
Light Exposure: Illuminate the solution for a set duration (e.g., 2 hours) with a light source of the desired wavelength (e.g., a 450-490 nm band-pass filter on a microscope's fluorescence lamp). A control sample should be kept in the dark under identical conditions.[15]
-
Final Measurement: After illumination, record the absorption spectrum of the exposed sample again.
-
Analysis: Compare the pre- and post-illumination spectra. A significant change in the spectrum, such as a decrease in the main absorption peak, indicates photodegradation.[7]
Protocol 2: Live-Cell Imaging Assay for Phototoxicity
This protocol assesses the biological consequence of a compound's light sensitivity by monitoring cell viability during a typical fluorescence microscopy experiment.
Objective: To determine if a light-exposed compound induces cell death in a live-cell imaging context.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa cells) on a glass-bottom imaging dish and allow them to adhere.
-
Compound Treatment: Replace the culture medium with fresh medium containing the test compound (e.g., 50 µM para-aminoblebbistatin or this compound) and a cell-impermeant viability dye (e.g., Yo-Pro-1 or Propidium Iodide). This dye only enters and stains the nucleus of cells with compromised membrane integrity.
-
Time-Lapse Imaging: Mount the dish on a confocal or widefield fluorescence microscope. Acquire images (e.g., every 10 minutes for 12 hours) using the light source required for your experiment (e.g., a 488 nm laser for GFP excitation).[13]
-
Data Acquisition: In parallel with any experimental channels, capture images of the viability dye fluorescence.
-
Analysis: Quantify the number of dye-positive (i.e., dead) cells over time in the illuminated field of view. A significant increase in cell death in the presence of the compound and light, compared to light-only or compound-only controls, indicates phototoxicity.[13]
Conclusion and Recommendations
The experimental evidence is unequivocal: para-aminoblebbistatin is a vastly superior tool for studying myosin II function in any application that involves fluorescence microscopy. Its development represents a critical step forward, moving beyond a potent but flawed inhibitor to a reliable and robust chemical probe.
For researchers and drug development professionals, the choice is clear:
-
For all live-cell imaging studies involving blue light excitation (e.g., GFP, CFP, FRET), para-aminoblebbistatin should be the default choice. Its photostability and lack of phototoxicity eliminate major sources of experimental artifacts, ensuring data integrity.
-
This compound should only be used with extreme caution in imaging studies. Its use is only defensible in experiments conducted entirely in the dark or with illumination wavelengths well outside the 365-490 nm range.[3] Even then, its poor solubility and inherent cytotoxicity remain significant concerns.
By adopting para-aminoblebbistatin, the scientific community can perform more rigorous and reproducible studies, leading to a clearer understanding of the myriad roles of myosin II in health and disease.
References
- 1. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. q1scientific.com [q1scientific.com]
A Researcher's Guide: (S)-Nitroblebbistatin as a Photostable Alternative to (S)-Blebbistatin for Live-Cell Imaging
Executive Summary
(S)-Blebbistatin is a cornerstone tool for investigating the function of non-muscle myosin II, a critical motor protein in cellular processes like cytokinesis, migration, and morphology.[1][2][3][4] However, its utility is severely hampered in fluorescence microscopy applications due to its inherent photosensitivity.[5][6][7] Exposure to blue light (≈450-490 nm), commonly used for exciting popular fluorophores like GFP, leads to the photoinactivation and degradation of this compound into cytotoxic intermediates, compromising experimental integrity and cell viability.[1][8][9][10] This guide provides an in-depth comparison of this compound with its derivative, (S)-nitroblebbistatin, a compound designed specifically to overcome these phototoxic limitations. We present comparative data, mechanistic insights, and a validated experimental protocol to assist researchers in making informed decisions for their live-cell imaging studies.
The Central Role and Critical Flaw of this compound
Non-muscle myosin II (NMII) is the primary motor protein responsible for generating contractile forces on actin filaments. Its function is indispensable for a host of cellular activities. This compound, the active enantiomer, emerged as a highly specific, cell-permeable inhibitor of NMII ATPase activity, allowing researchers to dissect its roles with temporal control.[1] It achieves this by binding to a pocket on the myosin head, trapping it in a state with low affinity for actin, thereby preventing the force-producing power stroke.[11]
Despite its specificity, the practical application of this compound in modern cell biology is fraught with challenges. The rise of live-cell fluorescence microscopy has exposed a critical flaw: this compound is photolabile.
-
Photo-instability and Inactivation: Upon illumination with blue light (wavelengths between 450-490 nm), this compound undergoes photodegradation, losing its inhibitory activity.[8][9][12] This means that during a typical time-lapse experiment involving GFP-tagged proteins, the inhibitor is actively being destroyed, leading to a loss of efficacy and confounding results.
-
Phototoxicity: The degradation of this compound is not a benign process. It generates cytotoxic intermediates and reactive oxygen species (ROS) that cause significant cell stress and, ultimately, dose-dependent cell death.[1][7][10][13] This phototoxic effect can be easily misattributed to the inhibition of myosin II, leading to incorrect interpretations of experimental outcomes.[6][14]
-
Inherent Fluorescence: this compound is itself a fluorophore, absorbing light around 420-430 nm and emitting in the 490-560 nm range.[11][13] This intrinsic fluorescence can interfere with the signals from commonly used reporters like GFP and create imaging artifacts, particularly at higher concentrations.[7][11]
These limitations make long-term imaging experiments or studies requiring high-intensity illumination with this compound unreliable and potentially misleading.[15]
(S)-Nitroblebbistatin: A Targeted Solution for Photostability
To address the significant drawbacks of the parent compound, (S)-nitroblebbistatin was developed. The key chemical modification is the addition of a nitro group to the blebbistatin scaffold. This alteration was specifically designed to stabilize the molecule and prevent its degradation when exposed to blue light.[1]
The primary advantage of (S)-nitroblebbistatin is its enhanced photostability. It remains stable and active even after prolonged irradiation with light in the 450-490 nm range, making it a viable tool for use in fluorescence live-cell imaging.[11] This stability circumvents the dual problems of photoinactivation and the generation of cytotoxic byproducts, allowing for more reliable and longer-term imaging experiments without inducing light-dependent cell death.[1] Furthermore, studies have shown that using (S)-nitroblebbistatin can reduce the cellular autofluorescence that is sometimes increased by the parent compound, which is particularly beneficial for sensitive fluorescence applications like Förster Resonance Energy Transfer (FRET).[5]
However, this stability comes at a cost to its potency.
Comparative Analysis: Potency vs. Photostability
The crucial trade-off between this compound and (S)-nitroblebbistatin lies in their inhibitory efficacy versus their behavior under illumination.
Mechanism of Action & Potency Both compounds share the same fundamental mechanism of inhibiting myosin II ATPase activity. However, the addition of the nitro group significantly reduces the binding affinity of (S)-nitroblebbistatin for myosin II.
-
This compound exhibits potent inhibition of non-muscle myosin IIA and IIB, with reported IC50 values in the range of 0.5-5 µM.[1]
-
(S)-Nitroblebbistatin is a considerably weaker inhibitor. For non-muscle myosin IIA, its IC50 is approximately 27 µM.[11]
This lower affinity is a significant practical limitation. Due to the low aqueous solubility of blebbistatin derivatives, achieving the high concentrations of (S)-nitroblebbistatin required for full inhibition of myosin II can be challenging, if not impossible, in many cellular contexts.[11]
Phototoxicity and Fluorescence Here, the advantages of (S)-nitroblebbistatin are unequivocal.
-
This compound: Highly phototoxic upon blue light exposure, leading to cell death.[8][10] Its intrinsic fluorescence interferes with green fluorophores.[7]
-
(S)-Nitroblebbistatin: Developed to be stable under blue light, it does not produce cytotoxic intermediates upon illumination.[1][11] It is also less fluorescent, reducing interference in imaging experiments.[5]
The following diagram illustrates the photochemical instability that makes this compound problematic for fluorescence microscopy.
Caption: Mechanism of this compound Phototoxicity.
Data Summary: Head-to-Head Comparison
| Feature | This compound | (S)-Nitroblebbistatin | Rationale for Researchers |
| Primary Use | General inhibitor of non-muscle myosin II | Myosin II inhibitor for live-cell fluorescence imaging | Choose based on the experimental requirement for illumination. |
| IC50 (NMIIA) | ≈ 0.5-5 µM[1] | ≈ 27 µM[11] | This compound is significantly more potent. Full inhibition with (S)-nitroblebbistatin may not be achievable. |
| Photostability | Low; inactivated by blue light (450-490 nm)[1][12] | High; stable under prolonged blue light exposure[1][11] | (S)-Nitroblebbistatin is required for reliable, long-term imaging with blue light excitation. |
| Phototoxicity | High; generates cytotoxic products upon illumination[8][9][10] | Low to none[1] | Critical for cell viability during fluorescence microscopy. |
| Inherent Fluorescence | Yes; can interfere with GFP/FITC channels[7][11] | Reduced fluorescence compared to parent compound[5] | (S)-Nitroblebbistatin provides a cleaner background for imaging. |
| Cytotoxicity (Dark) | Can exhibit cytotoxicity independent of light[6][11] | Generally considered less cytotoxic | Both compounds should be used at the lowest effective concentration. |
Note: For researchers seeking a tool that combines the high potency of this compound with the photostability of (S)-nitroblebbistatin, a third-generation derivative, (S)-para-nitroblebbistatin , was developed and may be a superior choice. It is photostable, non-phototoxic, and retains myosin inhibitory properties similar to the original this compound.[6][11][14][16][17]
Experimental Protocol: Assessing Phototoxicity
To empirically validate the suitability of a myosin inhibitor for live-cell imaging, a direct comparison of their phototoxic effects is essential. This protocol provides a framework for such an assay.
Caption: Workflow for Comparing Inhibitor Phototoxicity.
Step-by-Step Methodology:
-
Cell Preparation:
-
Seed adherent cells (e.g., HeLa or U2OS) onto glass-bottom imaging dishes suitable for high-resolution microscopy.
-
Culture cells to ≈60-70% confluency to ensure individual cells can be clearly resolved.
-
-
Reagent Preparation:
-
Prepare stock solutions of this compound and (S)-nitroblebbistatin in DMSO. A typical final concentration for testing phototoxicity is 10-50 µM.
-
Prepare a working solution of a cell viability dye that fluoresces upon binding to nucleic acids in cells with compromised membranes (e.g., Yo-Pro-1 or Propidium Iodide).
-
-
Experimental Setup (Self-Validating System):
-
Causality Check: The inclusion of both "Light" and "Dark" conditions for each compound is critical. A phototoxic effect is only confirmed if cell death is significantly higher in the "Light" group compared to the "Dark" group for a given inhibitor.
-
Define your treatment groups in duplicate or triplicate:
-
Vehicle Control (Dark): Cells + DMSO, no illumination. (Baseline viability)
-
Vehicle Control (Light): Cells + DMSO, with illumination. (Controls for phototoxicity of the light source itself)
-
This compound (Dark): Cells + inhibitor, no illumination. (Measures baseline cytotoxicity of the compound)
-
This compound (Light): Cells + inhibitor, with illumination. (Tests for phototoxicity)
-
(S)-Nitroblebbistatin (Dark): Cells + inhibitor, no illumination.
-
(S)-Nitroblebbistatin (Light): Cells + inhibitor, with illumination.
-
-
-
Treatment and Imaging:
-
Replace the culture medium with fresh medium containing the respective inhibitors (or DMSO vehicle) and the viability dye.
-
Place the dish on a confocal or widefield fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2).
-
For the "Light" groups, illuminate a defined region of interest using a 488 nm laser or a corresponding filter set at an intensity typical for your live-cell imaging experiments. Acquire images (e.g., every 5-10 minutes for 2-4 hours).
-
For the "Dark" groups, keep the cells on the microscope stage for the same duration but do not expose them to the excitation light, acquiring only a final endpoint image if necessary.
-
-
Data Analysis:
-
For each time point in the "Light" groups, count the total number of cells (from a phase-contrast or brightfield image) and the number of fluorescent, dye-positive cells (dead cells).
-
Calculate the percentage of dead cells for each condition.
-
Plot the percentage of cell death versus time. A steep increase in cell death in the "this compound (Light)" group, but not in other groups, would confirm its phototoxicity under your specific experimental conditions.[9]
-
Conclusion and Recommendations
The choice between this compound and (S)-nitroblebbistatin is a clear-cut decision dictated by experimental design.
-
This compound remains a useful tool for experiments that do not involve fluorescence microscopy, such as biochemical assays or fixed-cell studies where illumination occurs after the biological process is arrested. Its high potency at low micromolar concentrations is its primary advantage.
-
(S)-Nitroblebbistatin should be considered for any live-cell imaging study that requires the use of excitation light in the blue-green spectrum (≈450-500 nm). Its photostability ensures consistent myosin inhibition and, crucially, preserves cell health, leading to more reliable and interpretable data.[1][11]
Senior Scientist Recommendation: For researchers embarking on live-cell imaging studies of myosin II dynamics, the phototoxicity of this compound is a non-negotiable liability. While (S)-nitroblebbistatin is a viable and necessary alternative, its significantly lower potency must be taken into account. Researchers should perform dose-response curves to determine the optimal concentration for their cell type and consider that complete inhibition may not be possible. For new studies, evaluating the more recently developed (S)-para-nitroblebbistatin is highly recommended, as it offers the combined benefits of photostability and high potency, representing the current best-in-class tool for this application.[6][14][17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. BioCentury - Inhibiting non-muscle myosin II for axon regeneration [biocentury.com]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of non-muscle myosin II boosts T cell cytotoxicity against tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blebbistatin - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What are the limitations of live cell imaging? | AAT Bioquest [aatbio.com]
- 16. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 17. medchemexpress.com [medchemexpress.com]
comparing the IC50 values of (S)-blebbistatin and (R)-blebbistatin
An In-Depth Comparative Guide to (S)-Blebbistatin and (R)-Blebbistatin for Myosin II Inhibition
For researchers investigating the intricate roles of the cytoskeleton, the small molecule inhibitor blebbistatin has become an indispensable tool for probing the function of myosin II. Its discovery provided a means to acutely and reversibly inhibit this motor protein, which is central to processes like cell division, migration, and muscle contraction. However, a critical detail often overlooked is that blebbistatin is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: this compound and (R)-blebbistatin. Their biological activities are profoundly different. This guide provides an in-depth comparison of these enantiomers, focusing on their inhibitory potency (IC50), the structural basis for their differential effects, and the essential experimental protocols for their accurate use in research.
The Principle of Stereospecific Myosin II Inhibition
Blebbistatin does not function by competing with ATP at the myosin motor's active site. Instead, it binds to an allosteric pocket, a distinct site on the myosin head.[1][2][3] This binding event traps the myosin-ADP-Pi complex in a state that has a very low affinity for actin.[1][3][4] By preventing stable actin binding, blebbistatin effectively halts the force-generating power stroke of the myosin motor cycle.
The key to understanding the difference between the (S) and (R) forms lies in the three-dimensional architecture of this allosteric pocket. The interaction is highly stereospecific, meaning the precise spatial arrangement of atoms in the inhibitor molecule is critical for effective binding.
Comparative IC50 Values: A Tale of Two Enantiomers
The half-maximal inhibitory concentration (IC50) quantifies the amount of an inhibitor required to reduce a specific biological activity by 50%. A lower IC50 value indicates a more potent inhibitor. The experimental data reveals a stark contrast in the potency of the two blebbistatin enantiomers.
This compound is the biologically active form, potently inhibiting various myosin II isoforms with IC50 values in the low micromolar range.[5] In sharp contrast, (R)-blebbistatin is the inactive enantiomer, showing minimal to no inhibitory effect even at significantly higher concentrations.[6]
Table 1: Comparative IC50 Values of Blebbistatin Enantiomers against Myosin II Isoforms
| Myosin II Isoform | This compound IC50 | (R)-Blebbistatin IC50 | Potency Difference (Approx.) |
| Nonmuscle Myosin IIA | 0.5 - 3.6 µM[5][7] | > 100 µM | > 27-200x |
| Nonmuscle Myosin IIB | 2.3 - 5 µM[5][7] | > 100 µM | > 20-43x |
| Skeletal Muscle Myosin II | ~ 0.5 - 5 µM[5][8] | > 100 µM | > 20-200x |
| Smooth Muscle Myosin | ~ 6.5 µM (poorly inhibited at ~80 µM in some studies)[5][7][8] | >> 80 µM | > 12x |
Note: IC50 values are dependent on specific experimental conditions, including protein source, actin and ATP concentrations, and the assay method employed.
The data unequivocally demonstrates that the inhibitory activity of racemic blebbistatin is attributable almost entirely to the (S)-enantiomer. This makes (R)-blebbistatin an excellent negative control for experiments to distinguish specific myosin II inhibition from potential off-target effects of the blebbistatin chemical scaffold.[6]
Caption: Stereospecific interaction of blebbistatin enantiomers with the myosin II binding pocket.
Critical Experimental Considerations
To ensure data integrity and proper interpretation, researchers must be aware of several key properties of blebbistatin.
-
Enantiomeric Purity: For experiments targeting myosin II, it is crucial to use enantiomerically pure (S)-(-)-blebbistatin . Using a racemic (±) mixture means that 50% of the compound is inactive, which can complicate dose-response analyses and potentially mask subtle effects. The inactive (R)-(+)-blebbistatin should be used as a negative control.
-
Phototoxicity and Photoinactivation: Blebbistatin is notoriously sensitive to blue and UV light.[9] Exposure to light in the 450-490 nm range causes blebbistatin to degrade into cytotoxic intermediates, leading to cell death.[9][10][11] This same light exposure also rapidly inactivates its inhibitory function.[12]
-
Mitigation Strategy: For live-cell fluorescence microscopy, work under red-shifted light, use fluorescent proteins with excitation wavelengths above 500 nm (e.g., mCherry, YFP), and minimize light exposure times and intensity. For highly sensitive applications, consider photostable derivatives like (S)-nitro-blebbistatin, though be aware of its reduced potency (IC50 ≈ 27 µM).[6][13]
-
-
Solubility: Blebbistatin is poorly soluble in aqueous solutions. It is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM), which is then diluted into the final assay or cell culture medium.[14] Ensure the final DMSO concentration is low and consistent across all experimental conditions, including vehicle controls.
Protocol: Determination of IC50 via an In Vitro Myosin ATPase Assay
The most direct method to measure the inhibitory potency of a compound against myosin is to quantify its effect on the actin-activated Mg-ATPase activity. The following protocol outlines a common microplate-based assay using a colorimetric method to detect the release of inorganic phosphate (Pi).
Caption: Experimental workflow for determining myosin II inhibitor IC50 using an ATPase assay.
Detailed Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and (R)-blebbistatin (e.g., 10 mM in 100% DMSO). Create a serial dilution series for each enantiomer in assay buffer, ensuring the final DMSO concentration remains constant.
-
Prepare purified myosin II subfragment 1 (S1) and filamentous actin (F-actin) at the desired concentrations in a suitable assay buffer (e.g., containing KCl, MgCl₂, Imidazole, and DTT).
-
Prepare a concentrated ATP solution.
-
-
Reaction Setup:
-
In a 96-well microplate, add the myosin S1 and F-actin solution to each well.
-
Add the various dilutions of the inhibitors or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the plate for 10-15 minutes at the experimental temperature (e.g., 37°C) to allow the inhibitor to bind to the myosin.[15]
-
-
Initiation and Incubation:
-
Initiate the ATPase reaction by adding ATP to all wells to a final concentration of 1-2 mM.[15]
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) where the reaction proceeds linearly.
-
-
Detection and Measurement:
-
Stop the reaction by adding a quenching reagent (e.g., a solution containing SDS or acid).
-
Add a phosphate detection reagent, such as a Malachite Green-based solution, which forms a colored complex with the inorganic phosphate released during ATP hydrolysis.[16]
-
After color development, read the absorbance of each well using a microplate reader at the appropriate wavelength (~620-650 nm).
-
-
Data Analysis:
-
Construct a standard curve using known phosphate concentrations to convert absorbance values to the amount of Pi produced.
-
Calculate the percentage of ATPase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (or similar) dose-response curve to determine the IC50 value.[15]
-
Conclusion
The distinction between this compound and (R)-blebbistatin is not a minor detail; it is fundamental to the specific inhibition of myosin II. The experimental evidence is clear: This compound is the potent, active inhibitor, while (R)-blebbistatin is inactive and serves as an ideal negative control. For researchers, the key takeaways are to use the enantiomerically pure (S)-form for reliable results, to control for the compound's significant phototoxicity in imaging applications, and to employ rigorous biochemical assays to confirm its effects in their specific experimental system. Adherence to these principles will ensure that blebbistatin remains a powerful and precise tool for dissecting the critical functions of myosin II in health and disease.
References
- 1. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Mechanism of Blebbistatin Inhibition of Myosin II* | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blebbistatin - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Blebbistatin, a myosin II inhibitor, is photoinactivated by blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. ≥97% (HPLC), liquid, Myosin II inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting Myosin II Inhibitors for Long-Duration Experiments: Beyond (S)-Blebbistatin
As a Senior Application Scientist, I've frequently consulted with research teams facing a common, yet critical, experimental hurdle: the limitations of (S)-blebbistatin in long-term studies. While this compound was a landmark discovery for cell biology, providing a specific, cell-permeable tool to probe the function of non-muscle myosin II, its utility is severely hampered in experiments that extend beyond a few hours, especially those involving fluorescence microscopy.[1][2] This guide provides an in-depth comparison of potent alternatives that overcome the principal drawbacks of this compound, empowering researchers to conduct more reliable and extended-duration experiments.
The primary challenges with this compound stem from its inherent photochemical properties. Prolonged exposure to blue light (in the 450-490 nm range), commonly used for GFP and FITC excitation, causes this compound to degrade into cytotoxic intermediates.[3][4] This leads to two confounding artifacts: a loss of inhibitory activity and the induction of cell death, a phenomenon known as phototoxicity.[4][5] Furthermore, its poor aqueous solubility (<10 µM), inherent fluorescence, and long-term cytotoxicity even in the dark complicate its application and can lead to misinterpretation of results.[6][7]
This guide will dissect the properties of next-generation blebbistatin analogs, providing the data and protocols necessary to make an informed decision for your specific experimental needs.
Myosin II Inhibition: The Mechanism of Action
Before comparing the compounds, it's crucial to understand how they work. Myosin II is a molecular motor that converts chemical energy from ATP hydrolysis into mechanical force, driving processes like cytokinesis, cell migration, and muscle contraction.[8] this compound and its derivatives act by binding to a specific allosteric pocket on the myosin motor domain. This binding event traps the myosin in a state where it has a low affinity for actin and is bound to ADP and inorganic phosphate (Pi), effectively inhibiting the force-producing power stroke.[1][9]
Caption: Myosin II cycle and the inhibitory mechanism of blebbistatin analogs.
Comparative Analysis of this compound Alternatives
The limitations of this compound have driven the development of analogs with superior physicochemical properties. The most successful modifications have focused on the C15 (para) position of the A-ring, which dramatically improves photostability without compromising the inhibitory mechanism.
para-Nitroblebbistatin
-
Overview: This derivative incorporates a nitro-group at the para position of the phenyl A-ring. It was one of the first analogs designed to be photostable and non-phototoxic.[10][11]
-
Advantages:
-
Photostable & Non-Phototoxic: It does not degrade under blue light irradiation, making it ideal for long-term live-cell imaging experiments where this compound would induce artifacts.[11][12]
-
Non-Cytotoxic: It shows significantly reduced cytotoxicity compared to the parent compound, allowing for longer treatment durations without off-target effects on cell viability.[6][12]
-
Low Fluorescence: It has minimal intrinsic fluorescence, reducing background noise in imaging applications.[10]
-
-
Limitations:
-
Solubility: While its myosin inhibitory properties are similar to this compound, its aqueous solubility remains low (~5 µM), which can be a limiting factor for some in vitro assays or high-concentration in vivo studies.[10]
-
para-Aminoblebbistatin
-
Overview: Developed to address the final key limitation of blebbistatins—solubility—this analog features an amino substitution at the para position.
-
Advantages:
-
High Water Solubility: With a solubility of ~400 µM in aqueous buffers, it is vastly superior to both this compound and para-nitroblebbistatin.[1][13] This makes it exceptionally well-suited for in vivo applications and simplifies stock solution preparation.
-
Photostable & Non-Phototoxic: Like para-nitroblebbistatin, it is stable under blue light and does not cause light-induced cell death.[3][13][14]
-
Non-Fluorescent & Non-Cytotoxic: It lacks the problematic fluorescence of the parent compound and exhibits minimal cytotoxicity.[13][15]
-
-
Limitations:
-
Slightly Lower Potency: It is a slightly weaker myosin II inhibitor compared to this compound and para-nitroblebbistatin, with IC50 values that can be 1.5 to 4 times higher depending on the myosin isoform.[1][6] This may require using slightly higher concentrations to achieve the same level of inhibition.
-
Quantitative Comparison of Key Myosin II Inhibitors
The table below summarizes the critical performance parameters for selecting the appropriate inhibitor. The choice is a trade-off between potency, solubility, and phototoxicity. For long-duration imaging, the photostable analogs are unequivocally superior.
| Feature | This compound | para-Nitroblebbistatin | para-Aminoblebbistatin |
| Myosin II IC50 (SkS1) | ~0.5-2 µM[3][7] | ~0.4 µM[10] | ~1.3 µM[1][14] |
| Water Solubility | ~10 µM[1][6] | ~5 µM[10] | ~400 µM [1][13] |
| Phototoxicity (Blue Light) | High [3][4][5] | None [10][11][12] | None [3][13] |
| Cytotoxicity (Long-term) | Moderate[1][6] | Low[11][12] | Low[13] |
| Fluorescence | High[1][6] | Low[10] | None[13][15] |
| Primary Use Case | Short-term experiments, no blue light | Long-term live imaging | Long-term live imaging & in vivo studies |
SkS1: Rabbit skeletal muscle myosin S1 fragment.
Essential Controls and Specialized Analogs
(R)-Blebbistatin: The Inactive Control
Scientific rigor demands proper controls. (R)-(+)-blebbistatin is the enantiomer of the active (S)-(-) form and is largely inactive as a myosin II inhibitor. It is an essential negative control to ensure that the observed cellular phenotype is due to specific myosin II inhibition and not an off-target effect of the chemical scaffold.[16]
(S)-Azidoblebbistatin: The Photoreactive Tool
For experiments requiring irreversible inhibition, (S)-azidoblebbistatin is a powerful tool. In its native state, it functions as a reversible inhibitor with properties similar to this compound.[7][17] However, upon exposure to UV light (~310 nm), the azide group becomes reactive and forms a covalent bond with myosin II.[7][18] This is particularly useful for permanently disabling myosin II in a specific temporal window or for biochemical pulldown experiments to identify inhibitor targets.[17]
Caption: Workflow for selecting the appropriate myosin II inhibitor.
Experimental Protocols
Trustworthy data comes from validated protocols. The following are self-validating systems for comparing myosin II inhibitors in your own research.
Protocol 1: Functional Assessment via Cytokinesis Inhibition Assay
-
Causality: Non-muscle myosin II is essential for the formation and constriction of the contractile ring during cytokinesis. Its inhibition leads to a failure of cell division, resulting in multinucleated cells. This provides a robust and easily quantifiable phenotypic readout of inhibitor potency.[1][12]
-
Methodology:
-
Cell Plating: Seed HeLa or COS-7 cells on glass coverslips in a 24-well plate at a density that allows for proliferation but avoids confluence after 24-48 hours.
-
Inhibitor Preparation: Prepare 10 mM stock solutions of this compound, para-nitroblebbistatin, para-aminoblebbistatin, and the negative control (R)-blebbistatin in DMSO.
-
Treatment: Create a serial dilution of each inhibitor in pre-warmed culture media. A suggested range is 0.5 µM to 50 µM. Include a DMSO-only vehicle control. Replace the media in the wells with the inhibitor-containing media.
-
Incubation: Incubate the cells for 24 hours. This duration is typically sufficient for a significant portion of the asynchronous cell population to attempt mitosis.
-
Fixation & Staining:
-
Wash cells gently with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain nuclei with DAPI (1 µg/mL) and F-actin with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes.
-
-
Imaging & Analysis:
-
Mount coverslips on slides.
-
Acquire images using a fluorescence microscope.
-
For each condition, count the total number of cells and the number of multinucleated cells (containing ≥2 nuclei) across multiple fields of view (>200 cells per condition).
-
Calculate the percentage of multinucleated cells for each concentration and plot a dose-response curve to determine the half-maximal effective concentration (EC50).
-
-
Protocol 2: Direct Evaluation of Phototoxicity
-
Causality: This protocol directly tests the central hypothesis that novel analogs are less phototoxic. By exposing inhibitor-treated cells to the same light dose used in a typical imaging experiment, one can directly observe and quantify light-induced cell death.[13]
-
Methodology:
-
Cell Plating: Seed HeLa cells in a glass-bottom imaging dish suitable for live-cell microscopy.
-
Treatment: Once cells are adhered, replace the medium with imaging medium containing an effective concentration (e.g., 10-20 µM) of this compound, para-aminoblebbistatin, or a DMSO vehicle control.
-
Live/Dead Staining: Add a cell-impermeant nuclear dye that fluoresces upon binding to DNA in cells with compromised membranes (e.g., Propidium Iodide or Draq7™).
-
Time-Lapse Microscopy:
-
Place the dish on a heated, CO2-controlled microscope stage.
-
Set up a time-lapse acquisition protocol. Use a 488 nm laser (or equivalent blue light source) for excitation, even if no GFP signal is present, to simulate the conditions that cause phototoxicity.
-
Acquire a phase-contrast or DIC image and a far-red fluorescence image (for the dead cell stain) every 15-20 minutes for 4-6 hours.
-
-
Analysis:
-
Monitor the cells for morphological signs of distress (blebbing, rounding, detachment) in the phase-contrast channel.
-
Quantify the number of fluorescent (dead) nuclei at each time point for each condition.
-
Plot the percentage of dead cells over time. A sharp increase in cell death in the this compound-treated, but not the para-aminoblebbistatin or control groups, validates the phototoxic effect and the superiority of the analog.
-
-
Conclusion and Recommendations
The era of accepting the experimental limitations of this compound is over. For any long-duration experiment, particularly those involving live-cell fluorescence imaging with common fluorophores like GFP, the use of photostable analogs is not just recommended—it is essential for data integrity.
-
For most live-cell imaging applications , para-nitroblebbistatin is an excellent and cost-effective choice.
-
When high aqueous solubility is paramount , such as in developmental biology models (e.g., zebrafish embryos) or other in vivo contexts, para-aminoblebbistatin is the undisputed superior option, despite its slightly lower potency.[13]
By selecting the right tool and employing rigorous controls, researchers can confidently investigate the multifaceted roles of myosin II with greater precision and over biologically relevant timescales.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Medicinal Chemistry and Use of Myosin II Inhibitor ( S)-Blebbistatin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azidoblebbistatin, a photoreactive myosin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 11. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. apexbt.com [apexbt.com]
- 16. pnas.org [pnas.org]
- 17. Azidoblebbistatin, a photoreactive myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Novel Blebbistatin Analogs: Advancing Myosin II Inhibition in Research
Introduction: The Promise and Pitfalls of Blebbistatin
Blebbistatin, a selective inhibitor of non-muscle myosin II ATPases, has been an invaluable tool in cell biology, enabling researchers to probe the diverse roles of myosin II in processes such as cytokinesis, cell migration, and apoptosis-related bleb formation.[1][2] Its mechanism of action involves binding to a hydrophobic pocket on the myosin motor domain, specifically to the myosin-ADP-Pi complex, thereby trapping it in a state with low affinity for actin and inhibiting force production.[3][4] However, the utility of (-)-blebbistatin is hampered by several significant drawbacks, including phototoxicity upon exposure to blue light, intrinsic fluorescence that interferes with imaging studies, and cytotoxicity with prolonged use.[2][5][6] These limitations have spurred the development of novel analogs designed to retain the inhibitory activity of blebbistatin while overcoming its adverse properties. This guide provides a comparative analysis of key blebbistatin analogs, focusing on their structure-activity relationships and providing experimental frameworks for their evaluation.
The Rise of a New Generation: Photostable and Less Toxic Analogs
To address the shortcomings of the parent compound, researchers have focused on modifications to the blebbistatin scaffold. Two of the most promising derivatives that have emerged are para-nitroblebbistatin and para-aminoblebbistatin. These analogs feature substitutions on the D-ring of the blebbistatin molecule, which have been shown to confer advantageous properties without significantly compromising their inhibitory function.[7]
Structure-Activity Relationship: A Tale of Two Substitutions
The key to the improved properties of these analogs lies in the electronic and steric effects of the substituents at the para position of the phenyl ring.
-
para-Nitroblebbistatin: The introduction of a nitro group at the C15 position results in a photostable and non-phototoxic compound.[5][8] This modification is crucial for live-cell imaging experiments that require prolonged exposure to light.[2] While it maintains a similar inhibitory profile to blebbistatin, some studies suggest a slightly higher IC50 value.[9] Importantly, para-nitroblebbistatin exhibits significantly reduced cytotoxicity compared to its parent compound, allowing for longer-term studies on the effects of myosin II inhibition.[5][8]
-
para-Aminoblebbistatin: Further modification of the nitro group to an amino group yields para-aminoblebbistatin, a derivative with a highly favorable profile. This analog is not only photostable and non-phototoxic but also boasts increased water solubility, a significant advantage for in vivo applications.[2][10][11] While it is a slightly weaker inhibitor of some myosin II isoforms compared to blebbistatin, its overall profile of high solubility, lack of fluorescence, and low toxicity makes it a superior choice for many experimental settings.[2][12]
The development of these D-ring modified analogs underscores a critical aspect of the structure-activity relationship: modifications distant from the core binding region can have profound effects on the physicochemical properties of the inhibitor without abolishing its primary function. In contrast, attempts to modify the A and C rings of the blebbistatin core have generally resulted in a loss of inhibitory potency, suggesting these regions are more critical for interaction with the myosin binding pocket.[13][14]
Comparative Performance Data
The following table summarizes the key properties and inhibitory concentrations of blebbistatin and its prominent analogs. This data is compiled from various in vitro and in vivo studies and serves as a quick reference for selecting the appropriate inhibitor for a given application.
| Compound | Key Features | IC50 (Non-muscle Myosin IIA/IIB) | Photostability | Cytotoxicity | Water Solubility |
| (-)-Blebbistatin | Potent inhibitor, but phototoxic and fluorescent[1][2][5] | 0.5-5 µM[1] | Low | High | Low |
| para-Nitroblebbistatin | Photostable, non-phototoxic, non-fluorescent[8][9][15] | ~15 µM[9] | High | Low | Low |
| para-Aminoblebbistatin | Photostable, non-phototoxic, non-fluorescent, water-soluble[10][11][12] | 1.3 µM (rabbit skeletal S1), 6.6 µM (Dictyostelium MD)[2][12] | High | Low | High |
| (+)-Blebbistatin | Inactive enantiomer, useful as a negative control[2] | >80 µM[1] | N/A | Low | Low |
Experimental Protocols for Analog Characterization
To ensure rigorous and reproducible evaluation of novel blebbistatin analogs, standardized experimental protocols are essential. Here, we detail the methodologies for two fundamental assays used to characterize myosin II inhibitors.
Actin-Activated Mg²⁺-ATPase Activity Assay
This assay directly measures the enzymatic activity of myosin II and its inhibition by the test compound. The principle lies in quantifying the rate of ATP hydrolysis by myosin in the presence of F-actin, which is a direct measure of its motor function.
Rationale for Experimental Choices:
-
Enzymatically Coupled Assay: This method provides a continuous readout of ATP hydrolysis, allowing for precise determination of initial reaction rates.
-
Inclusion of F-actin: Myosin II ATPase activity is significantly stimulated by actin; this is a critical component for assessing inhibitors that target the actin-myosin interaction.
-
Varying Inhibitor Concentrations: A dose-response curve is necessary to determine the IC50 value, a key metric of inhibitor potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the blebbistatin analog in DMSO.
-
Prepare serial dilutions of the analog in the assay buffer (e.g., 12 mM PIPES pH 6.8, 2 mM MgCl₂, 10 mM KCl, 1 mM DTT). Maintain a consistent final DMSO concentration across all wells (typically ≤1%).[16]
-
Prepare purified myosin II and F-actin in the assay buffer. The optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
In a 96-well microplate, add the reaction mix containing F-actin and myosin II to each well.
-
Add the different concentrations of the blebbistatin analog to the respective wells. Include a DMSO-only control for 100% activity.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to myosin.
-
-
Initiation and Detection:
-
Initiate the reaction by adding a saturating concentration of ATP to all wells.
-
Incubate for a predetermined time where ATP hydrolysis is linear.
-
Stop the reaction and detect the released inorganic phosphate (Pi) using a colorimetric method such as a malachite green-based reagent.[16]
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the rate of ATP hydrolysis for each inhibitor concentration.
-
Normalize the data to the DMSO control and plot the percentage of myosin ATPase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Motility Assay
This assay provides a direct visualization of the motor function of myosin II by observing the sliding movement of fluorescently labeled actin filaments over a surface coated with myosin.
Rationale for Experimental Choices:
-
Direct Visualization: This assay provides a functional readout of the entire actomyosin contractile cycle, complementing the biochemical ATPase data.
-
Quantification of Velocity: The speed of actin filament movement is a sensitive measure of myosin motor activity and its inhibition.
-
Flow Cell System: This allows for the controlled introduction of reagents and observation of a large number of individual filament movements.
Step-by-Step Methodology:
-
Flow Cell Preparation:
-
Construct a flow cell using a glass slide and a coverslip.
-
Coat the inner surface of the flow cell with a nitrocellulose solution.
-
-
Myosin and Actin Preparation:
-
Introduce a solution of heavy meromyosin (HMM) or myosin S1 fragments into the flow cell and allow it to adsorb to the nitrocellulose-coated surface.
-
Block any remaining non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Prepare fluorescently labeled F-actin (e.g., with phalloidin-rhodamine).
-
-
Motility Observation:
-
Introduce a solution containing the blebbistatin analog at the desired concentration into the flow cell.
-
Introduce the fluorescently labeled F-actin along with ATP into the flow cell.
-
Observe the movement of the actin filaments using fluorescence microscopy and record time-lapse image sequences.
-
-
Data Analysis:
-
Track the movement of individual actin filaments over time using appropriate software.
-
Calculate the sliding velocity for a large population of filaments for each inhibitor concentration.
-
Plot the average filament velocity as a function of the inhibitor concentration to determine the inhibitory effect.[17]
-
Visualizing the Myosin II Inhibition Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of blebbistatin inhibition and the general workflow for evaluating novel analogs.
Caption: Mechanism of Blebbistatin Inhibition of the Myosin II ATPase Cycle.
Caption: Experimental Workflow for the Evaluation of Novel Blebbistatin Analogs.
Conclusion and Future Directions
The development of novel blebbistatin analogs, such as para-nitroblebbistatin and para-aminoblebbistatin, represents a significant advancement for researchers studying the multifaceted roles of myosin II. By systematically addressing the limitations of the parent compound, these second-generation inhibitors offer enhanced experimental reliability, particularly in the context of live-cell imaging and in vivo studies. The structure-activity relationships elucidated through the synthesis and characterization of these analogs provide a clear roadmap for the rational design of even more potent and specific myosin II inhibitors. Future efforts will likely focus on further refining the pharmacological properties of the blebbistatin scaffold to develop compounds with therapeutic potential for a range of diseases where myosin II activity is dysregulated.[6][18]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. para-Nitroblebbistatin Supplier | CAS 1621326-32-6 | Tocris Bioscience [tocris.com]
- 10. para-Aminoblebbistatin - Wikipedia [en.wikipedia.org]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Synthesis of C-ring-modified blebbistatin derivatives and evaluation of their myosin II ATPase inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recovering Actives in Multi-Antitarget and Target Design of Analogs of the Myosin II Inhibitor Blebbistatin - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Blebbistatin Derivatives: A Quantitative Comparison of Myosin II Inhibitor Efficacy
For researchers in cell biology and drug development, the specific inhibition of non-muscle myosin II has been instrumental in dissecting a myriad of cellular processes, from cytokinesis and migration to tissue morphogenesis. Blebbistatin emerged as a pioneering tool, a cell-permeable inhibitor with high specificity for myosin II ATPase activity.[1][2] However, its utility has been hampered by significant practical limitations, including phototoxicity upon exposure to blue light, inherent cytotoxicity in long-term studies, poor water solubility, and a native fluorescence that interferes with imaging applications.[3][4][5][6][7]
These challenges have spurred the development of a new generation of blebbistatin derivatives, each engineered to overcome specific drawbacks of the parent compound. This guide provides a quantitative comparison of these derivatives, offering the experimental data and methodological insights necessary for researchers to select the optimal tool for their specific application, be it high-resolution live-cell imaging, long-term cell culture studies, or in vivo experiments.
The Mechanism of Inhibition: Halting the Myosin II Power Stroke
Blebbistatin and its derivatives exert their inhibitory effect by targeting the myosin II ATPase cycle. Specifically, they bind to a pocket on the myosin motor domain that is exposed in the ADP-Pi bound, pre-power stroke state.[8] This binding event traps the myosin in a conformation with low affinity for actin, preventing the release of inorganic phosphate (Pi) and effectively stalling the force-generating power stroke.[1][8] The result is a relaxation of actomyosin-based contractility.
Caption: The Myosin II ATPase cycle and the point of inhibition by blebbistatin derivatives.
Comparative Analysis of Blebbistatin Derivatives
The ideal myosin II inhibitor should possess high potency and specificity, excellent water solubility, photostability, and minimal cytotoxicity. The following sections compare key derivatives against these benchmarks.
Blebbistatin: The Predecessor
While effective at inhibiting myosin II with IC₅₀ values in the low micromolar range for non-muscle and skeletal muscle isoforms, blebbistatin's utility is severely restricted.[2] Exposure to light, particularly in the 450-490 nm range common in fluorescence microscopy, generates cytotoxic reactive oxygen species and degrades the compound, rendering it inactive.[3][4] Its poor water solubility (<10 µM) and tendency to form fluorescent aggregates further complicate experimental design.[6][9]
Para-Nitroblebbistatin: Enhanced Photostability and Reduced Toxicity
A C15 nitro-substituted derivative, para-nitroblebbistatin, was developed to address the critical issues of phototoxicity and cytotoxicity.[5] It is significantly more photostable and is neither phototoxic nor cytotoxic, making it a suitable replacement for blebbistatin in live-cell imaging and long-term culture experiments.[5][10] Importantly, it retains potent myosin II inhibitory properties, with IC₅₀ values comparable to the parent compound for several isoforms.[11]
Para-Aminoblebbistatin: The Water-Soluble Option
To tackle the persistent issue of poor solubility, para-aminoblebbistatin was synthesized. This C15 amino-substituted derivative boasts a dramatically increased water solubility of 440 µM.[9] Like para-nitroblebbistatin, it is non-fluorescent, photostable, and exhibits low photo- and cytotoxicity.[9][12] Its inhibitory efficacy is largely retained, though its IC₅₀ values are slightly higher than those of blebbistatin for some myosin isoforms, a minor trade-off for its vastly improved physicochemical properties.[9][13]
Azidoblebbistatin: For Irreversible Inhibition
Azidoblebbistatin is a unique, photoreactive derivative that introduces an aryl-azide moiety.[1] In the absence of UV light, it functions as a reversible inhibitor with efficacy identical to blebbistatin.[14][15] However, upon brief UV irradiation (~310-360 nm), the azide group forms a reactive nitrene, creating a covalent, irreversible crosslink with the myosin motor domain.[14][16] This "molecular tattooing" overcomes challenges related to low affinity or the need for continuous inhibitor presence and allows for spatially and temporally precise inhibition.[17]
(S)-3'-hydroxyblebbistatin & (S)-3'-aminoblebbistatin: Polar and Soluble Alternatives
These D-ring modified analogs were also created to improve solubility. Both compounds exhibit a 30-fold higher water solubility compared to (-)-blebbistatin.[18][19] A key advantage is that they do not form fluorescent precipitates, eliminating a significant source of artifacts in imaging-based assays.[18] They are excellent alternatives for experiments where high inhibitor concentrations are required without the complication of compound precipitation.
Quantitative Efficacy Summary
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of blebbistatin and its key derivatives against various myosin II isoforms. These values represent the concentration of inhibitor required to reduce the actin-activated ATPase activity by 50%.
| Compound | Myosin Isoform | IC₅₀ (μM) | Key Advantages | Reference(s) |
| (-)-Blebbistatin | Rabbit Skeletal Muscle S1 | 0.5 - 2 | Potent Inhibition | [2][9] |
| Non-muscle Myosin IIA | ~2.5 | - | [2] | |
| Non-muscle Myosin IIB | ~5 | - | [2] | |
| Smooth Muscle Myosin | ~80 | - | [2][12] | |
| (S)-Nitroblebbistatin | Non-muscle Myosin IIA | ~27 | Photostable, Low Fluorescence | [1] |
| para-Nitroblebbistatin | Rabbit Skeletal Muscle S1 | 0.4 | Photostable, Non-phototoxic, Non-cytotoxic | [11] |
| Dictyostelium Myosin II | 2.3 | [11] | ||
| Human Non-muscle Myosin IIA | 18 | [11] | ||
| para-Aminoblebbistatin | Rabbit Skeletal Muscle S1 | 1.3 | High Solubility, Photostable, Non-phototoxic | [13] |
| Dictyostelium Myosin II | 6.6 | [13] | ||
| HeLa Cell Proliferation | 17.8 | [13] | ||
| Azidoblebbistatin | Dictyostelium Myosin II | 5 (EC₅₀) | Photoreactive for irreversible inhibition | [14][16] |
Experimental Methodologies: Protocols for Efficacy Assessment
Validating the efficacy of myosin inhibitors requires robust and reproducible assays. Below are standardized protocols for key experiments.
Actin-Activated Myosin ATPase Assay
This biochemical assay directly measures the enzymatic activity of myosin by quantifying the rate of ATP hydrolysis (measured as inorganic phosphate, Pi, release) in the presence of F-actin.
Caption: Workflow for the actin-activated myosin ATPase assay.
Step-by-Step Protocol:
-
Reagent Preparation : Prepare assay buffer (e.g., 25 mM Imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM DTT). Purify myosin II motor domain (S1 or HMM fragment) and actin. Polymerize G-actin to F-actin.[20] Prepare serial dilutions of the blebbistatin derivative in DMSO, ensuring the final DMSO concentration is constant (<1%) across all reactions.
-
Reaction Setup : In a microplate, combine myosin, F-actin, and the inhibitor dilution in the assay buffer. Equilibrate the plate to the desired temperature (e.g., 30°C).
-
Initiation : Initiate the reaction by adding a stock solution of Mg-ATP (e.g., final concentration 3 mM).[20]
-
Time Course & Quenching : At defined time points, stop the reaction in designated wells by adding a quenching solution (e.g., SDS).
-
Phosphate Detection : Add a colorimetric reagent for detecting inorganic phosphate, such as a malachite green-based solution.[21][22]
-
Data Acquisition : After color development, measure the absorbance at the appropriate wavelength (e.g., ~660 nm).
-
Analysis : Generate a standard curve using known phosphate concentrations. Calculate the amount of Pi released in each sample. Plot Pi concentration versus time to determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[23]
In Vitro Gliding Filament Motility Assay
This assay visualizes the inhibitory effect on myosin's mechanical function by observing the movement of fluorescently labeled actin filaments over a surface coated with myosin.
Caption: Workflow for the in vitro gliding filament motility assay.
Step-by-Step Protocol:
-
Flow Cell Construction : Construct a flow cell using a microscope slide and a nitrocellulose-coated coverslip.[24]
-
Surface Preparation : Sequentially flow solutions through the cell: 1) Myosin (e.g., heavy meromyosin, HMM) in a high-salt buffer, allowing it to adsorb to the surface.[20] 2) Bovine Serum Albumin (BSA) to block non-specific binding sites.
-
Actin Labeling : Label purified F-actin with a fluorescent probe, such as Alexa Fluor 488 phalloidin.
-
Motility Reaction : Introduce the fluorescent F-actin into the flow cell. Initiate motility by flowing in the final motility buffer containing Mg-ATP, the desired concentration of the blebbistatin derivative, and an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.[25]
-
Imaging : Place the slide on a fluorescence microscope (TIRF microscopy is often preferred for low background).[26] Record time-lapse videos of the gliding actin filaments.
-
Analysis : Use automated tracking software (e.g., ImageJ plugins) to measure the velocity of individual filaments. Compare the mean velocities across different inhibitor concentrations to determine the inhibitory effect.[27][28]
Cellular Contractility Assay (Collagen Gel Contraction)
This cell-based assay provides a physiologically relevant measure of how inhibitors affect the collective contractile forces generated by a cell population.
Step-by-Step Protocol:
-
Cell Preparation : Culture cells of interest (e.g., fibroblasts, hepatic stellate cells, or cancer cells) to sub-confluency.[29] Harvest the cells by trypsinization and resuspend them in serum-free media.
-
Gel Polymerization : On ice, mix the cell suspension with a neutralized collagen I solution and culture medium. Quickly dispense the mixture into wells of a 24-well plate. Allow the gels to polymerize at 37°C for 30-60 minutes.[30]
-
Inhibitor Treatment : After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip. Add complete culture medium containing the desired concentration of the blebbistatin derivative or vehicle control (DMSO).
-
Data Acquisition : Image the gels at an initial time point (t=0) and at subsequent time points (e.g., 4, 24, 48 hours).
-
Analysis : Using image analysis software, measure the area of the collagen gel at each time point. Calculate the percentage of contraction relative to the initial area. Compare the extent and rate of contraction between treated and control groups to quantify the inhibitor's efficacy in a cellular context.[29][30]
Conclusion and Recommendations
The evolution from blebbistatin to its modern derivatives represents a significant advancement for cell biology research. While the parent compound laid the groundwork, its inherent flaws necessitated the development of superior tools.
-
For high-resolution live-cell imaging , particularly experiments involving GFP-tagged proteins or requiring long-term observation, para-nitroblebbistatin is the recommended choice due to its photostability and lack of phototoxicity.[5][10]
-
For experiments requiring high inhibitor concentrations or in systems sensitive to compound precipitation, para-aminoblebbistatin or (S)-3'-hydroxyblebbistatin offer vastly improved water solubility without sacrificing significant potency.[9][18]
-
For applications demanding precise temporal control or permanent, localized inhibition, azidoblebbistatin provides a unique photo-inducible covalent-linking capability.[14]
By understanding the quantitative differences in efficacy and the practical advantages of each derivative, researchers can confidently select the appropriate myosin II inhibitor, ensuring the generation of reliable, artifact-free data in their exploration of the actomyosin cytoskeleton.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phototoxicity and photoinactivation of blebbistatin in UV and visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Myosin by Blebbistatin Derivatives: Optimization and Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. para-Nitroblebbistatin - Wikipedia [en.wikipedia.org]
- 12. caymanchem.com [caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pnas.org [pnas.org]
- 15. pnas.org [pnas.org]
- 16. Azidoblebbistatin, a photoreactive myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of (S)-3'-hydroxyblebbistatin and (S)-3'-aminoblebbistatin: polar myosin II inhibitors with superior research tool properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. murphylab.princeton.edu [murphylab.princeton.edu]
- 21. Omecamtiv mercabil and blebbistatin modulate cardiac contractility by perturbing the regulatory state of the myosin filament - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Use of Fluorescent Techniques to Study the In Vitro Movement of Myosins - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 26. cell.physiol.med.uni-muenchen.de [cell.physiol.med.uni-muenchen.de]
- 27. Myosin-Specific Adaptations of In vitro Fluorescence Microscopy-Based Motility Assays [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Blebbistatin inhibits contraction and accelerates migration in mouse hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Exploiting differential effects of actomyosin contractility to control cell sorting among breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Blebbistatin: A Comparative Analysis of its Effects on Myosin II Isoforms
Welcome, researchers and drug development professionals. This guide provides an in-depth comparative analysis of blebbistatin's inhibitory effects on various myosin II isoforms. Myosin II, a crucial molecular motor, powers a range of cellular activities from muscle contraction to cell division. The ability to selectively inhibit its function with small molecules like blebbistatin has been a cornerstone of cytoskeletal research. However, understanding the nuances of its isoform selectivity is critical for designing robust experiments and interpreting results with precision. This guide moves beyond a simple cataloging of facts to explain the causality behind its mechanism, the experimental validation of its effects, and the practical considerations for its use in the lab.
The Mechanism of Inhibition: How Blebbistatin Stalls the Myosin Motor
To appreciate the comparative data, we must first understand how blebbistatin works. Blebbistatin is a highly specific, cell-permeable inhibitor of class-II myosins.[1][2] It does not function by competing with ATP for the nucleotide-binding pocket, a common mechanism for kinase inhibitors. Instead, its action is more subtle and specific to a particular step in the myosin ATPase cycle.
Blebbistatin preferentially binds to a transient intermediate state of the myosin head: the myosin-ADP-Pi complex .[3][4][5] This binding event effectively traps the myosin in a conformation that has a very low affinity for actin.[3][6] By stabilizing this state, blebbistatin slows the rate-limiting step of phosphate (Pi) release, which is a critical prerequisite for the force-generating "power stroke".[3][4] The result is an accumulation of myosin heads that are detached from the actin filament, leading to a relaxation of actomyosin-based tension and a cessation of movement.[2][6]
Structural studies have revealed that blebbistatin nestles into a hydrophobic pocket located at the apex of the major cleft in the myosin motor domain, a site distinct from both the ATP and actin-binding regions.[3][7] This unique binding mode is the foundation of its specificity for myosin II.
Comparative Efficacy Across Myosin II Isoforms
While blebbistatin is broadly selective for myosin II over other myosin classes (e.g., I, V, and X), its potency varies significantly among the different myosin II isoforms.[2][8] This differential sensitivity is a critical experimental variable. The half-maximal inhibitory concentration (IC50) is the standard metric for this comparison, primarily determined through actin-activated Mg²⁺-ATPase assays.
| Myosin II Isoform | Source/Type | Reported IC50 (µM) | References |
| Non-muscle IIA (NMIIA) | Vertebrate | 0.5 - 5.0 | [8] |
| Recombinant Human | 3.58 | [9][10] | |
| Non-muscle IIB (NMIIB) | Vertebrate | 0.5 - 5.0 | [8] |
| Recombinant Human | 2.30 | [9][10] | |
| Non-muscle IIC (NMIIC) | Recombinant Human | 1.57 | [9][10] |
| Skeletal Muscle | Rabbit Fast Skeletal | 0.3 - 0.4 | [4][11] |
| Cardiac Muscle | Porcine β-cardiac | 1.2 | [12] |
| Mouse Cardiac | 1.3 - 2.8 | [12][13] | |
| Human β-cardiac | 1.12 | [11] | |
| Smooth Muscle | Chicken Gizzard | ~15 - 20 | [14][15] |
| Turkey Gizzard | ~80 (poorly inhibited) | [8][15] | |
| Mammalian Vascular | ~3 - 5 | [15] | |
| Recombinant | 6.47 | [9][10] | |
| Other Myosins | Myosin I, V, X | No significant inhibition | [1][8] |
Field Insights:
-
Potent Inhibition of Non-muscle and Striated Muscle Myosins: Blebbistatin is a highly effective inhibitor of non-muscle myosin IIA and IIB, as well as skeletal and cardiac myosins, with IC50 values consistently in the low micromolar range.[8][12] This makes it an excellent tool for studying cytokinesis, cell migration, and muscle contraction in these systems.[2][16]
-
The Smooth Muscle Controversy: The literature presents a more complex picture for smooth muscle myosin. Early studies using avian gizzard myosin reported very poor inhibition (IC50 ≈ 80 µM).[8] However, subsequent research on mammalian vascular smooth muscle isoforms revealed potent inhibition (IC50 ≈ 3-5 µM), comparable to non-muscle myosin II.[15] More recent work with recombinant smooth muscle myosin places the IC50 at ~6.5 µM.[9][10] This discrepancy underscores the importance of considering the species and tissue source of the myosin when planning experiments. For studies on mammalian smooth muscle, blebbistatin can be considered a potent inhibitor.
Experimental Validation: Protocols for Assessing Inhibition
The IC50 values presented above are derived from rigorous biochemical and functional assays. Understanding these methods is key to appreciating the data and potentially adapting them for your own research.
A. Actin-Activated Mg²⁺-ATPase Assay
This is the gold-standard biochemical assay to directly measure the enzymatic activity of the myosin motor and its inhibition.
Causality: The rationale is straightforward: since blebbistatin inhibits the ATPase cycle, a reduction in the rate of ATP hydrolysis (measured by the release of inorganic phosphate, Pi) will be directly proportional to the inhibitor's efficacy.
Detailed Protocol:
-
Protein Preparation: Purify myosin II (full-length or fragments like heavy meromyosin, HMM) and F-actin from your source of interest. Ensure high purity and activity.
-
Reaction Setup: In a microplate or reaction tube, prepare a reaction buffer (e.g., 20 mM Imidazole pH 7.5, 25 mM KCl, 4 mM MgCl₂).[1]
-
Inhibitor Titration: Add varying concentrations of blebbistatin (typically from a DMSO stock) to the reaction wells. Include a DMSO-only vehicle control.
-
Assay Initiation: Start the reaction by adding myosin, F-actin, and Mg²⁺-ATP (often [γ-³²P]ATP for radioactive detection or unlabeled ATP for colorimetric methods).[1]
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a set time, ensuring the reaction is in the linear range.
-
Phosphate Detection: Stop the reaction and measure the amount of Pi released. This can be done by:
-
Radioactive Assay: Quantifying the amount of free ³²Pi after separation from unhydrolyzed [γ-³²P]ATP.[1]
-
Colorimetric Assay: Using a reagent like malachite green, which forms a colored complex with inorganic phosphate, and measuring the absorbance.
-
-
Data Analysis: Plot the percentage of remaining ATPase activity against the blebbistatin concentration and fit the data to a dose-response curve to calculate the IC50 value.
B. In Vitro Motility Assay
This assay provides a functional readout of inhibition by measuring the physical movement generated by myosin.
Causality: If blebbistatin prevents the power stroke and promotes an actin-detached state, it will slow or stop the sliding of actin filaments propelled by surface-adsorbed myosin motors.
Methodology:
-
Flow Cell Preparation: Create a flow cell by coating a glass surface with nitrocellulose, then adsorb myosin or HMM onto the surface.
-
Blocking: Block the remaining surface to prevent non-specific binding.
-
Filament Introduction: Introduce fluorescently labeled F-actin into the flow cell.
-
Motility Solution: Add the motility buffer containing ATP, an oxygen-scavenging system, and the desired concentration of blebbistatin.
-
Imaging: Use total internal reflection fluorescence (TIRF) microscopy to visualize and record the movement of individual actin filaments.
-
Analysis: Analyze the recorded videos to quantify the average sliding velocity of the filaments. A decrease in velocity indicates inhibition.[6][17]
Critical Limitations and Modern Alternatives
While an invaluable tool, blebbistatin is not without its flaws. Awareness of these limitations is paramount for avoiding experimental artifacts.
-
Phototoxicity and Instability: Blebbistatin is notoriously unstable in blue light (wavelengths < 500 nm).[18][19] Upon illumination, it not only loses its inhibitory activity but also generates cytotoxic reactive oxygen species, which can damage cells and lead to misleading results in live-cell imaging experiments.[18][20] Expert Tip: When performing fluorescence microscopy with blebbistatin, use red-shifted fluorophores and minimize light exposure.
-
Cytotoxicity: Even in the absence of light, prolonged exposure to high concentrations of blebbistatin can be cytotoxic, an effect that is independent of its action on myosin II.[2][18] Always perform dose-response and time-course experiments to find the optimal, non-toxic working concentration.
-
Poor Solubility: Blebbistatin has very low aqueous solubility (~10 µM), making the preparation of high-concentration stock solutions challenging and risking precipitation in aqueous buffers.[2][21]
To address these significant drawbacks, several derivatives have been developed:
-
para-Nitroblebbistatin: A photostable derivative that is not phototoxic and retains potent inhibitory activity, making it suitable for live-cell imaging.[2][22]
-
para-Aminoblebbistatin: This derivative offers the benefits of being photostable and non-phototoxic, with the added, crucial advantage of being highly water-soluble (~440 µM).[21] This makes it an excellent replacement for blebbistatin, especially when higher concentrations are required.
Conclusion
Blebbistatin remains a powerful and specific inhibitor for dissecting the function of myosin II isoforms. It potently inhibits non-muscle, skeletal, and cardiac myosins, while its effect on smooth muscle myosin is highly dependent on the species and isoform . The choice to use blebbistatin must be informed by a clear understanding of its mechanistic action, its differential efficacy, and its significant limitations regarding phototoxicity and solubility. For demanding applications like live-cell imaging, the use of next-generation derivatives such as para-aminoblebbistatin is strongly recommended to ensure data integrity and scientific rigor.
References
- 1. Blebbistatin and blebbistatin-inactivated myosin II inhibit myosin II-independent processes in Dictyostelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blebbistatin - Wikipedia [en.wikipedia.org]
- 3. Mechanism of blebbistatin inhibition of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Mechanism of Blebbistatin Inhibition of Myosin II* | Semantic Scholar [semanticscholar.org]
- 6. Blebbistatin Effects Expose Hidden Secrets in the Force-Generating Cycle of Actin and Myosin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The structural basis of blebbistatin inhibition and specificity for myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specificity of blebbistatin, an inhibitor of myosin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Characterization of Blebbistatin Inhibition of Smooth Muscle Myosin and Nonmuscle Myosin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug specificity and affinity are encoded in the probability of cryptic pocket opening in myosin motor domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Blebbistatin inhibits the chemotaxis of vascular smooth muscle cells by disrupting the myosin II-actin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potent inhibition of arterial smooth muscle tonic contractions by the selective myosin II inhibitor, blebbistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Blebbistatin extends culture life of adult mouse cardiac myocytes and allows efficient and stable transgene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Blebbistatin, a myosin inhibitor, is phototoxic to human cancer cells under exposure to blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. para-Nitroblebbistatin, the non-cytotoxic and photostable myosin II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Blebbistatin for Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of (S)-blebbistatin, a widely used selective inhibitor of non-muscle myosin II ATPase activity. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
The core principle of this compound disposal is that it should be treated as a hazardous chemical waste. Due to its biological activity and potential hazards, in-lab chemical inactivation is not recommended without a thoroughly validated protocol that has been approved by your institution's Environmental Health and Safety (EHS) department. The information available in the scientific literature is insufficient to guarantee complete and safe neutralization of this compound using common laboratory chemicals. The risk of incomplete reactions or the formation of equally or more hazardous byproducts is significant. Therefore, the safest and most compliant method of disposal is through a licensed professional waste disposal service.
Understanding the Hazards of this compound
Before handling this compound, it is crucial to be fully aware of its associated hazards as outlined in its Safety Data Sheet (SDS).
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] |
(Data summarized from multiple supplier Safety Data Sheets)
Given these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid powder, solutions, or waste). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for integrity before use and change them frequently.
-
Eye Protection: Safety glasses with side shields or goggles are required.
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.
Properties of this compound Relevant to Disposal
Understanding the chemical properties of this compound is key to its safe handling and disposal.
| Property | Description and Implications for Disposal |
| Solubility | This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] This means that waste streams will likely be organic solvent-based. |
| Stability in Aqueous Solution | Aqueous solutions of blebbistatin are not stable and it is recommended they not be stored for more than one day.[2] This instability, however, does not guarantee complete degradation to non-hazardous products. |
| Photosensitivity | Blebbistatin is known to be sensitive to and inactivated by UV light, particularly in the blue light spectrum (450-490 nm).[3] While this suggests a potential inactivation method, it is important to note that this process can generate cytotoxic intermediates.[2] Due to the lack of a standardized and validated protocol to ensure complete inactivation and manage potentially hazardous byproducts, UV treatment is not recommended as a primary disposal method in a standard laboratory setting. |
Step-by-Step Disposal Procedures for this compound Waste
The following procedures provide a clear workflow for the safe segregation and collection of this compound waste for professional disposal.
Waste Segregation: The First and Most Critical Step
Proper segregation of hazardous waste is paramount to ensure safety and compliance. All waste streams containing this compound must be kept separate from non-hazardous laboratory trash.
-
Solid Waste:
-
Items: Contaminated consumables such as pipette tips, microfuge tubes, flasks, gloves, and paper towels.
-
Procedure: Place all contaminated solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. This is often a sturdy, lined cardboard box or a designated plastic container.
-
-
Liquid Waste:
-
Items: Unused or expired this compound solutions (typically in DMSO), contaminated buffers, and the initial rinsate from cleaning contaminated glassware.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and compatible hazardous waste container. The container should be made of a material that is resistant to organic solvents like DMSO.
-
Labeling of Waste Containers
Accurate and clear labeling of hazardous waste is a regulatory requirement and crucial for the safety of all personnel who may handle the container.
-
Label Content: The label must clearly state "Hazardous Waste" and list all chemical constituents with their approximate percentages. For example:
-
This compound (~0.1%)
-
Dimethyl Sulfoxide (DMSO) (99.9%)
-
-
Secure Labeling: Ensure the label is securely affixed to the container and is legible.
Storage of Waste
Proper storage of hazardous waste pending pickup is essential to prevent accidents and exposure.
-
Location: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area. This is often a satellite accumulation area (SAA) within the laboratory, such as a chemical fume hood or a designated hazardous waste cabinet.
-
Incompatibilities: Keep the waste container away from incompatible materials. For DMSO solutions, this includes strong oxidizing agents, acids, and bases.
Arranging for Professional Disposal
Once your hazardous waste container is approaching full, or on a regular schedule, you must arrange for its collection by a licensed professional waste disposal service.
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will have established procedures for hazardous waste pickup and disposal.
-
Follow Institutional Protocols: Adhere strictly to your institution's specific protocols for waste collection requests.
The overall workflow for the proper disposal of this compound can be visualized as follows:
References
Mastering the Handling of (S)-Blebbistatin: A Guide to Personal Protective Equipment and Safety Protocols
As a Senior Application Scientist, my primary goal is to empower researchers to achieve groundbreaking results safely and efficiently. (S)-Blebbistatin, a potent and highly specific inhibitor of non-muscle myosin II ATPase, is an invaluable tool in cell biology, particularly for studying cytokinesis, cell migration, and muscle contraction.[1][2][3][4] However, its biological activity necessitates a robust understanding of its hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.
Our safety philosophy is grounded in the Hierarchy of Controls , a framework established by the National Institute for Occupational Safety and Health (NIOSH) that prioritizes safety measures from most to least effective.[5][6][7] Personal Protective Equipment (PPE), while crucial, is the final barrier between you and a potential hazard. True laboratory safety integrates a multi-layered approach.
Caption: The NIOSH Hierarchy of Controls prioritizes safety strategies.
Part 1: Hazard Identification and Risk Assessment
Before any work begins, a thorough risk assessment is mandatory. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate our handling procedures.
GHS Hazard Summary for this compound [8][9][10]
| Pictogram | Hazard Class | Hazard Statement |
|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Irritation | H315: Causes skin irritation. | |
| Eye Irritation | H319: Causes serious eye irritation. | |
| Skin Sensitization | H317: May cause an allergic skin reaction. | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
The primary risks stem from its potent biological activity and its physical form as a light powder, which can be easily inhaled or contaminate surfaces. Its cytotoxic effects, while central to its function as a research tool, underscore the need to prevent any direct exposure.[1][11]
Part 2: A Multi-Layered Safety Approach
Substitution: A Viable First Step?
While eliminating this compound isn't an option if it's required for your specific assay, it's worth noting that derivatives have been developed to overcome some of its limitations, such as poor water solubility, phototoxicity, and cytotoxicity.[1][11] For instance, para-aminoblebbistatin is reported to be non-phototoxic and non-cytotoxic, offering a potentially safer alternative for certain applications.[11] Evaluating if such a derivative can be used is a prime example of implementing the highest level of hazard control.
Engineering Controls: Your Primary Defense
Engineering controls are designed to remove the hazard at the source, before it can reach you. They are the most critical element in safely handling this compound.
-
Chemical Fume Hood: All handling of solid this compound (e.g., weighing, aliquoting) and preparation of concentrated stock solutions must be performed inside a certified chemical fume hood. This prevents the inhalation of fine powder and aerosols, which is a primary route of exposure.[5]
-
Biological Safety Cabinet (BSC): For administration to cell cultures, all manipulations should occur within a Class II BSC to maintain sterility and contain any aerosols generated during pipetting.
-
Designated Work Area: All work with this compound should be confined to a designated and clearly labeled area to prevent cross-contamination of the general lab space.[12][13]
Administrative Controls: Codifying Safe Practices
Administrative controls are the policies and procedures that dictate how work is performed safely.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available to all users. This document should cover every step from receipt of the chemical to its final disposal.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the lab-specific SOP before beginning any work.[12][14][15] This training must be documented.
-
Workplace Practices: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory where this compound is handled.[9][14][16] Keep containers sealed when not in use and ensure they are stored securely.[14]
Part 3: Personal Protective Equipment (PPE) - The Final Barrier
PPE is your last line of defense and must be used in conjunction with the controls described above. The selection of PPE depends on the specific task being performed.
Recommended PPE for Handling this compound
| Task | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing Solid & Preparing Stock Solution | Double chemotherapy-rated nitrile gloves | Chemical safety goggles with side shields | Solid-front lab coat with tight cuffs (or disposable gown) | Not required if performed in a certified chemical fume hood. |
| Administering to Cell Culture | Single pair of nitrile gloves (double recommended) | Standard safety glasses | Standard lab coat | Not required if performed in a certified BSC. |
| Spill Cleanup | Double chemotherapy-rated nitrile gloves | Chemical safety goggles and face shield | Disposable, fluid-resistant gown | NIOSH-approved respirator (e.g., N95 or higher) |
Causality Behind PPE Choices:
-
Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves provides a robust barrier.[13][17] The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and your skin.
-
Eye Protection: Chemical safety goggles are essential to prevent the fine powder or droplets of a concentrated solution from causing serious eye irritation.[9][10]
-
Body Protection: A solid-front lab coat or disposable gown prevents the compound from settling on clothing, which could lead to prolonged skin contact or transport of the hazard outside the lab.[9][12]
Part 4: Operational and Disposal Plans
Workflow: Weighing Solid this compound
This protocol must be performed entirely within a chemical fume hood.
Caption: Step-by-step workflow for safely weighing solid this compound.
Emergency Procedures: Spill Management
Accidents happen. A clear, rehearsed spill response plan is non-negotiable.
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate if the spill is large or you feel unwell.
-
Restrict Access: Secure the area to prevent others from entering and spreading contamination.
-
Don PPE: Wear full spill-response PPE, including a respirator, before re-entering the area.
-
Contain Spill:
-
For Solid Powder: Gently cover the spill with absorbent pads or paper towels dampened with water to prevent the powder from becoming airborne.[16]
-
For Liquid: Cover with absorbent material from a chemical spill kit, working from the outside in.
-
-
Clean & Decontaminate: Once absorbed, carefully collect all contaminated materials using spark-proof tools and place them in a labeled hazardous waste container.[9] Clean the spill area with a detergent solution, followed by 70% ethanol.
-
Dispose: All cleanup materials must be disposed of as hazardous chemical waste.[17]
First Aid Measures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[10]
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and ensures the safety of others and the environment.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes pipette tips, centrifuge tubes, gloves, lab coats, and any leftover or expired compound.[12][18]
-
Containment: This hazardous waste must be collected in a dedicated, leak-proof, and clearly labeled container.[13][18] Do not mix it with general or biohazardous waste.
-
Final Disposal: The disposal of this compound waste must be handled by a licensed professional waste disposal company in accordance with all local, state, and federal regulations.[18] Never dispose of it down the drain or in regular trash.[8][19]
By integrating these expert-level controls and procedures into your daily workflow, you can confidently harness the power of this compound while ensuring the highest standards of laboratory safety. Your diligence not only protects you but also your colleagues and the integrity of your research.
References
- 1. Blebbistatin - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. (-)-Blebbistatin [bio-gems.com]
- 4. (-)-Blebbistatin - CAS 856925-71-8 - Calbiochem | 203391 [merckmillipore.com]
- 5. Hierarchy of Controls | Research Safety [researchsafety.uky.edu]
- 6. Hierarchy of Controls [cdc.gov]
- 7. nes-ehs.com [nes-ehs.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. nordicbiosite.com [nordicbiosite.com]
- 11. A highly soluble, non-phototoxic, non-fluorescent blebbistatin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. kingstonhsc.ca [kingstonhsc.ca]
- 18. researchgate.net [researchgate.net]
- 19. docs.aatbio.com [docs.aatbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
